4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Description
BenchChem offers high-quality 4-(4-Bromophenyl)-1-methylpyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1-methylpyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJOQVOJYCZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine: A Key Intermediate in Pharmaceutical Research
Executive Summary This guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This compound belongs to the 5-aminopyrazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. The elucidated two-step synthesis route begins with commercially available starting materials and proceeds through a well-characterized enaminonitrile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity of the final product.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole framework is a privileged heterocyclic motif that forms the core of numerous biologically active molecules.[1][2] These compounds have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic activities.[3] The versatility of the aminopyrazole core allows for extensive functionalization, making it a cornerstone for building diverse chemical libraries for high-throughput screening. The title compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, serves as a key building block, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the amine group offers a site for amide bond formation or other derivatizations.
Retrosynthetic Analysis and Pathway Selection
The chosen synthetic strategy is a reliable two-step process that is well-precedented in the synthesis of substituted aminopyrazoles.[4] The pathway is advantageous due to the accessibility of the starting materials and the generally high yields achieved in each step.
The retrosynthetic breakdown is as follows: The target 5-aminopyrazole is disconnected at the N1-C5 and N2-C3 bonds, revealing a key enaminonitrile precursor and methylhydrazine. This enaminonitrile intermediate, in turn, can be synthesized from 4-bromophenylacetonitrile and a one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMFDMA).
Logical Flow of the Selected Synthesis Pathway
Caption: A two-step synthesis approach.
Detailed Synthesis Protocol
Part 3.1: Step 1 – Synthesis of (E/Z)-3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile
Principle & Mechanism: This step involves the condensation of a compound with an active methylene group (4-bromophenylacetonitrile) with dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as both a reactant and a dehydrating agent, reacting with the acidic α-proton of the nitrile to form a stable enaminonitrile intermediate after the elimination of methanol and dimethylamine.[5][6][7] The reaction is typically driven to completion by heating.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) and anhydrous dioxane or toluene as the solvent.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours.
-
In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can often be used directly in the next step. If purification is required, trituration with cold diethyl ether or hexane can induce crystallization, or the product can be purified by flash column chromatography.
Part 3.2: Step 2 – Cyclization to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Principle & Mechanism: This is the key heterocycle-forming step. The reaction proceeds via the condensation of the enaminonitrile intermediate with methylhydrazine.[1][2] The reaction is highly regioselective. The nucleophilic nitrogen of methylhydrazine attacks the electron-deficient carbon of the nitrile group, followed by an intramolecular cyclization where the other nitrogen atom attacks the β-carbon of the enamine system, leading to the elimination of dimethylamine and the formation of the stable aromatic pyrazole ring.[4]
Experimental Protocol:
-
Dissolve the crude enaminonitrile intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add methylhydrazine (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-90 °C) for 3-5 hours.
-
In-Process Validation: Monitor the reaction by TLC. The disappearance of the enaminonitrile intermediate and the formation of the final product (which can be visualized under UV light) signals the completion of the cyclization.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a solid.
Final Product Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl group singlet, the pyrazole proton singlet, aromatic protons (two doublets), and a broad singlet for the amine protons.
-
¹³C NMR: Signals corresponding to all 10 unique carbon atoms.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₀BrN₃ (m/z ≈ 251/253 for Br isotopes).[8]
Data Summary & Workflow Visualization
Table 1: Quantitative Reaction Data
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromophenylacetonitrile | - | DMFDMA | Dioxane | 110 | 4-6 | 85-95 |
| 2 | Enaminonitrile Intermediate | Methylhydrazine | - | Ethanol | 80 | 3-5 | 80-90 |
Expert Discussion & Process Validation
Causality Behind Experimental Choices (Expertise):
-
Choice of DMFDMA: DMFDMA is a highly effective reagent for this transformation as it is a potent electrophile and its byproducts (methanol, dimethylamine) are volatile and easily removed, simplifying the workup.[6]
-
Solvent Selection: Anhydrous, non-protic solvents like dioxane or toluene are preferred for the first step to prevent unwanted side reactions with the highly reactive DMFDMA. For the cyclization step, protic solvents like ethanol are ideal as they facilitate the proton transfers involved in the mechanism and help dissolve the reactants while often allowing the product to crystallize upon cooling.
-
Regioselectivity: The use of unsymmetrical methylhydrazine could potentially lead to two different isomers. However, the established mechanism for this type of cyclization overwhelmingly favors the formation of the 1-substituted-5-aminopyrazole isomer due to steric and electronic factors during the cyclization cascade.[4]
Self-Validating System (Trustworthiness): This protocol incorporates self-validating checkpoints to ensure success. The TLC monitoring at each stage is critical. Confirming the full consumption of the starting material in Step 1 before proceeding prevents carrying unreacted material into the cyclization step, which would complicate purification. Characterizing the intermediate, even if used crude, via a quick ¹H NMR can confirm the successful formation of the enaminonitrile, validating the first step before committing to the second. The final purification by recrystallization not only improves purity but also serves as a validation step, as a sharp melting point and clean analytical data (NMR, MS) confirm the identity and high purity of the target compound.
Conclusion
The described two-step synthesis provides a reliable and scalable route to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. By leveraging a well-understood condensation-cyclization sequence and incorporating critical in-process validation checkpoints, researchers can confidently produce this valuable intermediate with high yield and purity, enabling further exploration in drug discovery and materials science.
References
-
Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-178. Available at: [Link]
-
Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8916-8926. Available at: [Link]
-
Al-Sheikh, M. A., Medrasi, H. Y., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1063. Available at: [Link]
-
Al-Naggar, A. A., & Gaffer, H. E. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(10), 11624-11637. Available at: [Link]
-
Al-Sheikh, M. A., Medrasi, H. Y., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. Available at: [Link]
-
Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 48(3). Available at: [Link]
-
Fadda, A. A., & El-Awaad, I. A. (2022). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. Available at: [Link]
-
Mukherjee, A., et al. (2009). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Semantic Scholar. Available at: [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
-
Yang, H., et al. (2017). Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. Scribd. Available at: [Link]
- CN112079781B. (2022). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Al-Majid, A. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35). Available at: [Link]
-
Quiroga, J., & Trilleras, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Available at: [Link]
-
El-Faham, A., et al. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemistry, 13(3), 517-529. Available at: [Link]
-
Mukherjee, A., & Mahalanabis, K. K. (2009). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate. Available at: [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. Available at: [Link]
-
Autechem. (n.d.). 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. Available at: [Link]
-
Gomaa, M. A.-M. (2012). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. Available at: [Link]
-
Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. Available at: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
- 8. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
physicochemical properties of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Introduction
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as privileged scaffolds due to their versatile biological activities and synthetic accessibility.[1] The compound 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, with its unique substitution pattern, represents a significant building block for the development of novel therapeutic agents and functional materials. The presence of a bromophenyl group offers a handle for further synthetic modifications via cross-coupling reactions, while the pyrazole core and the amino group are key pharmacophores that can engage in crucial intermolecular interactions with biological targets.
A comprehensive understanding of a compound's physicochemical properties is the bedrock upon which all successful development campaigns are built. These parameters govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the core , offering both established data and detailed, field-proven experimental protocols for their validation and characterization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.
Core Molecular and Physical Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the key identifying and physical properties are summarized below. It is important to note that while some properties are computationally predicted, they provide a crucial starting point for experimental verification.
| Property | Value | Source |
| CAS Number | 1248796-80-6 | [2] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |
| Molecular Weight | 252.11 g/mol | [2] |
| Appearance | Solid (Expected) | [3] |
| Melting Point | Not Experimentally Determined. A structural isomer, 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, has a melting point of 133-138 °C. | [3] |
| Boiling Point | 391.7 ± 32.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |
Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: The melting point (Tₘ) is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination over traditional melting point apparatus due to its high precision and ability to provide additional thermodynamic information, such as the enthalpy of fusion.[4][5] The technique operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[5][6] An endothermic peak in the heat flow curve corresponds to the melting transition, with the peak's apex or onset providing a precise Tₘ.[7]
Experimental Protocol for DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine into a standard aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical, empty sealed pan to serve as the reference. This differential setup is crucial for canceling out baseline instrument noise and heat capacity effects of the pan itself.[8]
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.
-
Place the sample pan and the reference pan into their respective holders in the DSC cell.
-
-
Thermal Program Execution:
-
Equilibrate the cell at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled linear rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 200 °C). A controlled heating rate is essential for reproducible results.[5]
-
Record the differential heat flow between the sample and the reference throughout the temperature scan.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting event.
-
Determine the onset temperature and the peak temperature of the endotherm. The peak temperature is commonly reported as the melting point (Tₘ).
-
Integrate the area under the peak to calculate the heat of fusion (ΔHfus), which provides insight into the material's crystallinity.
-
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Rationale: Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine contains both a large, hydrophobic bromophenyl moiety and polar functional groups (amine, pyrazole) capable of hydrogen bonding.[9][10] This duality suggests poor solubility in aqueous media but good solubility in organic solvents.[9] Furthermore, the basicity of the 5-amino group implies that solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a soluble ammonium salt.[11]
Experimental Protocol for Qualitative Solubility Determination
-
Solvent Selection: Prepare a panel of representative solvents, including:
-
Aqueous: Deionized Water, 0.1 M HCl, 0.1 M NaOH.
-
Organic: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).
-
-
Procedure:
-
Add approximately 1-2 mg of the compound to a separate, clean test tube for each solvent.
-
Add 1 mL of the selected solvent to the corresponding test tube.
-
Vigorously agitate the mixture (e.g., using a vortex mixer) for 30 seconds.
-
Allow the mixture to stand for 1-2 minutes.
-
Visually inspect for any undissolved solid against a dark background.
-
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Ionization Constant (pKa) Analysis via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity. For a drug candidate, the pKa value determines the extent of ionization at physiological pH (approx. 7.4), which critically affects its ability to cross cell membranes and interact with its target.[12] The 5-amino group on the pyrazole ring is expected to be basic. Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13] The procedure involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified as an inflection point on the titration curve.[12][14]
Experimental Protocol for pKa Determination
-
Sample Preparation:
-
Accurately prepare a solution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., 20% acetonitrile in water).[15]
-
Use a standardized titrant, such as 0.1 M HCl, to titrate the basic amine function.
-
-
Instrument Setup:
-
Use a calibrated pH meter with a combination glass electrode.[16]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Gently stir the solution with a magnetic stirrer.
-
Purge the solution with an inert gas like argon or nitrogen to eliminate interference from dissolved atmospheric CO₂.[16]
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise aliquots of the 0.1 M HCl titrant.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH changes significantly and then plateaus, indicating the titration is complete.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
To precisely identify the inflection point (equivalence point), calculate the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV²). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at which half of the volume of titrant needed to reach the equivalence point has been added.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Profile: UV-Visible Spectroscopy
Rationale: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for quantitative analysis (using the Beer-Lambert law) and for confirming structural motifs. Aromatic amines and pyrazole systems are known to be chromophoric, absorbing light in the UV or visible range.[17][18] Determining the wavelength of maximum absorbance (λₘₐₓ) is essential for developing quantitative analytical methods, such as for dissolution testing or purity assays.
Experimental Protocol for UV-Vis Spectrum Acquisition
-
Solvent and Solution Preparation:
-
Select a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance reading falls within the instrument's linear range (typically 0.1-1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the same solvent used for the sample to serve as the blank.
-
Run a baseline correction with the blank cuvette in the sample and reference beams to zero the instrument.
-
-
Spectrum Acquisition:
-
Rinse and fill the sample cuvette with the working solution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
-
Place the sample cuvette in the sample holder.
-
Scan a wavelength range, typically from 200 to 800 nm, to cover the entire UV-visible spectrum.
-
-
Data Analysis:
-
Plot absorbance versus wavelength.
-
Identify the wavelength(s) at which maximum absorbance occurs (λₘₐₓ). Aromatic amines often exhibit multiple absorption bands.[19]
-
Record the absorbance value at λₘₐₓ, which can be used to calculate the molar absorptivity (ε) if the concentration and path length are known.
-
Conclusion
The —including its molecular weight, thermal behavior, solubility, ionization constant, and spectroscopic signature—form a critical dataset for any researcher or developer. While some properties can be reliably predicted, this guide emphasizes the necessity of rigorous experimental determination using validated techniques such as DSC, potentiometric titration, and UV-Vis spectroscopy. The detailed protocols provided herein serve as a robust starting point for these characterizations. A thorough understanding of these fundamental parameters is not merely an academic exercise; it is an indispensable prerequisite for unlocking the full potential of this promising molecule in drug discovery and materials science applications.
References
- CureFFI.org. (2016). Differential scanning calorimetry.
- Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.
- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC)
- METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
- Analyst (RSC Publishing).
- Wikipedia. Differential scanning calorimetry.
- ARC Journals.
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- ECHEMI. How to measure aromatic amine compounds using uv/visible....
- NIH. (2022).
- Chem-Impex. 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
- Guidechem. 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ResearchGate.
- ChemicalBook. (2025). 4-(4-Bromophenyl)
- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
- NIH. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- DOI. SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po.
- EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- Semantic Scholar. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method.
- Autechaux. (2025). 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Open Library Publishing Platform. 26.2 Amines – Physical Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine - Safety Data Sheet [chemicalbook.com]
- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential scanning calorimetry [cureffi.org]
- 9. embibe.com [embibe.com]
- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chemhaven.org [chemhaven.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates information on its identity, proposed synthesis, and potential applications based on the well-established chemistry of the 5-aminopyrazole scaffold. This guide serves as a foundational resource for researchers investigating novel pyrazole derivatives for therapeutic and agrochemical applications.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in the design of biologically active molecules, with numerous FDA-approved drugs featuring this heterocyclic system.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile pharmacophore and a key building block for a diverse range of compounds with applications in medicine and agriculture.[2][3] These compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological targets. The title compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, incorporates a bromophenyl group at the 4-position, a methyl group on the pyrazole nitrogen, and a crucial amine group at the 5-position, making it a prime candidate for further investigation and derivatization in drug discovery programs.
Molecular Identity and Physicochemical Properties
CAS Number: 1248796-80-6
Molecular Formula: C₁₀H₁₀BrN₃
Chemical Structure
The structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
1-position: A methyl group is attached to one of the nitrogen atoms.
-
4-position: A 4-bromophenyl group is substituted on the carbon atom adjacent to the methylated nitrogen.
-
5-position: An amine group is attached to the carbon atom adjacent to the other nitrogen atom.
Caption: 2D Structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 252.11 g/mol | --- |
| CAS Number | 1248796-80-6 | --- |
| Molecular Formula | C₁₀H₁₀BrN₃ | --- |
Proposed Synthesis Pathway
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A highly versatile and commonly employed method involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][5] Based on this established methodology, a plausible synthetic route for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is proposed below.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be disconnected at the pyrazole ring, leading back to two key starting materials: a substituted β-ketonitrile and methylhydrazine.
Caption: Retrosynthetic analysis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Proposed Synthetic Protocol
The proposed synthesis involves a two-step process starting from commercially available materials.
Step 1: Synthesis of the β-Ketonitrile Intermediate
The key intermediate, 2-(4-bromobenzoyl)acetonitrile, can be synthesized via the acylation of 4-bromophenylacetonitrile.
Experimental Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 4-bromophenylacetonitrile.
-
To this mixture, add an appropriate acylating agent, such as ethyl acetate, and reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-bromobenzoyl)acetonitrile.
Step 2: Cyclization to form 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
The final step involves the cyclocondensation of the β-ketonitrile intermediate with methylhydrazine.[2]
Experimental Protocol:
-
Dissolve the purified 2-(4-bromobenzoyl)acetonitrile in a suitable solvent, such as ethanol or acetic acid.
-
Add methylhydrazine to the solution.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Caption: Proposed two-step synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is scarce, the broader class of 5-aminopyrazoles has demonstrated significant potential in several areas of research.
As a Scaffold in Medicinal Chemistry
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry. The amine group at the 5-position provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The bromophenyl substituent at the 4-position can participate in halogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity.
Potential therapeutic areas for derivatives of this compound could include:
-
Oncology: Many pyrazole derivatives have been investigated as anticancer agents.[4]
-
Inflammation: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: Substituted pyrazoles have shown promise as antibacterial and antifungal agents.[3]
In Agrochemical Research
The pyrazole scaffold is also prevalent in the agrochemical industry.[6] Derivatives of 5-aminopyrazoles have been developed as herbicides, insecticides, and fungicides. The specific substitution pattern of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine makes it a candidate for screening in these applications.
Conclusion and Future Directions
4-(4-Bromophenyl)-1-methylpyrazol-5-amine represents a valuable, yet underexplored, chemical entity. Its structure, combining the versatile 5-aminopyrazole core with a synthetically tractable bromophenyl group, makes it an attractive starting point for the development of novel bioactive compounds. The proposed synthesis offers a reliable and scalable route to access this molecule for further investigation. Future research should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound's physicochemical properties, and a thorough evaluation of its biological activities across a range of therapeutic and agrochemical targets. Such studies will be crucial in unlocking the full potential of this promising heterocyclic compound.
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (URL: )
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (URL: [Link])
-
1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (URL: [Link])
-
Synthesis of Pyrazole Derivatives A Review. (URL: [Link])
-
3-(4-Bromophenyl)-5-methyl-1H-pyrazole. (URL: [Link])
-
Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])
-
Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])
-
Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (URL: [Link])
-
Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (URL: [Link])
-
SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (URL: [Link])
-
(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (URL: [Link])
-
SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. (URL: [Link])
-
Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (URL: [Link])
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (URL: [Link])
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry. (URL: [Link])
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (URL: [Link])
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
biological activity of pyrazole derivatives
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of derivatives exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the pharmacological landscape of pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanisms, structure-activity relationships (SAR), and key experimental validations underlying their efficacy as anti-inflammatory, anticancer, antimicrobial, and neuromodulatory agents. This document moves beyond a simple enumeration of facts to explain the causal relationships behind experimental design and the logic of molecular optimization, grounding all claims in authoritative, verifiable sources.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
First described by Ludwig Knorr in 1883, the pyrazole ring is a stable aromatic system.[1] Its two nitrogen atoms provide sites for hydrogen bonding, while the ring itself can engage in various non-covalent interactions within biological targets. The true versatility of the scaffold lies in the ease with which its carbon and nitrogen atoms can be substituted, allowing for precise three-dimensional arrangements of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.[2] This chemical tractability has led to the successful development of numerous FDA-approved drugs targeting a wide range of clinical conditions.[3][4]
A general and highly versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This foundational reaction allows for the introduction of diverse substituents at key positions, directly influencing the resulting biological activity.
Workflow: Knorr Pyrazole Synthesis
The following diagram illustrates a generalized workflow for the Knorr synthesis, a cornerstone of pyrazole chemistry. The choice of substituents on both the dicarbonyl starting material and the hydrazine dictates the final structure and subsequent pharmacological properties of the derivative.
Caption: Generalized workflow for Knorr pyrazole synthesis.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The landmark drug Celecoxib (Celebrex) exemplifies this class, functioning as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6]
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[8] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to therapeutic effects but also the risk of gastrointestinal side effects.[6][9]
Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the active site of the COX-2 enzyme.[6] A key feature is its sulfonamide side chain, which fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[6][7] This selective inhibition reduces the production of pro-inflammatory prostaglandins without compromising the protective functions of COX-1.[8][10]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Structure-Activity Relationship (SAR) Insights
For diaryl-substituted pyrazoles like Celecoxib, key SAR features for potent and selective COX-2 inhibition have been established:
-
1,5-Diaryl Substitution: The presence of aryl groups at positions 1 and 5 of the pyrazole ring is critical.
-
Para-Sulfonamide Group: A p-SO2NH2 or p-SO2Me group on one of the aryl rings is essential for binding to the selective side pocket of the COX-2 enzyme.[6]
-
Trifluoromethyl Group: The CF3 group at the 3-position enhances potency.[9]
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib[6] | COX-2 | 0.04 | ~375 |
| Ibuprofen | Non-selective | ~13 (COX-1), ~344 (COX-2) | ~0.04 |
| 3,5-diarylpyrazole[9] | COX-2 | 0.01 | >100 |
| Pyrazole-thiazole hybrid[9] | COX-2 / 5-LOX | 0.03 / 0.12 | - |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common colorimetric assay to determine the potency and selectivity of pyrazole derivatives.
Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of hemin, TMPD, and arachidonic acid in appropriate solvents.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the test pyrazole derivative (e.g., 10 mM in DMSO) and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or vehicle (DMSO) for control wells.
-
Incubate the plate at room temperature for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of TMPD solution.
-
Shake the plate and read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the Selectivity Index by dividing the IC50 (COX-1) by the IC50 (COX-2).
-
Anticancer Activity: Targeting Key Signaling Cascades
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial for modern targeted cancer therapies.[2][11] Kinases are enzymes that regulate cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[12] Pyrazole derivatives have been developed to inhibit numerous kinases, including ALK, MET, VEGFR, CDKs, and BRAF.[12][13]
Mechanism of Action: Kinase Inhibition
Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that drives cancer cell growth and survival.
Crizotinib, an FDA-approved drug for non-small cell lung cancer, is a potent inhibitor of the ALK, ROS1, and MET tyrosine kinases. Its pyrazole core acts as a scaffold, with specific side chains forming critical hydrogen bonds and van der Waals interactions within the kinase's active site.
Caption: ATP-competitive inhibition of an oncogenic kinase by a pyrazole derivative.
Quantitative Data: Anticancer Potency
| Compound/Reference | Target Kinase(s) | Antiproliferative IC50 | Cell Line |
| Tozasertib (VX-680)[14] | Aurora A/B/C | 0.6 nM (Aurora A) | HCT-116 |
| Ruxolitinib[2] | JAK1/2 | 2.8 nM (JAK1), 4.5 nM (JAK2) | HEL |
| Crizotinib[2] | ALK/MET | 24 nM (ALK), 8 nM (MET) | H3122 (ALK+) |
| Encorafenib[2] | BRAF V600E | 0.3 nM | A375 (BRAF V600E) |
| Pyrazole carbaldehyde derivative[12] | PI3K | 0.25 µM | MCF-7 |
| Indole-pyrazole hybrid[12] | CDK2 | 0.074 µM | HCT-116 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivative in culture medium.
-
Remove the old medium from the plate and add 100 µL of medium containing the test compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression curve fit.
-
Antimicrobial and Other Biological Activities
The pharmacological utility of pyrazoles extends beyond inflammation and cancer. They have demonstrated significant potential as antimicrobial, antiviral, anticonvulsant, and metabolic agents.[15][16][17]
Antimicrobial Activity
Pyrazole derivatives have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.[17][18] The mechanism of action is often target-specific and can involve the inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity.[19] The combination of a pyrazole core with other heterocyclic moieties, such as thiazole or pyrazoline, has been shown to enhance antimicrobial efficacy.[18][20]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC (µg/mL) |
| Quinoline-substituted pyrazole[19] | S. aureus | 0.12 - 0.98 |
| Aminoguanidine-derived pyrazole[19] | E. coli | 1 |
| Thiazolidinone-clubbed pyrazole[19] | E. coli | 16 |
| Hydrazide pyrazole derivative[19] | S. aureus | 1.9 - 3.9 |
| Pyrazole-1-carbothiohydrazide[21] | C. albicans | 2.9 - 7.8 |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid medium. The MIC is the lowest concentration that prevents visible growth.
Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Add 50 µL of the test pyrazole derivative (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.
-
Neuromodulatory & Metabolic Activity: CB1 Receptor Antagonism
The pyrazole derivative Rimonabant was the first selective cannabinoid CB1 receptor antagonist developed for the treatment of obesity.[22][23] The endocannabinoid system is involved in regulating appetite and energy balance.[24] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters like insulin sensitivity.[22][25]
Caption: Mechanism of CB1 receptor antagonism by Rimonabant.
Although Rimonabant was withdrawn from the market due to psychiatric side effects, its development provided critical insights into the endocannabinoid system and demonstrated the potential of pyrazole derivatives to modulate complex neurological and metabolic pathways.[26] Structure-activity relationship studies for this class identified that a p-substituted phenyl ring at position 5, a carboxamido group at position 3, and a 2,4-dichlorophenyl substituent at position 1 of the pyrazole ring were crucial for potent and selective CB1 antagonism.[27][28]
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded highly successful drugs across multiple therapeutic areas, from inflammation and oncology to metabolic disease. The ongoing exploration of this versatile core continues to produce novel candidates with improved potency, selectivity, and safety profiles. Future research will likely focus on developing pyrazole derivatives as multi-target agents (e.g., dual COX/LOX or multi-kinase inhibitors), leveraging advanced synthetic techniques like microwave-assisted synthesis for rapid library generation, and applying computational modeling to refine SAR and predict off-target effects.[9][29] The rich history and continued innovation surrounding pyrazole ensure its place as a privileged and indispensable structure in the future of medicinal chemistry.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of medicinal chemistry, 41(26), 5138–5149. [Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research, 5(5). [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Organic & Medicinal Chemistry International Journal, 10(4). [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Polycyclic Aromatic Compounds, 43(3), 2056-2070. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7204. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry, 64(10), 5519-5526. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S2), 8281-8289. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(26), 18683-18707. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of basic and clinical pharmacy, 6(2), 35–41. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules, 28(2), 856. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). Current opinion in investigational drugs (London, England : 2000), 7(4), 345–351. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2022). Archiv der Pharmazie, 355(1), e2100244. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano, 28(1). [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023, November 29). Slideshare. [Link]
-
What is Rimonabant used for? (2024, June 14). Patsnap Synapse. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2021). Sch. Res. Rep, 3, 1-6. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(12), 10309. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 118-129. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). Molecules, 16(12), 9855-9866. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future medicinal chemistry, 14(2), 113–128. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(1), 106-117. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4292. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules (Basel, Switzerland), 27(1), 330. [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules, 18(11), 13524-13541. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 279-293. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2959. [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). Journal of clinical pharmacy and therapeutics, 32(3), 209–231. [Link]
-
Rimonabant. (n.d.). Wikipedia. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5138-5149. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Der Pharma Chemica, 3(3), 30-39. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC medicinal chemistry, 13(10), 1151–1172. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future medicinal chemistry, 15(22), 2011–2028. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). Molecules, 27(19), 6661. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ClinPGx [clinpgx.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jchr.org [jchr.org]
- 16. mdpi.com [mdpi.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is Rimonabant used for? [synapse.patsnap.com]
- 24. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 26. Rimonabant - Wikipedia [en.wikipedia.org]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine: A Technical Guide
Introduction: The Significance of Spectroscopic Elucidation
The structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. For a compound like 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, which possesses a unique constellation of aromatic and heterocyclic moieties, a multi-faceted spectroscopic approach is not just beneficial, but essential for unambiguous characterization. The insights gained from these techniques are critical for ensuring the purity, identity, and structural integrity of the compound, which are prerequisites for any subsequent biological or medicinal chemistry applications.
This guide will systematically detail the predicted spectroscopic data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and provide in-depth interpretations based on established chemical principles and data from analogous compounds.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can piece together the connectivity and electronic environment of each atom.
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all unique carbon atoms.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR (Predicted Data)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~7.55 | Doublet | 2H | H-2', H-6' | These aromatic protons are ortho to the bromine atom and are expected to be deshielded. In the analog 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the protons on the bromophenyl ring appear at ~7.5-7.6 ppm[1]. |
| ~7.30 | Doublet | 2H | H-3', H-5' | These aromatic protons are meta to the bromine atom and will be slightly more shielded than their ortho counterparts. |
| ~7.25 | Singlet | 1H | H-3 | The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. |
| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on concentration and solvent. A broad singlet is expected due to quadrupole broadening and potential hydrogen bonding. In related aminopyrazoles, the NH₂ signal appears in this range[2]. |
| ~3.65 | Singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is expected to be a sharp singlet in the upfield region. |
¹³C NMR (Predicted Data)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~150 | C-5 | The carbon atom bearing the amino group is expected to be significantly deshielded. |
| ~140 | C-3 | The other sp² carbon of the pyrazole ring. |
| ~138 | C-1' | The ipso-carbon of the bromophenyl ring attached to the pyrazole. |
| ~132 | C-3', C-5' | Aromatic carbons meta to the bromine atom. Data from 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole shows similar shifts for these carbons[3]. |
| ~130 | C-2', C-6' | Aromatic carbons ortho to the bromine atom. |
| ~122 | C-4' | The carbon atom directly attached to the bromine atom will be shielded due to the heavy atom effect. |
| ~115 | C-4 | The carbon at the 4-position of the pyrazole ring. |
| ~35 | N-CH₃ | The methyl carbon is expected in the upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
IR (Predicted Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| 3450 - 3300 | Medium | N-H stretching | The asymmetric and symmetric stretching vibrations of the primary amine group are expected in this region. Studies on aminopyrazoles confirm these characteristic bands[2]. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic stretching vibrations of the C-H bonds on the pyrazole and bromophenyl rings. |
| ~2950 | Weak | Aliphatic C-H stretching | Stretching vibration of the C-H bonds in the N-methyl group. |
| ~1620 | Strong | N-H bending (scissoring) | The bending vibration of the primary amine group. |
| 1590 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1070 | Strong | C-Br stretching | The stretching vibration of the carbon-bromine bond is typically observed in this region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural insights.
MS (Predicted Data)
| m/z | Ion | Rationale and Isotopic Pattern |
| 251/253 | [M]⁺˙ | The molecular ion peak. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator for the presence of a single bromine atom. |
| 172 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds. |
| 144 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |
| 91 | [C₆H₅N]⁺˙ | A fragment corresponding to the bromophenyl moiety after the loss of the pyrazole ring. |
Visualizing the Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.
Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in a mass spectrometer.
Caption: A predicted ESI-MS fragmentation pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. By synthesizing data from structurally related analogs and applying fundamental spectroscopic principles, a comprehensive and scientifically grounded characterization has been presented. The methodologies and interpretations outlined herein offer a valuable resource for researchers working with novel pyrazole derivatives, enabling them to confidently approach the structural elucidation of these important heterocyclic compounds. The self-validating nature of combining multiple spectroscopic techniques, as detailed in this guide, ensures a high degree of confidence in the final structural assignment.
References
Sources
A Technical Guide to the Medicinal Chemistry of Bromophenyl Pyrazole Compounds: Synthesis, Applications, and Future Prospects
Introduction
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents due to its versatile chemical reactivity and diverse biological activities.[1][2][3][4] Its derivatives are integral to a wide array of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[2][4] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, enabling precise interactions with biological targets.[5]
The introduction of a bromophenyl moiety to the pyrazole scaffold is a key design strategy in modern drug discovery. Halogenation, particularly with bromine, significantly modulates a molecule's physicochemical properties. The bromo-substituent can enhance lipophilicity, improve metabolic stability, and, most critically, form potent halogen bonds with biological targets, thereby increasing binding affinity and selectivity.[6] This guide provides a comprehensive, in-depth analysis of the synthesis, multifaceted pharmacological applications, and future potential of bromophenyl pyrazole compounds for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and delve into the mechanisms that underpin the therapeutic promise of this remarkable class of molecules.
Pharmacological Activities and Therapeutic Potential
The bromophenyl pyrazole scaffold has been successfully exploited to develop potent agents across several therapeutic areas. The strategic placement of the bromophenyl group often leads to significant enhancements in activity, transforming promising hits into viable lead compounds.
Anticancer Activity
Bromophenyl pyrazole derivatives have emerged as a formidable class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and liver (HEPG2) cancers.[7][8][9][10] The presence of the 4-bromophenyl group, in particular, has been repeatedly linked to potent anticancer effects.[8]
Mechanism of Action: Kinase Inhibition A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways implicated in cancer progression.[11][12][13] Fused pyrazole derivatives bearing a 2-bromophenyl moiety have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These receptors are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding sites of these kinases, bromophenyl pyrazoles disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
The diagram below illustrates the dual inhibition of EGFR and VEGFR-2 signaling pathways, a key strategy in modern cancer therapy to simultaneously target tumor cell proliferation and the blood supply that feeds it.
Caption: Dual inhibition of EGFR and VEGFR-2 pathways by bromophenyl pyrazole compounds.
Table 1: In Vitro Anticancer Activity of Selected Bromophenyl Pyrazole Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 4-bromophenyl at pyrazole ring | MCF-7 (Breast) | 5.8 | [8] |
| Compound A | 4-bromophenyl at pyrazole ring | A549 (Lung) | 8.0 | [8] |
| Compound B | 2-bromophenyl, fused pyrano[2,3-c]pyrazole | HEPG2 (Liver) | 0.31-0.71 | [9] |
| Compound C | 2-bromophenyl, fused pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine | HEPG2 (Liver) | 0.31-0.71 | [9] |
| Compound D | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [14] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison should be made with caution due to varying experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, making the development of effective anti-inflammatory agents a priority.[15][16] Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[15] Bromophenyl pyrazole analogues have also demonstrated potent anti-inflammatory effects, often acting through the inhibition of COX enzymes, which are key mediators in the synthesis of prostaglandins.[15][17][18]
The rationale for targeting COX-2 selectively is to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[15] Studies have shown that certain pyrazole derivatives achieve high selectivity for COX-2, presenting a promising avenue for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[15][17]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromophenyl pyrazoles have shown considerable promise, with various derivatives exhibiting significant antibacterial and antifungal activity.[19][20][21][22] The mechanism often involves the disruption of essential enzymatic processes or cell membrane integrity in microbes.
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents are critical. For instance, in one study of acetohydrazide pyrazole derivatives, a fluoro-phenyl substitution yielded the highest antimicrobial activity, followed by chloro-phenyl, with the bromo-phenyl derivative showing slightly decreased but still significant potential.[20] This highlights the nuanced role of halogen substitution in modulating antimicrobial potency.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Target Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 3 | Escherichia coli (Gram -) | MIC | 0.25 | [22] |
| Compound 4 | Streptococcus epidermidis (Gram +) | MIC | 0.25 | [22] |
| Compound 2 | Aspergillus niger (Fungus) | MIC | 1 | [22] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Neuroprotective Applications
Neurodegenerative disorders like Alzheimer's disease (AD) are complex and multifactorial, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy.[23][24][25] Bromophenyl pyrazole derivatives are well-suited for this approach. They have been engineered to simultaneously inhibit key enzymes implicated in AD pathogenesis, namely acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[25]
AChE inhibition increases levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit in AD patients, while MAO-B inhibition reduces oxidative stress in the brain. Some biphenyl pyrazole scaffolds have also been shown to inhibit the aggregation of tau protein, a hallmark of AD pathology.[24] This multi-pronged attack on the disease's pathways showcases the exceptional versatility of the pyrazole scaffold.
Caption: General workflow for the synthesis of bromophenyl pyrazoles.
Protocol 1: General Synthesis of a 3-(4-bromophenyl)-1-phenyl-1H-pyrazole Derivative
This protocol describes a classic cyclocondensation reaction. The causality for choosing this method lies in its high efficiency and modularity, allowing different aryl hydrazines and diketones to be used to build a library of compounds for screening.
Materials:
-
1-(4-bromophenyl)-3-phenylpropane-1,3-dione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. The choice of a slight excess of hydrazine ensures the complete consumption of the limiting diketone.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spots and the appearance of a new, typically more nonpolar, product spot indicates completion. This provides a real-time check on reaction efficiency.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. This causes the organic product to precipitate out of the polar aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure 3-(4-bromophenyl)-1-phenyl-1H-pyrazole derivative. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is a self-validating system for assessing the cytotoxic effects of synthesized compounds on cancer cells. The conversion of MTT to formazan is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) [7]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromophenyl pyrazole compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment and recovery. [7]This ensures a healthy, uniform monolayer of cells prior to treatment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl pyrazole compound in the complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂. This duration is typically sufficient to observe significant effects on cell proliferation.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
Bromophenyl pyrazole compounds represent a highly versatile and pharmacologically significant scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents underscores their vast therapeutic potential. [1][10][22][24]The strategic incorporation of the bromophenyl group is a proven method for enhancing biological activity through improved pharmacokinetic properties and potent target interactions.
The future of research in this area is bright. Key opportunities lie in the rational design of novel derivatives with enhanced selectivity and reduced off-target effects to minimize potential toxicity. [15][17]The development of multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders, remains a promising frontier. [24][26]Furthermore, exploring novel synthetic methodologies will enable the creation of more diverse and structurally complex bromophenyl pyrazole libraries for high-throughput screening against new and challenging biological targets. As our understanding of disease pathology deepens, the adaptable and potent nature of the bromophenyl pyrazole scaffold will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- Benchchem. Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery.
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- PubMed. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.
- ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- ResearchGate. Antimicrobial activity of 3,5-diaryl-4-bromo-1-substituted pyrazoles.
- Asian Publication Corporation. Novel Acetohydrazide Pyrazole Derivatives.
- DergiPark. Synthesis of Some New Pyrazoles.
- Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- PMC - NIH. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Guidechem. What are the applications and synthesis methods of 4-Bromopyrazole?
- PMC - NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- PubMed. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- PMC - NIH. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
- Drugs to Treat Neuroinflammation in Neurodegenerative Disorders.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands.
- Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
- Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles.
- Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
- Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- ResearchGate. Overview on Biological Activities of Pyrazole Derivatives | Request PDF.
- NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- MDPI. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- NIH. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
- ResearchGate. Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
- ScienceDaily. Novel Therapeutic Compounds For Neurodegenerative Conditions.
- PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. srrjournals.com [srrjournals.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [rjsocmed.com]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and History of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Foreword for the Modern Researcher
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities that have led to their use in both pharmaceuticals and agrochemicals.[1][2] The 5-aminopyrazole scaffold, in particular, is a privileged structure, serving as a versatile intermediate for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the synthetic pathways leading to a specific, yet representative member of this class: 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. While a detailed historical account of this exact molecule's first synthesis is not prominently documented in publicly available literature, its structural motifs are common. Therefore, this document serves as a practical guide for its preparation, grounded in well-established synthetic methodologies for analogous compounds.
This guide is intended for researchers and scientists in drug discovery and development. It will detail the most probable synthetic route, provide a hypothetical, yet detailed experimental protocol, and discuss the underlying chemical principles and characterization techniques.
The Significance of the 5-Aminopyrazole Core
The 5-aminopyrazole ring system is a key pharmacophore found in numerous biologically active compounds. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, making these compounds attractive for targeting a range of biological receptors. The amino group at the 5-position is a particularly useful synthetic handle for further derivatization, enabling the exploration of a broad chemical space.
Proposed Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3] In the case of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the logical precursors would be 2-(4-bromobenzoyl)acetonitrile and methylhydrazine.
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.
Below is a diagram illustrating the proposed synthetic pathway:
Sources
Theoretical Modeling and Computational Studies of Pyrazol-5-amines: From Quantum Mechanics to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazol-5-amines represent a privileged scaffold in medicinal chemistry and materials science, owing to their synthetic accessibility and diverse biological activities.[1][2] Their rich and often complex reactivity is intrinsically linked to their electronic structure and the potential for tautomerism, making theoretical and computational modeling indispensable tools for their study.[3][4] This guide provides an in-depth exploration of the computational methodologies employed to investigate pyrazol-5-amines. We will traverse from the fundamentals of their structure and tautomeric equilibria, elucidated by quantum chemical calculations, to their application in drug discovery through molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics. This document is designed to be a comprehensive resource, offering not just theoretical grounding but also practical, field-proven protocols for researchers engaged in the design and development of novel pyrazol-5-amine-based agents.
The Structural and Electronic Landscape of Pyrazol-5-amines
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The placement of an amino group at the C5 position introduces significant electronic perturbations and, most critically, the phenomenon of prototropic tautomerism.[5] Understanding the relative stability of these tautomers is paramount, as it dictates the molecule's reactivity, intermolecular interactions, and ultimately, its biological function.
Tautomerism: A Persistent Challenge
Pyrazol-5-amines can exist in several tautomeric forms, primarily the 3-amino and 5-amino forms, alongside imino tautomers.[5] The equilibrium between these forms is subtle and highly sensitive to the nature of substituents on the ring, as well as the surrounding environment (gas phase vs. solvent).[5][6]
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting these relationships. It has been demonstrated that electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can stabilize the 5-amino form.[6] Theoretical investigations have consistently shown that the 3-amino tautomer is often more stable than the 5-amino tautomer, though this is not a universal rule and depends heavily on the specific substitution pattern.[5]
Caption: Tautomeric equilibria in unsubstituted pyrazol-5-amines.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Density Functional Theory (DFT) is the workhorse for studying the electronic structure of pyrazole derivatives.[7] The B3LYP functional combined with basis sets like 6-31G or the more robust 6-311++G(d,p) is frequently used to provide an excellent balance between computational cost and accuracy for these systems.[5][8][9]
Key properties derived from DFT calculations include:
-
Optimized Geometries: Provides the most stable three-dimensional arrangement of atoms.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[8][10] A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.[9][10] This is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules.
-
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing a quantitative measure of the charge on each atom and further informing reactivity predictions.[10][11]
| Property | Significance in Pyrazol-5-amine Studies | Typical Computational Level |
| Tautomer Energies | Determines the relative stability and population of different tautomeric forms. | DFT (B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT (B3LYP/6-31G) |
| MEP Surface | Identifies sites for electrophilic and nucleophilic attack. | DFT (B3LYP/6-31G) |
| Atomic Charges | Quantifies the charge distribution and reactivity of specific atoms. | DFT (Mulliken/NPA) |
Table 1: Key properties of pyrazol-5-amines investigated using quantum chemical methods.
Predicting Reactivity and Guiding Synthesis
Computational models can predict the regioselectivity of chemical reactions. For pyrazol-5-amines, which possess multiple nucleophilic centers (the exocyclic amino group, ring nitrogens, and the C4 carbon), this is particularly valuable.[12][13] The exocyclic amino group is generally the most reactive site for electrophilic attack, such as in acylation or sulfonylation reactions.[12] However, computational studies can reveal how substituents modulate this reactivity, sometimes favoring reaction at a ring nitrogen or the C4 position, especially in cyclocondensation reactions used to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1][13]
Computational studies have also shed light on more complex transformations, such as the oxidative ring-opening of 1H-pyrazol-5-amines, suggesting a mechanism involving a hydroxylamine intermediate.[14]
Application in Drug Discovery and Development
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[15][16][17] Computational methods are central to the rational design of these agents.
Molecular Docking: Simulating Ligand-Target Interactions
Molecular docking predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a biological target (e.g., an enzyme or receptor).[7] For pyrazol-5-amines, docking studies have been crucial in explaining their inhibitory activity against targets like:
-
Cyclooxygenase (COX) Enzymes: Identifying key interactions that lead to anti-inflammatory effects.[15][18][19]
-
Protein Kinases: Guiding the design of potent and selective anticancer agents by targeting kinases like VEGFR-2, Aurora A, and CDKs.[16][20]
-
Monoamine Oxidase (MAO): Elucidating the binding mode of pyrazoline-based MAO inhibitors for potential use in treating neurological disorders.[21][22]
The results of a docking simulation provide a binding energy score, which estimates binding affinity, and a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.[20]
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[7][23] By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of novel, unsynthesized pyrazol-5-amine derivatives.[24][25] This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.[26]
The process involves:
-
Data Collection: Assembling a dataset of pyrazol-5-amine derivatives with experimentally measured biological activity (e.g., IC₅₀ values).
-
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.
-
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques to build a predictive model.[24]
-
Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.[24]
Successful QSAR models have been developed for pyrazol-5-one derivatives to predict their antiproliferative activity against cancer cell lines.[25][27]
Detailed Computational Protocols
To ensure scientific integrity and reproducibility, the following protocols outline standard, self-validating procedures for key computational studies.
Protocol 1: Tautomer Stability Analysis using DFT
Objective: To determine the relative stability of pyrazol-5-amine tautomers in the gas phase.
-
Structure Preparation: Build the 3D structures of all relevant tautomers (e.g., 3-amino, 5-amino, 5-imino) in a molecular editor (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform a preliminary geometry optimization using a low-level method (e.g., PM7 semi-empirical) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation (Freq keyword) at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized structures.
-
Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Energy Extraction: From the output files, extract the zero-point corrected electronic energies for each tautomer.
-
Analysis: Calculate the relative energies of the tautomers with respect to the most stable isomer. A lower energy indicates greater stability. For studies in solution, a continuum solvation model (e.g., PCM) can be added to the calculation.[6]
Protocol 2: Molecular Docking of a Pyrazol-5-amine Inhibitor
Objective: To predict the binding mode and affinity of a pyrazol-5-amine derivative to a target protein.
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazol-5-amine.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a suitable format (e.g., .pdbqt) using software like AutoDock Tools, assigning charges and defining rotatable bonds.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components (water molecules, co-crystallized ligands, ions).
-
Add polar hydrogens and assign charges (e.g., Kollman charges).
-
Save the prepared protein in .pdbqt format.
-
-
Grid Box Generation:
-
Using software like AutoGrid (part of the AutoDock suite), define a 3D grid box that encompasses the active site of the protein.[24] The dimensions should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina.[18] It will sample multiple conformations of the ligand within the grid box and score them.
-
-
Results Analysis:
-
Analyze the output to identify the binding pose with the lowest energy score (highest predicted affinity).
-
Use a visualization program (e.g., PyMOL, Discovery Studio) to inspect the binding mode and identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the pyrazol-5-amine and the protein's active site residues.[18]
-
Conclusion and Future Outlook
Theoretical modeling and computational chemistry are no longer auxiliary tools but are now integral to the modern research and development pipeline for pyrazol-5-amines. From predicting the fundamental tautomeric behavior that governs reactivity to guiding the rational design of potent and selective drug candidates, these in silico methods provide unparalleled insight. DFT calculations clarify electronic structure, molecular docking illuminates protein-ligand interactions, and QSAR models accelerate the discovery of leads. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve, further cementing their role in the discovery of next-generation therapeutics and materials based on the versatile pyrazol-5-amine scaffold.
References
- Synthesis and DFT Calculation of Novel Pyrazole Deriv
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
- Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. Scientific.net.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org.
- Antiproliferative Activity and QSAR Studies of a Series of New 4-aminomethylidene Deriv
- Synthesis and DFT calculation of novel pyrazole deriv
- Synthesis and DFT calculation of novel pyrazole derivatives.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. Benchchem.
- Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. PubMed.
- Antiproliferative activity and QSAR studies of a series of new 4-aminomethylidene derivatives of some pyrazol-5-ones.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
- New Trends in the Chemistry of 5-Aminopyrazoles.
- MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evalu
- Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
- In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
- Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2)
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eu-opensci.org [eu-opensci.org]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Antiproliferative activity and QSAR studies of a series of new 4-aminomethylidene derivatives of some pyrazol-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivatives for Researchers and Drug Development Professionals.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The 5-aminopyrazole moiety, in particular, serves as a versatile scaffold for the development of kinase inhibitors and other targeted therapies.[1][4] The introduction of a substituted aryl group at the C4 position of the pyrazole ring, such as the 4-bromophenyl group, offers a critical vector for modulating the pharmacological profile of these molecules. The bromine atom provides a handle for further synthetic diversification through cross-coupling reactions, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its derivatives, offering detailed protocols and insights into the underlying chemical principles.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, suggests a convergent synthetic strategy. The key disconnection lies at the C4-aryl bond, pointing towards a palladium-catalyzed cross-coupling reaction as a pivotal step.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-aminopyrazole
The formation of the pyrazole ring is a critical first step. A common and efficient method involves the condensation of a β-ketonitrile with a hydrazine derivative. [5][6]In this protocol, we will use a suitable β-ketonitrile and methylhydrazine.
Rationale: The reaction between a 1,3-dicarbonyl equivalent (like a β-ketonitrile) and a hydrazine proceeds via a condensation-cyclization cascade to form the pyrazole heterocycle. The use of methylhydrazine directly installs the desired N1-methyl group.
Materials:
-
β-Ketonitrile (e.g., 2-cyano-3-oxobutanal sodium salt)
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the β-ketonitrile (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-aminopyrazole.
Protocol 2: Synthesis of 4-Bromo-1-methyl-5-aminopyrazole
With the pyrazole core in hand, the next step is the regioselective halogenation at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution.
Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. The reaction is typically performed in a polar aprotic solvent.
Materials:
-
1-Methyl-5-aminopyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-methyl-5-aminopyrazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-methyl-5-aminopyrazole.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
The final step in the synthesis of the core scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [7][8][9]This reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.
Rationale: The Suzuki-Miyaura coupling offers high functional group tolerance and generally proceeds with high yields. The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially with potentially coordinating substrates like aminopyrazoles. [10] Materials:
-
4-Bromo-1-methyl-5-aminopyrazole
-
(4-Bromophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) [8]* Base (e.g., Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture) [8]* Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 4-bromo-1-methyl-5-aminopyrazole (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and the base (2.5 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane:H₂O 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere. [8]5. Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Synthesis of Derivatives: Expanding the Chemical Space
The 4-(4-Bromophenyl)-1-methylpyrazol-5-amine scaffold can be further diversified to explore SAR.
-
N-amination/acylation of the 5-amino group: The primary amine at the C5 position can be readily acylated or alkylated using standard procedures to introduce a variety of substituents.
-
Further cross-coupling on the bromophenyl ring: The bromine atom on the phenyl ring can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly useful for synthesizing aryl amines from aryl halides. [11][12][13]
Data Presentation
| Compound | Step | Reagents | Expected Yield (%) | Key Characterization Notes |
| 1-Methyl-5-aminopyrazole | 1 | β-Ketonitrile, Methylhydrazine | 70-85 | ¹H NMR will show a singlet for the N-methyl group and characteristic pyrazole ring protons. |
| 4-Bromo-1-methyl-5-aminopyrazole | 2 | 1-Methyl-5-aminopyrazole, NBS | 80-90 | The ¹H NMR spectrum will show the disappearance of the C4-H signal. |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | 3 | 4-Bromo-1-methyl-5-aminopyrazole, (4-Bromophenyl)boronic acid | 60-80 | ¹H NMR will show signals corresponding to the 4-bromophenyl group. Mass spectrometry will confirm the molecular weight. |
Troubleshooting
-
Low yield in the Suzuki-Miyaura coupling: This could be due to catalyst inhibition by the amine functionality. The use of a bulky, electron-rich phosphine ligand can often mitigate this issue. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Formation of regioisomers in pyrazole synthesis: The choice of substituted hydrazine and 1,3-dicarbonyl compound can influence the regioselectivity of the initial cyclization. Careful selection of starting materials is key. [14]* Difficulty in purification: The polar nature of the aminopyrazole derivatives may require the use of polar solvent systems for chromatography. In some cases, reverse-phase chromatography may be necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are flammable and should be handled with care under an inert atmosphere.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance.
-
Hydrazine derivatives are toxic and should be handled with extreme caution.
Conclusion
The synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its derivatives is a multi-step process that relies on a combination of classical heterocyclic synthesis and modern cross-coupling methodologies. The strategic use of a late-stage Suzuki-Miyaura coupling allows for the efficient construction of the core scaffold and provides a platform for the generation of diverse libraries of compounds for drug discovery programs. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable molecules.
References
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
-
Heimgartner, H., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
González, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]
-
El-Gohary, N. S., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]
-
El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1. [Link]
-
Khan, I., et al. (2020). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 94, 103385. [Link]
-
El-Gohary, N. S., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Lee, C.-H., et al. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 26. [Link]
-
Garg, R., & Hartwig, J. F. (2010). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 12(23), 5544–5547. [Link]
-
Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-189. [Link]
-
Semantic Scholar. (n.d.). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
-
Al-Zaydi, K. M., & Al-Shamary, A. S. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 59(10), 1132–1138. [Link]
-
Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863–865. [Link]
-
Kumar, D., & Kumar, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 4(1), 1-10. [Link]
-
Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4088. [Link]
-
González, J., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2021(2), M1229. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Le, V.-D., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 346–351. [Link]
-
Miyamoto, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]
-
Alam, M. S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Versatile Building Block: 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in Modern Organic Synthesis
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous FDA-approved drugs for treating a spectrum of diseases, including cancer and inflammatory conditions.[1] The ability to strategically functionalize the pyrazole ring is paramount for fine-tuning the pharmacological and material properties of these molecules. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine emerges as a particularly valuable building block, offering multiple reaction sites for diversification. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the amino group can be engaged in various transformations or serve as a key pharmacophoric feature. This guide provides a comprehensive overview of the applications of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, complete with detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₁₀BrN₃ | Based on structure |
| Molecular Weight | 252.11 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Typical for similar aromatic amines |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO. | General solubility of functionalized aromatic compounds |
| ¹H NMR | Aromatic protons (AA'BB' system), pyrazole proton (singlet), N-methyl protons (singlet), and NH₂ protons (broad singlet). | Inferred from the structure and data for analogous compounds. |
| ¹³C NMR | Signals corresponding to the bromophenyl ring, the pyrazole core, and the methyl group. | Inferred from the structure and data for analogous compounds. |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) would be observed in the mass spectrum. | Fundamental principle of mass spectrometry. |
Synthesis of the Building Block: A Proposed Route
A robust and scalable synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is the first critical step. While a specific literature preparation is not available, a logical and field-proven approach can be adapted from the synthesis of analogous 5-aminopyrazoles.[1] The most versatile method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine derivative.[1]
Workflow for the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Caption: Proposed synthetic workflow for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine (Precursor)
This protocol is adapted from the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine and would yield a key precursor for the target molecule via a subsequent Suzuki coupling.[2]
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
To a solution of diethyl butynedioate in a suitable solvent, add methylhydrazine dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Treat the product from Step 1 with a brominating agent such as phosphorus oxybromide (POBr₃).
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Carefully quench the reaction with ice water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
-
Hydrolyze the ester from Step 2 using a solution of sodium hydroxide in a mixture of alcohol and water.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the product.
Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
-
In a suitable solvent (e.g., tert-butanol and DMF), dissolve the carboxylic acid from Step 3.
-
Add diphenylphosphoryl azide (DPPA) or a similar reagent for the Curtius rearrangement.
-
Heat the reaction mixture to induce the rearrangement to the isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.
-
After cooling, add water and extract the product. Purify by column chromatography.
Step 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
-
Deprotect the Boc group from the product of Step 4 using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Dry the organic layer and concentrate to obtain the desired aminopyrazole.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] The bromine atom on the phenyl ring of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides.[4][5]
Materials:
-
4-(4-Bromophenyl)-1-methylpyrazol-5-amine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to excellent | [5] |
| PdCl₂(dppf) | K₃PO₄ | DMF | 100 | Good to excellent | [6] |
| XPhos Pd G2 | K₃PO₄ | EtOH/H₂O | MW, 135 | Good to excellent | [3] |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction allows for the coupling of the aryl bromide moiety of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine with a wide range of primary and secondary amines, providing access to a diverse library of diarylamine derivatives.
Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of purine bases, this fused ring system has demonstrated a remarkable breadth of pharmacological activities.[1] Derivatives have been investigated and developed as potent anticancer, antiviral, anti-inflammatory, and antimicrobial agents, as well as inhibitors for a wide range of kinases and enzymes crucial in disease pathways.[2][3][4]
The versatility of the pyrazolo[3,4-b]pyridine system stems from its five key diversity points, which allow for extensive structural modifications to fine-tune biological activity and pharmacokinetic properties.[1][5] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for the synthesis of this valuable scaffold, focusing on the most common and robust strategy: the annulation of a pyridine ring onto a pre-existing aminopyrazole core.[1][6] We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental choices and troubleshooting common challenges.
Core Synthetic Strategies and Mechanistic Insights
The construction of the pyridine ring onto an aminopyrazole precursor typically involves the reaction of the nucleophilic aminopyrazole with a 1,3-bielectrophilic partner. The C4 and the exocyclic amino group of the 5-aminopyrazole act as the key nucleophiles that form the new six-membered ring. Several powerful strategies have been developed based on this principle.
Strategy 1: The Friedländer Annulation with 1,3-Dicarbonyl Compounds
This is a classic and widely used method for constructing the pyridine ring. The reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or other β-diketones.
Mechanism: The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization where the nucleophilic C4 of the pyrazole ring attacks the second carbonyl group. A final dehydration step then yields the aromatic pyrazolo[3,4-b]pyridine ring system.
A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two different product regioisomers can be formed.[1][5] The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with the amino group first, guiding the final substitution pattern.[1][7] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic and will be the primary site of initial attack.[1]
Caption: General mechanism for Friedländer annulation.
Strategy 2: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient, one-pot processes that combine three or more starting materials to form a complex product, minimizing waste and operational steps.[8] This approach is exceptionally powerful for rapidly generating libraries of diverse pyrazolo[3,4-b]pyridines.
Mechanism: A common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[8][9] The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a Michael acceptor). The 5-aminopyrazole then undergoes a Michael addition to this intermediate. This is followed by intramolecular cyclization and subsequent tautomerization or oxidation to furnish the final aromatic product.[1][5]
Caption: Workflow for a three-component synthesis.
Strategy 3: Reaction with α,β-Unsaturated Ketones
This method is mechanistically related to the MCR strategy but uses a pre-formed α,β-unsaturated ketone (a Michael acceptor) as the 1,3-bielectrophile.
Mechanism: The synthesis begins with a Michael addition, where the nucleophilic C4 of the aminopyrazole attacks the β-carbon of the unsaturated system.[6] The exocyclic amino group then attacks the carbonyl carbon in an intramolecular condensation reaction. The resulting dihydropyrazolo[3,4-b]pyridine intermediate is often spontaneously oxidized to the final aromatic product, frequently by atmospheric oxygen.[5][6] In cases where the dihydro intermediate is stable, a mild oxidant (e.g., DDQ) can be added to drive the reaction to completion.[7]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are grounded in established literature procedures.
Protocol 1: Classic Friedländer Synthesis under Thermal Conditions
This protocol describes a straightforward synthesis using 3-methyl-1-phenyl-1H-pyrazol-5-amine and acetylacetone.
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1.73 g | 173.22 | 10 mmol | Starting nucleophile |
| Acetylacetone | 1.10 g (1.12 mL) | 100.12 | 11 mmol | 1,3-Dicarbonyl electrophile |
| Glacial Acetic Acid | 20 mL | - | - | Solvent and acid catalyst |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.73 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the aminopyrazole is fully dissolved. To this solution, add acetylacetone (1.12 mL, 11 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a white or off-white solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol outlines a rapid and high-yield synthesis using microwave irradiation, a key green chemistry technique.[3][8]
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| 1,3-Dimethyl-1H-pyrazol-5-amine | 111 mg | 111.15 | 1.0 mmol | Starting nucleophile |
| Benzaldehyde | 106 mg (101 µL) | 106.12 | 1.0 mmol | Aldehyde component |
| Ethyl Cyanoacetate | 113 mg (107 µL) | 113.12 | 1.0 mmol | Active methylene component |
| Triethylamine (TEA) | 51 mg (70 µL) | 101.19 | 0.5 mmol | Base catalyst |
| Water | 4 mL | - | - | Green solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (111 mg, 1.0 mmol), benzaldehyde (101 µL, 1.0 mmol), ethyl cyanoacetate (107 µL, 1.0 mmol), and water (4 mL).
-
Catalyst Addition: Add triethylamine (70 µL, 0.5 mmol) to the suspension.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes (Power: ~110 W, Pressure: ~250 psi).[8]
-
Workup and Isolation: After irradiation, cool the vessel to room temperature. The product often precipitates directly from the reaction medium. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to facilitate drying.
-
Purification: This method often produces a product of high purity that may not require further purification.[8] If necessary, recrystallize from an appropriate solvent like ethanol.
-
Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity as ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Protocol 3: Zirconium(IV) Chloride Catalyzed Synthesis
This protocol utilizes a Lewis acid catalyst for the reaction between an aminopyrazole and an α,β-unsaturated ketone, which can be effective for more complex substrates.[10]
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| 5-Amino-1-phenylpyrazole | 80 mg | 159.19 | 0.5 mmol | Starting nucleophile |
| α,β-Unsaturated Ketone | 0.5 mmol | - | 0.5 mmol | e.g., (E)-4-phenylbut-3-en-2-one |
| Zirconium(IV) Chloride (ZrCl₄) | 35 mg | 233.04 | 0.15 mmol | Lewis acid catalyst |
| N,N-Dimethylformamide (DMF) | 0.5 mL | - | - | Solvent |
| Ethanol (EtOH) | 0.5 mL | - | - | Co-solvent |
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction tube, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). In a separate vial, dissolve 5-amino-1-phenylpyrazole (80 mg, 0.5 mmol) in ethanol (0.5 mL).
-
Reaction Setup: Add the aminopyrazole solution to the ketone solution at room temperature.
-
Catalyst Addition: Degas the reaction mixture (e.g., by bubbling nitrogen through it for 5 minutes). Under a nitrogen atmosphere, add Zirconium(IV) chloride (35 mg, 0.15 mmol).
-
Reaction: Seal the tube and stir the reaction mixture vigorously at 95°C for 16 hours.[10]
-
Workup: After cooling, concentrate the mixture under reduced pressure to remove the solvents. Add chloroform (15 mL) and water (15 mL) to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with chloroform (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
-
Characterization: Confirm the product structure using standard spectroscopic methods.
Data Summary and Protocol Comparison
| Protocol | Key Reactants | Conditions | Typical Yield | Advantages | Considerations |
| 1. Classic Friedländer | Aminopyrazole, β-Diketone | Acetic Acid, Reflux, 4h | 60-85% | Simple setup, inexpensive reagents. | Long reaction times, potential regioselectivity issues with unsymmetrical diketones.[1][5] |
| 2. Microwave MCR | Aminopyrazole, Aldehyde, Active Methylene | Water, TEA, 40°C, 20 min | 85-95% | Extremely fast, high yields, high purity, eco-friendly solvent.[8] | Requires specialized microwave reactor equipment. |
| 3. ZrCl₄ Catalyzed | Aminopyrazole, α,β-Unsaturated Ketone | DMF/EtOH, ZrCl₄, 95°C, 16h | 20-45%[10] | Effective for specific substrate combinations, good for functional group tolerance. | Requires inert atmosphere, longer reaction times, potentially lower yields, requires chromatography. |
Troubleshooting and Expert Insights
-
Challenge: Low reaction yield.
-
Insight: Ensure the purity of the starting 5-aminopyrazole, as impurities can inhibit the reaction. For thermal reactions, incrementally increasing the reaction time or temperature may improve conversion. For MCRs, the order of reagent addition can sometimes influence the outcome.
-
-
Challenge: Isolation of the dihydro- intermediate instead of the final aromatic product.
-
Insight: This is most common in reactions with Michael acceptors. If the intermediate does not oxidize spontaneously, it may be necessary to introduce an oxidant. Bubbling air through the reaction mixture during reflux or adding a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) after the initial cyclization can drive the aromatization.[7]
-
-
Challenge: Difficulty in product purification.
-
Insight: While column chromatography is a standard method, many pyrazolo[3,4-b]pyridine products are crystalline solids. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions for recrystallization, which can be a more efficient purification method for larger scales.
-
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles is a robust and versatile strategy for accessing a scaffold of high value in drug discovery. The classic Friedländer annulation provides a reliable entry point, while modern methods like microwave-assisted multicomponent reactions offer significant advantages in speed, efficiency, and environmental friendliness.[2][3][8] The choice of protocol depends on the available equipment, the desired substitution pattern, and the scale of the synthesis. As the demand for novel and diverse molecular entities continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these important heterocyclic compounds will remain a key focus for researchers in organic and medicinal chemistry.
References
-
Rizk, M. F., Abd-Aal, M. F., & El-Deeb, I. Y. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]
-
Rovira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Gogoi, D., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 8(30). [Link]
-
Aggarwal, R., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 45(1), 1-30. [Link]
-
Nassar, E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Rovira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Various Authors. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
-
Kumar, A., & Ahmad, I. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. SSRG International Journal of Applied Chemistry. [Link]
-
Christodoulou, M. S., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(10), 1698. [Link]
-
Nassar, E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
-
Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6443. [Link]
-
Rovira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Al-Omaim, A. H., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(11), 4539. [Link]
-
ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. [Link]
-
ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Rovira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Repository. [Link]
-
ResearchGate. (2021). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. [Link]
-
Maslak, V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(25), 17094–17104. [Link]
-
ResearchGate. (2022). The catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
- 4. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Inhibitor Screening: 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the application of a novel pyrazole-containing compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine , in kinase inhibitor screening cascades. As a potential ATP-competitive inhibitor, this compound warrants systematic evaluation across the human kinome. These notes offer detailed protocols, from initial compound characterization and primary high-throughput screening to secondary validation and cellular assays, designed to empower researchers to robustly assess its inhibitory potential and selectivity. The methodologies described herein are grounded in established best practices for kinase drug discovery, emphasizing data quality, reproducibility, and rigorous validation at each stage.
Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of virtually all cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[6]
The pyrazole ring is a key heterocyclic motif frequently employed in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3] Numerous pyrazole derivatives have been reported as potent inhibitors of a wide range of kinases, including Aurora kinases, BCR-ABL, and Janus kinases (JAKs), with some achieving clinical approval (e.g., Ruxolitinib).[1][3]
4-(4-Bromophenyl)-1-methylpyrazol-5-amine (hereafter referred to as "the compound") incorporates this privileged pyrazole core. The presence of the 4-bromophenyl group provides a vector for potential interactions within the hydrophobic regions of the kinase active site, while the 5-amine group can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. This structural arrangement makes it a compelling candidate for screening against a broad panel of kinases.
This guide provides the scientific and technical framework for a comprehensive evaluation of this compound, from initial screening to cellular validation.
Foundational Steps: Compound and Assay Characterization
Before embarking on large-scale screening, it is imperative to characterize the test compound and validate the chosen assay platform. These initial steps are critical for ensuring data integrity and avoiding common pitfalls that can lead to misleading results.
Compound Quality Control and Solubility
-
Purity Assessment: The purity of the compound should be ≥95%, as confirmed by HPLC and NMR analysis. Impurities can interfere with assay signals or may themselves possess biological activity.
-
Solubility Determination: The compound's solubility in DMSO and the final aqueous assay buffer must be determined. Undissolved compound can lead to inaccurate concentration-response curves. A stock solution, typically at 10-20 mM in 100% DMSO, should be prepared. The final concentration of DMSO in the assay should be kept constant and typically below 1% to minimize its effect on kinase activity.[7]
Assay Platform Selection
A variety of biochemical kinase assay formats are available, each with its own advantages and limitations.[7][8] For primary screening, a robust, high-throughput method is essential. Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are highly suitable as they are universal for nearly all kinases and are less prone to interference from colored or fluorescent compounds.[4][9]
Part I: Primary High-Throughput Screening (HTS)
The initial goal is to screen the compound at one or two fixed concentrations against a broad panel of kinases to identify potential "hits."
Principle of the ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Afterward, ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.
-
ADP to ATP Conversion & Detection: A Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial amount of ADP produced.[9]
Experimental Workflow for Primary HTS
The following diagram outlines the workflow for a typical primary screen.
Caption: High-Throughput Screening (HTS) Workflow.
Protocol: Primary Screening at 10 µM
This protocol is designed for a 384-well plate format.
-
Compound Plating: Dispense 50 nL of 2 mM 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (in 100% DMSO) into the appropriate wells of a 384-well assay plate. This will yield a final assay concentration of 10 µM in a 10 µL reaction volume.
-
Control Wells:
-
Negative Control (High Signal): Dispense 50 nL of 100% DMSO (vehicle). This represents 0% inhibition.
-
Positive Control (Low Signal): Dispense 50 nL of a known, potent inhibitor for the specific kinase being tested (e.g., Staurosporine at 10 µM final concentration). This represents 100% inhibition.
-
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution (containing the specific kinase and its substrate in kinase buffer).
-
ATP Addition: Add 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Assay Validation: The Z'-Factor
Before screening a large library, the quality and robustness of the assay must be confirmed by calculating the Z'-factor (Z-prime).[11][12] This metric assesses the separation between the positive and negative controls.
Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (low signal)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (high signal)
-
σn = standard deviation of the negative control
Data Interpretation:
| Z'-Factor Value | Assay Quality |
|---|---|
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[12][13]
Example Z'-Factor Calculation:
| Control | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | ... | Replicate 16 (RLU) | Mean (μ) | Std Dev (σ) |
|---|---|---|---|---|---|---|---|
| Negative (DMSO) | 150,234 | 155,876 | 149,543 | ... | 152,110 | 152,450 | 2,150 |
| Positive (Staurosporine) | 8,123 | 7,987 | 8,345 | ... | 8,055 | 8,150 | 120 |
Using the formula: Z' = 1 - (3 * (120 + 2,150)) / |8,150 - 152,450| Z' = 1 - (3 * 2,270) / 144,300 Z' = 1 - 6,810 / 144,300 Z' = 1 - 0.047 Z' = 0.953 (Excellent)
Part II: Secondary Assay - Potency Determination (IC50)
For any kinases where the compound shows significant inhibition (e.g., >50% at 10 µM) in the primary screen, a dose-response analysis is performed to determine its half-maximal inhibitory concentration (IC50).
Principle of IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14] It is a standard measure of inhibitor potency. To determine the IC50, the assay is run with a serial dilution of the inhibitor.
Protocol: 10-Point Dose-Response Curve
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a top concentration of 10 mM.
-
Compound Plating: Dispense 50 nL of each concentration from the dilution series into a 384-well plate.
-
Assay Execution: Follow the same procedure as the primary screening protocol (steps 2-8).
-
Data Analysis:
-
Normalize the data: Set the average signal of the negative control (DMSO) wells to 100% activity and the average signal of the positive control wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.[15]
-
Hypothetical Dose-Response Data
| Compound Conc. (µM) | Log [Conc.] | % Inhibition |
| 100 | 2.00 | 98.5 |
| 33.3 | 1.52 | 95.2 |
| 11.1 | 1.05 | 88.1 |
| 3.70 | 0.57 | 75.4 |
| 1.23 | 0.09 | 52.3 |
| 0.41 | -0.39 | 28.9 |
| 0.14 | -0.86 | 12.1 |
| 0.05 | -1.33 | 5.6 |
| 0.02 | -1.80 | 2.1 |
| 0.01 | -2.00 | 0.8 |
By fitting this data, one could determine a hypothetical IC50 value. For the data above, the IC50 would be approximately 1.1 µM.
Part III: Cellular Assays for Biological Relevance
Biochemical assays are essential for determining direct enzyme inhibition, but they do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[16] Therefore, validating hits in a cell-based assay is a critical next step.
Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within intact, living cells.[16] It works by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase. A decrease in the BRET signal indicates that the test compound is engaging the target kinase.[16] This provides direct evidence of target binding in a physiological context.
Functional Cellular Assay: Cell Proliferation
If the identified kinase target is known to drive proliferation in a specific cancer cell line, a cell proliferation assay can serve as a functional readout of the compound's activity.
Caption: Cellular Proliferation Assay Workflow.
Protocol: Cell Proliferation (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Incubation: Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Data Interpretation and Next Steps
A successful screening cascade will yield a comprehensive dataset for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
-
Potent and Selective: If the compound shows a low IC50 value for a single kinase or a specific kinase family, and this activity is confirmed in a cellular assay, it represents a promising lead for further optimization.
-
Potent and Non-Selective: If the compound inhibits multiple kinases with similar potency, it could be a candidate for multi-targeted therapy (similar to sunitinib) or a useful tool compound for chemical biology.[17]
-
Biochemically Active, Cellularly Inactive: If potent biochemical inhibition does not translate to cellular activity, it may indicate poor cell permeability or efflux by cellular transporters.
Future work would involve broader selectivity profiling against hundreds of kinases, mechanism of action studies to confirm ATP-competitiveness, and medicinal chemistry efforts to improve potency and selectivity.[5][6]
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). MDPI. [Link]
-
Z-factor. Grokipedia. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. (2012). ACS Publications. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2013). PLOS One. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC - NIH. [Link]
-
N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
4-[(4-Bromophenyl)methyl]-1-methylpyrazol-5-amine. PubChem. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. (2009). PubMed. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2020). NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Activity Assays [worldwide.promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Experimental Protocol for the N-Alkylation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the N-alkylation of 4-(4-bromophenyl)-1-methylpyrazol-5-amine. N-alkylated pyrazoles are a pivotal class of heterocyclic compounds, frequently incorporated into the core structures of diverse pharmacologically active agents. The strategic introduction of alkyl groups onto the pyrazole scaffold is a key tactic in modulating the physicochemical and pharmacokinetic properties of these molecules, making this a critical transformation in medicinal chemistry and drug development. This guide details a robust and reproducible procedure utilizing sodium hydride as a base and a generic alkyl halide as the electrophile. Beyond a simple recitation of steps, this document elucidates the chemical principles underpinning the procedural choices, offers a framework for the characterization of the final product, and addresses potential experimental challenges.
Introduction
The pyrazole motif is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets. The subject of this protocol, 4-(4-bromophenyl)-1-methylpyrazol-5-amine, possesses a nucleophilic exocyclic amine that is the target for alkylation. The described methodology is a widely adopted and efficient approach for the synthesis of N-alkylated pyrazoles.
Mechanistic Rationale
The N-alkylation of 4-(4-bromophenyl)-1-methylpyrazol-5-amine with an alkyl halide in the presence of sodium hydride (NaH) proceeds via a classical acid-base reaction followed by nucleophilic substitution.
-
Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts a proton from the exocyclic amino group of the pyrazol-5-amine. This irreversible deprotonation generates a highly nucleophilic pyrazolyl anion. The choice of a strong base like NaH is crucial for ensuring complete deprotonation, thereby driving the reaction to completion.
-
Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This step forms the new nitrogen-carbon bond, yielding the desired N-alkylated pyrazole product.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Alkyl Halide (e.g., Ethyl Iodide) | ≥99% | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure
Reaction Setup dot graph "Reaction_Setup" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Experimental Workflow"
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes after each wash. Caution: The hexanes washings will contain residual NaH and should be quenched carefully.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension of sodium hydride (concentration of the pyrazole to be ~0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(4-bromophenyl)-1-methylpyrazol-5-amine (1.0 equivalent) in anhydrous DMF.
-
Slowly add the solution of the pyrazole to the stirred suspension of sodium hydride at 0 °C. Effervescence (hydrogen gas evolution) should be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up and Purification dot graph "Workup_and_Purification" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Work-up and Purification Workflow"
-
Upon completion of the reaction (as indicated by TLC), carefully cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process and will evolve hydrogen gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Expected Results and Characterization
The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques. For the example of N-ethyl-4-(4-bromophenyl)-1-methylpyrazol-5-amine, the following spectral data would be expected:
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the ethyl group (a quartet around 3.0-3.5 ppm and a triplet around 1.2-1.5 ppm). The NH proton signal will disappear. Aromatic protons of the bromophenyl group will appear as two doublets in the aromatic region. The pyrazole methyl and aromatic protons will also be present. |
| ¹³C NMR | Appearance of new signals for the ethyl group carbons. Shifts in the chemical shifts of the pyrazole ring carbons, particularly the carbon attached to the alkylated nitrogen. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the mass of the N-alkylated product ([M+H]⁺). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation | Ensure the sodium hydride is fresh and properly washed. Use a higher excess of NaH (e.g., 1.5 eq). |
| Inactive alkylating agent | Use a fresh bottle of the alkyl halide. | |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to stir for a longer period. | |
| Formation of multiple products | O-alkylation (if applicable) or poly-alkylation | This is less likely with the amino group but ensure slow addition of the alkylating agent at low temperature. |
| Impurities in starting material | Purify the starting pyrazole before use. | |
| Difficulty in purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[1] It should be handled under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.
-
Alkyl Halides: Many alkyl halides are toxic, and some are carcinogenic. Handle with care in a fume hood and avoid inhalation and skin contact.
-
Anhydrous Solvents: Anhydrous DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
References
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
- Reddy, K. L. R., & Reddy, P. S. N. (2006). Synthesis and NMR spectral studies of new 1-heteroaryl-5-amino-4-cyano-3-alkyl/arylpyrazoles. Indian Journal of Chemistry - Section B, 45(1), 237–241.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Sources
Application Notes and Protocols for the Development of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects against drug-resistant pathogens.[1][2][3] This document provides a comprehensive guide for the investigation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a potential antimicrobial agent. These application notes detail its physicochemical properties, propose a mechanism of action based on related structures, and provide detailed protocols for its in vitro evaluation, including antimicrobial susceptibility testing and cytotoxicity assessment. This guide is intended to provide a robust framework for researchers to generate reliable and reproducible data to assess the therapeutic potential of this novel compound.
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The "golden era" of antibiotics has been followed by a rapid rise in antibiotic-resistant bacteria, a global concern that threatens to undermine modern medicine.[1] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their multidrug resistance.[1] This crisis has spurred the exploration of novel chemical scaffolds, with pyrazoles being a significant area of interest.[4]
The pyrazole nucleus is a metabolically stable ring system found in several clinically approved drugs.[4] Its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][5][6] The antimicrobial efficacy of pyrazoles is often attributed to their ability to interfere with essential bacterial metabolic pathways.[1] Some pyrazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][4] Others have demonstrated the ability to disrupt the bacterial cell wall or inhibit key enzymes like dihydrofolate reductase.[1][7]
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a novel compound belonging to this promising class. Its structural features, including the bromophenyl and amine substitutions on the pyrazole core, suggest the potential for significant biological activity. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the amine group can serve as a key site for hydrogen bonding interactions with biological targets. This document outlines a systematic approach to unlocking the antimicrobial potential of this compound.
Physicochemical Properties and Synthesis Outline
| Property | Value |
| IUPAC Name | 4-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine |
| Molecular Formula | C10H10BrN3 |
| Molecular Weight | 252.11 g/mol |
| Predicted LogP | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Note: These properties are predicted and should be confirmed experimentally.
The synthesis of 4-(4-bromophenyl)-1-methylpyrazol-5-amine can be approached through multi-step synthetic routes common for substituted pyrazoles. A plausible synthetic pathway is outlined below.
Caption: Proposed synthesis workflow for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Proposed Mechanism of Action
Based on extensive research into the antimicrobial activities of pyrazole derivatives, several potential mechanisms of action for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine can be hypothesized. Molecular docking studies on similar compounds suggest that the pyrazole core can act as a scaffold to position substituents for optimal interaction with enzyme active sites.[1]
Potential molecular targets include:
-
DNA Gyrase and Topoisomerase IV: These type II topoisomerases are essential for bacterial DNA replication and are validated targets for antibacterial drugs.[1][4] The planar pyrazole ring could intercalate into DNA or bind to the enzyme-DNA complex.
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in nucleotide synthesis. Inhibition of DHFR would halt bacterial growth.
-
Bacterial Cell Wall Synthesis: Some pyrazole-hydrazone derivatives have been shown to disrupt the bacterial cell wall.[1]
-
Global Transcriptional Regulators: Certain pyrazole derivatives have been found to modulate global transcriptional factors like MgrA in S. aureus, which controls virulence and antibiotic resistance.[1]
Experimental Protocols
The following protocols provide a standardized framework for the in vitro evaluation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is considered a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Objective: To determine the lowest concentration of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine that inhibits the visible growth of a panel of microorganisms.
Materials:
-
4-(4-Bromophenyl)-1-methylpyrazol-5-amine
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Reference antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)
Protocol:
-
Preparation of Stock Solution: Dissolve 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in DMSO to a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The last two wells should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours for bacteria and 24-48 hours for yeast.[10]
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration that shows no colony formation.
Cytotoxicity Assay: MTT Assay
It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[11][12][13] The MTT assay is a colorimetric assay that measures cell metabolic activity.[14]
Objective: To evaluate the cytotoxic effect of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine on a mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
4-(4-Bromophenyl)-1-methylpyrazol-5-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and add to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Workflow for MTT cytotoxicity assay.
Data Interpretation and Expected Outcomes
The following table provides a hypothetical summary of expected data from the described assays.
| Organism | MIC (µg/mL) | MBC (µg/mL) | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Staphylococcus aureus | 4 | 8 | HEK293 | >128 | >32 |
| Escherichia coli | 16 | 32 | HEK293 | >128 | >8 |
| Pseudomonas aeruginosa | 32 | >64 | HEK293 | >128 | >4 |
| Candida albicans | 8 | 16 | HEK293 | >128 | >16 |
A promising antimicrobial candidate will exhibit low MIC values against a broad range of pathogens and a high IC₅₀ value against mammalian cells, resulting in a high Selectivity Index.
Conclusion
4-(4-Bromophenyl)-1-methylpyrazol-5-amine represents a promising starting point for the development of a new class of antimicrobial agents. The protocols and guidelines presented in this document provide a comprehensive framework for its initial in vitro characterization. Further studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies, will be essential to fully realize the therapeutic potential of this and related pyrazole derivatives.
References
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). Springer. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012-03-27). MDPI. Retrieved from [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020-09-08). Bentham Science. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Springer. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Springer. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018-09-25). National Institutes of Health. Retrieved from [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022-04-12). National Institutes of Health. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Retrieved from [Link]
-
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023-08-08). National Institutes of Health. Retrieved from [Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Retrieved from [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Retrieved from [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018-11-28). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023-03-10). National Institutes of Health. Retrieved from [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. Retrieved from [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijrar.org [ijrar.org]
- 7. probiologists.com [probiologists.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Pyrazole Derivatives
Introduction: The Prominence of Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile chemical modifications, making it a cornerstone in the design of targeted therapeutics.[1][2] In oncology, numerous pyrazole derivatives have been synthesized and evaluated, demonstrating a remarkable capacity to interact with a wide array of biological targets crucial to cancer cell proliferation, survival, and metastasis.[1][3][4] These compounds have shown efficacy by targeting key proteins such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), tubulin, and various components of critical signaling pathways like MAPK/ERK and PI3K/AKT.[1][4][5]
This guide provides an integrated framework of robust, field-proven methodologies for researchers to systematically evaluate the anticancer potential of novel pyrazole derivatives, from initial cytotoxicity screening to mechanistic elucidation and target validation. Each protocol is presented not merely as a series of steps, but as a self-validating system, with explanations for critical experimental choices to ensure data integrity and reproducibility.
Tier 1: Foundational Analysis - Cytotoxicity and Viability Screening
The initial and most critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a rapid, reliable, and widely adopted colorimetric method for this purpose.[6][7]
Core Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies cell viability based on the metabolic activity of the cell population. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[6] This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of a compound's potency.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 1: MTT Assay for IC50 Determination
Causality Behind Choices:
-
Cell Seeding Density: Seeding density is critical. Too few cells will yield a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. Densities must be optimized for each cell line's doubling time (see Table 1).
-
Controls: A vehicle control (e.g., DMSO) is essential to account for any solvent effects, while a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.
-
Solubilization: Formazan crystals are insoluble. DMSO is a common and effective solvent to dissolve them completely before spectrophotometric reading.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Pyrazole derivatives (stock solutions in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized
-
Solubilization solution: 100% DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Table 1: Example Cell Seeding Densities for 96-well Plates
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5,000 - 8,000 |
| A549 | Lung Carcinoma | 4,000 - 7,000 |
| HeLa | Cervical Carcinoma | 3,000 - 6,000 |
| HCT-116 | Colorectal Carcinoma | 5,000 - 10,000 |
| HepG2 | Hepatocellular Carcinoma | 7,000 - 12,000 |
Note: These are starting recommendations and should be optimized in your laboratory.
Tier 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis
Once a compound demonstrates potent cytotoxicity, the next logical question is how it induces cell death. Many effective anticancer drugs work by inducing apoptosis (programmed cell death) or by arresting the cell cycle.[9][10][11] Flow cytometry is a powerful, high-throughput technique to investigate these mechanisms.[11][12]
Quantifying Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Core Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
Protocol 2: Apoptosis Detection via Flow Cytometry
Causality Behind Choices:
-
Gentle Handling: Apoptotic cells are fragile. All centrifugation steps are performed at low speeds (300-500 x g) to prevent premature cell lysis, which would lead to false PI-positive signals.
-
Binding Buffer: Annexin V's binding to PS is calcium-dependent. Therefore, all staining and washing steps must be performed in a buffer containing Ca²⁺.
-
Timing: Staining is performed on ice and analysis is done promptly to capture a precise snapshot of the apoptotic state, as cells continuously progress through the death cascade.
Materials:
-
Cells treated with pyrazole derivative (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both the floating cells (in the medium) and adherent cells. To detach adherent cells, wash with PBS and use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. At least 10,000 events should be collected per sample.
Analyzing Cell Cycle Arrest
Core Principle: The cell cycle consists of four distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). A cell's DNA content doubles during the S phase and is halved during mitosis. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cycle. Anticancer agents often cause arrest at specific checkpoints, leading to an accumulation of cells in a particular phase (e.g., G2/M arrest).[12]
Protocol 3: Cell Cycle Analysis with Propidium Iodide
Causality Behind Choices:
-
Ethanol Fixation: Cold 70% ethanol is used to fix the cells. This step is crucial as it permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA, while also preserving the DNA's integrity to ensure accurate stoichiometric staining.[12]
-
RNase A Treatment: PI can also bind to double-stranded RNA. To ensure that the fluorescence signal comes exclusively from DNA, the cells are treated with RNase A to degrade any RNA present.[12]
Materials:
-
Treated cells (as in Protocol 2)
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]
-
Flow cytometer
Procedure:
-
Harvest and Wash: Harvest and wash cells as described in Protocol 2, steps 2-3.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.
-
Rehydration and Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Tier 3: Target Validation and Pathway Analysis
After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), the focus shifts to identifying the specific molecular target(s) of the pyrazole derivative. Pyrazoles are well-known inhibitors of various protein kinases.[4][13][14][15]
Core Principle: In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific purified kinase. A common format involves incubating the recombinant kinase with its specific substrate and ATP. The amount of phosphorylated substrate is then quantified, often using luminescence-based or fluorescence-based detection methods.[16][17]
Protocol 4: General Kinase Inhibition Assay (e.g., VEGFR2)
Causality Behind Choices:
-
Recombinant Enzyme: Using a purified, recombinant kinase ensures that the inhibitory activity observed is due to a direct interaction with the target, free from the complexities of the cellular environment.
-
ATP Concentration: Assays are typically run at an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the inhibitor is competing effectively with the natural substrate.
-
Detection Method: Kinase-Glo® type assays are widely used. They measure the amount of ATP remaining after the kinase reaction.[16] Low ATP levels (high luminescence) indicate high kinase activity, while high ATP levels (low luminescence) indicate inhibition.
Materials:
-
Kinase Assay Kit (e.g., VEGFR2 Kinase Assay Kit) containing:[16][18]
-
Recombinant human VEGFR2 enzyme
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
-
Kinase-Glo® Max Luminescence Detection Reagent
-
White, opaque 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Prepare Master Mix: Prepare a master mixture containing kinase assay buffer, ATP, and the peptide substrate.[16]
-
Aliquot Master Mix: Add 25 µL of the master mix to each well of a white 96-well plate.
-
Add Inhibitor: Add the pyrazole derivative at various concentrations (typically in a 10-point, 3-fold serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Initiate Reaction: Add the diluted VEGFR2 enzyme to each well (except the blank) to start the reaction.
-
Incubation: Incubate the plate at room temperature for 45 minutes to allow the kinase reaction to proceed.[16]
-
Detect ATP: Add 50 µL of Kinase-Glo® Max reagent to each well. This stops the kinase reaction and initiates a luminescent signal.
-
Read Luminescence: Incubate for 15 minutes at room temperature to stabilize the signal, then measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Confirming Target Engagement in Cells: p38 MAPK Pathway Example
Even if a compound inhibits a kinase in vitro, it is crucial to confirm that it affects the intended signaling pathway within cancer cells. Western blotting is the gold-standard technique for this. Many pyrazole derivatives have been shown to modulate stress-activated pathways like the p38 MAPK pathway, which is involved in apoptosis and cell cycle regulation.[19][20][][22]
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.
To validate this, one would treat cancer cells with the pyrazole derivative and then perform a Western blot using antibodies against both total p38 and phosphorylated-p38 (p-p38). A successful inhibitor would decrease the levels of p-p38 without affecting the total p38 protein levels, confirming target engagement and pathway modulation.
Overall Investigative Workflow
The evaluation of a novel pyrazole derivative should follow a logical, tiered approach to build a comprehensive profile of its anticancer activity.
Caption: A tiered workflow for evaluating anticancer pyrazole derivatives.
References
- Crowley, L. C., & Waterhouse, N. J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Tomic, S., et al. (n.d.). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed.
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Martínez-Limón, A., et al. (n.d.). The p38 Pathway: From Biology to Cancer Therapy. PMC - NIH.
- Mini review on anticancer activities of Pyrazole Deriv
- Blank, M., et al. (2017).
- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Ebelt, N. D., et al. (n.d.).
- Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (n.d.). Frontiers.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Eldehna, W. M., et al. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC.
- p38 Inhibitors and p38 Signaling P
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. (n.d.). BenchChem.
- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR.
- Zhang, Y., et al. (2023).
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2025).
- HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. (n.d.). Cell Signaling Technology.
- Kim, K. H., & Sederstrom, J. M. (n.d.).
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).
- Sgambato, A., et al. (n.d.).
- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Cayman Chemical.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC - NIH.
- Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores Journals.
- Nasser, S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry.
- MTT ASSAY: Principle. (n.d.). Source not available.
- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SN Applied Sciences.
- Apoptosis Assays. (n.d.). Thermo Fisher Scientific - US.
- MTT assay protocol. (n.d.). Abcam.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies.
- Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences.
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. chemmethod.com [chemmethod.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 22. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Pyrazoline Derivatives from Chalcones
Introduction: The Significance of the Pyrazoline Scaffold
Pyrazoline scaffolds represent a cornerstone in medicinal and synthetic chemistry. These five-membered nitrogen-containing heterocyclic compounds are renowned for their diverse and potent pharmacological activities.[1] Derivatives of pyrazoline have demonstrated a remarkable breadth of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][3][4][5] Given their therapeutic potential, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance to the drug development community.
One of the most robust and widely adopted strategies for pyrazoline synthesis is the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative.[1][6] Chalcones themselves are biologically active and serve as highly versatile precursors, making this pathway a powerful tool for generating chemical libraries for drug discovery.[1][7] This guide provides an in-depth exploration of this synthetic protocol, detailing the underlying mechanisms, offering step-by-step experimental procedures, and presenting comparative data to inform methodological choices.
General Synthesis Pathway: A Two-Stage Approach
The synthesis is elegantly bifurcated into two primary stages: the formation of the chalcone intermediate followed by its conversion to the pyrazoline ring.[1]
-
Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation): This initial step involves the base-catalyzed condensation of an appropriate aryl aldehyde with an aryl ketone to form the α,β-unsaturated ketone system characteristic of chalcones.[1][6][8]
-
Stage 2: Pyrazoline Synthesis (Cyclocondensation): The synthesized chalcone is then reacted with hydrazine hydrate or a substituted hydrazine. This reaction proceeds via a cyclocondensation mechanism to yield the final pyrazoline derivative.[1][8]
Caption: General two-stage synthesis of pyrazoline derivatives.
Reaction Mechanism: The Cyclocondensation Cascade
The conversion of a chalcone to a pyrazoline is a well-established reaction cascade initiated by the nucleophilic character of the hydrazine. The reaction can be catalyzed by either acid or base, which enhances the electrophilicity of the chalcone or the nucleophilicity of the hydrazine, respectively.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack (Michael Addition): The terminal nitrogen atom of the hydrazine derivative acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.[8]
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the carbonyl carbon of the chalcone.
-
Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the stable five-membered pyrazoline ring.[9]
Caption: Mechanism of pyrazoline formation from a chalcone and hydrazine.
Detailed Experimental Protocols
The choice of protocol can influence reaction time, yield, and purity. Below are three field-proven methods for the synthesis of pyrazoline derivatives from chalcones.
Protocol A: Conventional Synthesis (Acid-Catalyzed)
This robust and widely used method employs a protic acid catalyst to facilitate the cyclization under reflux conditions. Glacial acetic acid is a common and effective choice.[10]
Materials and Reagents:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol or 1,4-Dioxane (15-20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
-
Distilled Water
-
Crushed Ice
Apparatus:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filtration apparatus
-
Beakers
Procedure:
-
In a 50 mL round-bottom flask, dissolve the chalcone (1.0 mmol) in ethanol (15 mL).[1]
-
To this solution, add hydrazine hydrate or phenylhydrazine (1.2 mmol).[1][6]
-
Add a catalytic amount of glacial acetic acid (a few drops) to the mixture.[1][10]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.[1][6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into a beaker containing 100 mL of ice-cold water while stirring.[1][6]
-
A solid precipitate of the pyrazoline derivative will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual acid and hydrazine.[1]
-
Dry the crude product and purify by recrystallization from a suitable solvent, typically ethanol, to obtain the pure pyrazoline derivative.[1]
Protocol B: Conventional Synthesis (Base-Catalyzed)
An alternative to acid catalysis, this method uses a base to facilitate the reaction, often leading to clean product formation.
Materials and Reagents:
-
Chalcone derivative (0.25 mmol)
-
Hydrazine hydrate (1.25 mmol)
-
Ethanol (10 mL)
-
Aqueous Sodium Hydroxide (0.4%, 2.5 mL)
-
Distilled Water
Apparatus:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Combine the chalcone (0.25 mmol), hydrazine hydrate (1.25 mmol), and 2.5 mL of 0.4% aqueous sodium hydroxide in 10 mL of ethanol in a round-bottom flask.
-
Reflux the mixture with stirring for approximately 4 hours.
-
Monitor the reaction progress using TLC.
-
After cooling the mixture to room temperature, a precipitate should form.
-
Isolate the solid product by filtration.
-
Wash the solid with ethanol and then with water until the filtrate is neutral. Dry to obtain the final pyrazoline derivative.
Protocol C: Microwave-Assisted Green Synthesis
Leveraging microwave irradiation offers significant advantages, including drastically reduced reaction times, often higher yields, and enhanced product purity, aligning with the principles of green chemistry.[11][12]
Materials and Reagents:
-
Chalcone derivative (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
Apparatus:
-
Microwave synthesizer or a domestic microwave oven modified for synthesis
-
Reaction vessel suitable for microwave synthesis
-
Beaker with crushed ice
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, suspend the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).[13]
-
Add a few drops of glacial acetic acid as a catalyst.[14]
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power level (e.g., 300-600W) for a short duration, typically 2-5 minutes.[13] Reaction time and power should be optimized for the specific substrates.
-
After irradiation, cool the reaction vessel in an ice bath.
-
Pour the cooled mixture into a beaker of crushed ice to precipitate the product.[13]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline.[13]
Data Presentation: Comparative Analysis of Protocols
The following table summarizes representative data from the literature, highlighting the differences in reaction conditions and outcomes for various synthetic approaches.
| Entry | Reactants | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Chalcone + Hydrazine Hydrate | Conventional Reflux | Glacial Acetic Acid | 6 h | 75-85% | [6] |
| 2 | Chalcone + Phenylhydrazine | Conventional Reflux | Glacial Acetic Acid | 4 h | 70-80% | [6] |
| 3 | Chalcone + Hydrazine Hydrate | Conventional Reflux | Sodium Hydroxide | 4 h | ~70% | |
| 4 | Chalcone + Hydrazine Hydrate | Microwave Irradiation | Glacial Acetic Acid | 2-4 min | 80-90% | [13] |
| 5 | Pyrazole Ketone + Substituted Aldehyde | Microwave Irradiation | - (Chalcone formed in situ) | Minutes | 80-85% | [11] |
| 6 | Chalcone + 2,4-dinitrophenyl hydrazine | Conventional Reflux | Ethanol (solvent) | 2-3 h | 68-82% | [15] |
Characterization of Pyrazoline Derivatives
Confirmation of the successful synthesis and structural elucidation of the pyrazoline derivatives is achieved through standard spectroscopic techniques.
-
FT-IR Spectroscopy: The key transformation to observe is the disappearance of the strong C=O stretching band of the starting chalcone (typically ~1650-1680 cm⁻¹) and the appearance of a C=N stretching vibration for the pyrazoline ring around 1590-1610 cm⁻¹.[14]
-
¹H-NMR Spectroscopy: The formation of the pyrazoline ring is unequivocally confirmed by the appearance of characteristic signals for the C4 and C5 protons. These typically appear as a set of three doublets of doublets (an AMX spin system) in the range of δ 3.0-5.8 ppm.[16]
-
¹³C-NMR Spectroscopy: Analysis will show the disappearance of the α,β-unsaturated ketone signals from the chalcone and the appearance of new signals corresponding to the saturated C4 and C5 carbons of the pyrazoline ring.
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful condensation and cyclization.[17]
Conclusion
The synthesis of pyrazoline derivatives from chalcones is a versatile and highly efficient method for accessing a class of compounds with significant therapeutic potential.[1][18] The protocols detailed herein, from conventional reflux to modern microwave-assisted methods, provide researchers with a solid foundation for their synthetic endeavors. The conventional methods are reliable and accessible, while microwave-assisted synthesis offers a superior alternative in terms of speed, efficiency, and environmental friendliness.[12] By understanding the underlying mechanism and optimizing the reaction conditions, scientists can effectively generate diverse libraries of pyrazoline derivatives for screening in drug discovery and development programs.
References
-
IJRASET. Synthesis and Characterization of Various Pyrazolines From Chalcones. Available from: [Link]
-
RJPT. Synthesis, characterization and biological activity of pyrazoline derivatives. Available from: [Link]
-
RSC Publishing. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Available from: [Link]
-
The Pharma Innovation. Synthesis of series of chalcone and pyrazoline derivatives. Available from: [Link]
-
Der Pharma Chemica. Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Available from: [Link]
-
CORE. Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available from: [Link]
-
The UNC Asheville Journal of Undergraduate Scholarship. Synthesis of Pyrazoline Derivatives from Chalcones. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. Available from: [Link]
-
PubMed Central. Recent advances in the therapeutic applications of pyrazolines. Available from: [Link]
-
PubMed. Recent advances in the therapeutic applications of pyrazolines. Available from: [Link]
-
Bentham Science Publisher. Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Various Pyrazolines From Chalcones. Available from: [Link]
-
ResearchGate. Proposed reaction mechanism of one-pot synthesis of pyrazoline. Available from: [Link]
-
ResearchGate. Recent advances in the therapeutic applications of pyrazolines. Available from: [Link]
-
DergiPark. Synthesis and structural characterization of novel pyrazoline derivatives. Available from: [Link]
-
ProQuest. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. Available from: [Link]
-
Oriental Journal of Chemistry. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Available from: [Link]
-
PMC - NIH. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. Available from: [Link]
-
ResearchGate. Pharmaceutical importance of pyrazoline derivatives: A mini review. Available from: [Link]
-
ResearchGate. The proposed mechanism for 2‐pyrazoline formation from chalcone and.... Available from: [Link]
-
OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available from: [Link]
-
IJRPC. NOVEL SYNTHESIS OF BIOACTIVE PYRAZOLINE DERIVATIVES THROUGH REACTIVE CHALCONES. Available from: [Link]
-
PMC - NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijrpc.com [ijrpc.com]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benthamscience.com [benthamscience.com]
- 13. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 18. rjptonline.org [rjptonline.org]
The Alchemist's Field: Advanced Synthetic Strategies in Agrochemical Development
Foreword: From Bench to Biosphere
In the intricate dance between agricultural productivity and ecological stewardship, the role of the synthetic chemist is paramount. The development of modern herbicides and fungicides is no longer a matter of brute-force screening but a sophisticated exercise in rational design, mechanistic understanding, and process optimization. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. It is a compilation of field-proven insights and detailed protocols, designed not as a rigid template, but as a dynamic framework for innovation. We will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and providing a transparent, verifiable foundation for the protocols herein. Our exploration will focus on two of the most significant classes of modern agrochemicals: 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides, showcasing how cutting-edge synthetic methodologies are shaping the future of crop protection.
I. The Modern Imperative in Agrochemical Synthesis: Precision, Efficacy, and Sustainability
The trajectory of agrochemical development is driven by a trifecta of needs: higher efficacy at lower application rates, improved safety profiles for non-target organisms, and reduced environmental persistence.[1] This has catalyzed a shift from classical synthetic methods to more elegant and efficient strategies. Modern approaches such as transition-metal-catalyzed cross-coupling, biocatalysis, and flow chemistry are not merely academic curiosities; they are powerful tools that enable the construction of complex molecular architectures with unprecedented precision and efficiency.[2][3][4] These methods often lead to shorter synthetic routes, higher yields, and a reduction in hazardous waste, aligning with the principles of green chemistry.[5]
A crucial aspect of modern agrochemical synthesis is the ability to fine-tune molecular properties through targeted structural modifications. Structure-activity relationship (SAR) studies are instrumental in this process, guiding the design of new analogues with enhanced potency and selectivity.[6][7][8] By understanding how specific functional groups and their placement within a molecule influence its interaction with the target enzyme, chemists can rationally design next-generation herbicides and fungicides.
II. HPPD-Inhibiting Herbicides: A Case Study in Rational Design
Herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are a cornerstone of modern weed management.[9][10][11] These compounds disrupt the biosynthesis of plastoquinone, a vital cofactor in the formation of carotenoids, which protect chlorophyll from photodegradation.[12] This leads to the characteristic bleaching of susceptible weeds. The triketone class of HPPD inhibitors, inspired by the natural product leptospermone, is a prime example of how natural scaffolds can be optimized for commercial use.[13]
Synthetic Strategies for Triketone Herbicides
The synthesis of triketone herbicides often involves the strategic modification of aromatic moieties to enhance their inhibitory activity.[14] A common approach is the coupling of a 1,3-cyclohexanedione core with a substituted benzoyl group.
This protocol outlines the synthesis of an aryloxyacetic acid intermediate, a key building block for certain HPPD inhibitors. The choice of a two-step process involving esterification followed by hydrolysis allows for facile purification of the intermediate ester before proceeding to the final acid.
Step 1: Synthesis of Methyl 2-(aryloxy)acetate (C)
-
Rationale: This step introduces the aryloxyacetic acid moiety. The use of methyl chloroacetate is a cost-effective and reactive electrophile. Anhydrous potassium carbonate is a suitable base for this reaction, being strong enough to deprotonate the phenol without causing significant side reactions, and it is easily removed by filtration. Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the reactants, and its relatively high boiling point, which allows for heating to accelerate the reaction.
-
To a solution of the desired substituted phenol (1.0 eq) in acetonitrile (CH₃CN), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Add methyl chloroacetate (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aryloxy)acetate (C). Purify by column chromatography if necessary.[14]
Step 2: Hydrolysis to 2-(aryloxy)acetic acid (D)
-
Rationale: Saponification of the ester to the corresponding carboxylic acid is a standard transformation. Using potassium carbonate in an aqueous medium is a mild and effective method for this hydrolysis.
-
Dissolve the crude methyl 2-(aryloxy)acetate (C) in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute solution of hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-(aryloxy)acetic acid (D).[14]
Data Presentation: Efficacy of Novel HPPD Inhibitors
The efficacy of newly synthesized HPPD inhibitors is typically evaluated through in vitro enzyme inhibition assays and in vivo greenhouse trials. The data below showcases the inhibitory activity of representative aryloxyacetic acid derivatives against Arabidopsis thaliana HPPD (AtHPPD).
| Compound | Kᵢ (µM) for AtHPPD | Herbicidal Activity (pre-emergence at 150 g ai/ha) |
| Mesotrione (Commercial Standard) | 0.013 | High |
| I12 | 0.011 | Moderate to High |
| I23 | 0.012 | Moderate to High |
| II4 | Not Reported | High (slightly better than mesotrione) |
Data synthesized from[14].
This table clearly demonstrates that rational design based on the aryloxyacetic acid scaffold can lead to compounds with inhibitory potencies comparable to or even exceeding that of the commercial standard, mesotrione.[14]
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for an aryloxyacetic acid precursor of HPPD inhibitors.
III. SDHI Fungicides: Targeting Fungal Respiration
Succinate dehydrogenase inhibitor (SDHI) fungicides are a rapidly growing class of agrochemicals that target complex II of the mitochondrial respiratory chain.[15][16] By inhibiting the succinate dehydrogenase enzyme, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, fungal death.[15][17] The pyrazole-carboxamide scaffold is a common structural motif in many commercial SDHI fungicides.[18][19]
Synthetic Strategies for Pyrazole-Carboxamide Fungicides
The synthesis of pyrazole-carboxamide fungicides typically involves the construction of a substituted pyrazole carboxylic acid followed by amidation with a desired aniline.[20] Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have become indispensable for the efficient synthesis of the aniline coupling partner.[21]
This protocol outlines a general and widely applicable route to pyrazole-carboxamide fungicides.
Step 1: Knorr Pyrazole Synthesis
-
Rationale: The Knorr synthesis is a classic and reliable method for the construction of the pyrazole ring. The condensation of a β-ketoester with a hydrazine derivative provides a straightforward entry to the core heterocyclic structure. The choice of solvent and temperature can influence the regioselectivity of the reaction.
-
In a round-bottom flask, dissolve the appropriate β-ketoester (1.0 eq) and substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude pyrazole ester. Purify by recrystallization or column chromatography.[20]
Step 2: Saponification of the Pyrazole Ester
-
Rationale: Similar to the HPPD inhibitor synthesis, the ester is hydrolyzed to the carboxylic acid to prepare it for the subsequent amidation step. A basic hydrolysis using sodium hydroxide is a standard and efficient method.
-
Dissolve the pyrazole ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the pyrazole carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the pure pyrazole carboxylic acid.
Step 3: Amidation
-
Rationale: The formation of the amide bond is the final key step. Activating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride is a common and effective strategy. The subsequent reaction with the desired aniline provides the final product. The use of a base like triethylamine scavenges the HCl generated during the reaction.
-
Suspend the pyrazole carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise and heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry DCM and add it dropwise to a solution of the desired aniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole-carboxamide fungicide.
Data Presentation: Antifungal Activity of Novel SDHI Fungicides
The in vitro antifungal activity of newly synthesized SDHI fungicides is a critical measure of their potential. The following table presents the EC₅₀ values (the concentration that inhibits 50% of fungal growth) for a series of novel pyrazole-carboxamide derivatives against various fungal pathogens.
| Compound | EC₅₀ (µg/mL) vs. Rhizoctonia solani | EC₅₀ (µg/mL) vs. Sclerotinia sclerotiorum | EC₅₀ (µg/mL) vs. Botrytis cinerea |
| Boscalid (Commercial Standard) | 0.741 | 0.51 | Not Reported |
| Fluxapyroxad (Commercial Standard) | 0.103 | 0.19 | Not Reported |
| 7d | 0.046 | >50 | 11.25 |
| 12b | 0.046 | 1.89 | 3.52 |
Data synthesized from[22].
These results highlight the remarkable potency that can be achieved through structural modification of the pyrazole-carboxamide scaffold, with compounds 7d and 12b demonstrating significantly higher activity against Rhizoctonia solani than the commercial fungicides boscalid and fluxapyroxad.[22]
Visualizing the Mechanism of Action
Caption: Mechanism of action of SDHI fungicides in the mitochondrial respiratory chain.
IV. The Frontier of Agrochemical Synthesis: Emerging Technologies
While traditional synthetic methods remain valuable, several emerging technologies are poised to revolutionize the discovery and production of agrochemicals.
-
Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor.[4][23][24] The advantages of flow chemistry include enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions.[25] For reactions that are highly exothermic or involve hazardous reagents, flow chemistry offers a significantly safer and more controlled environment.
-
Biocatalysis: The use of enzymes or whole microorganisms to catalyze chemical reactions offers unparalleled selectivity and milder reaction conditions compared to traditional chemical catalysts.[3][26][27][28] Biocatalysis is particularly well-suited for the synthesis of chiral agrochemicals, where a specific stereoisomer often exhibits significantly higher biological activity.
-
Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes by eliminating the need for pre-functionalized starting materials.[2][21] This approach not only improves atom economy but also opens up new avenues for the synthesis of novel agrochemical scaffolds.
The choice of a particular synthetic strategy is a multifactorial decision, weighing factors such as cost of starting materials, scalability, safety, and environmental impact. As the demand for more sustainable and effective crop protection solutions grows, the integration of these modern synthetic methodologies will be crucial for the next generation of agrochemical innovation.
V. Conclusion: A Call for Integrated Innovation
The synthesis of agrochemicals is a dynamic and evolving field. The protocols and strategies outlined in this guide represent a snapshot of the current state-of-the-art, but the true value lies in the underlying principles of rational design, mechanistic understanding, and a commitment to sustainable practices. By embracing new technologies and fostering a deeper understanding of the interplay between chemical structure and biological function, we can continue to develop innovative solutions that meet the ever-growing demands of global agriculture while safeguarding our environment.
References
-
Umemura, Y., et al. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(4), 235-245. Available from: [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 629-638. Available from: [Link]
-
Wang, G., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 2486-2494. Available from: [Link]
-
Jhala, A. J., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. Available from: [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge University Press. Available from: [Link]
-
Beaudegnies, R., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds. ACS Omega, 7(23), 19334-19357. Available from: [Link]
-
Pio, R., & Pavan, C. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management. Available from: [Link]
-
Guo, R., et al. (2025). Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides. ResearchGate. Available from: [Link]
- KIPO. (n.d.). Method for manufacturing herbicides and their intermediates. Google Patents.
-
Capucho, L. R., et al. (2023). Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. Molecular Diversity, 27(1), 339-352. Available from: [Link]
-
Li, H., et al. (2022). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. Phytopathology, 112(4), 746-756. Available from: [Link]
-
Kim, J. S., et al. (2022). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. Journal of the Korean Society of Agricultural Chemistry and Biotechnology, 65(3), 329-341. Available from: [Link]
-
Sconyers, L. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory. Available from: [Link]
-
Ishitani, H., et al. (2025). Continuous-Flow Synthesis of the Fungicide Tetraconazole: Unprecedented Selectivity in Aldol Condensation and Mechanistic Insights via In-Line 200 MHz 1H NMR. JACS Au. Available from: [Link]
-
Duke, S. O., & Pan, Z. (2022). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry, 70(13), 3843-3855. Available from: [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1881-1889. Available from: [Link]
-
Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 13(6), 549-563. Available from: [Link]
-
Zhang, W., et al. (2021). A Continuous-Flow Process for the Synthesis of Hymexazol. ResearchGate. Available from: [Link]
-
Al-Tel, T. H. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6469. Available from: [Link]
-
Stephenson, G. R., & Stephenson, D. K. (2021). Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana. Agronomy, 11(10), 2049. Available from: [Link]
-
Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-8. Available from: [Link]
-
Li, H., et al. (2021). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. Phytopathology. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available from: [Link]
-
Thiour-Mauprivez, C., et al. (2021). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers in Microbiology, 11, 609861. Available from: [Link]
-
Al-Tel, T. H. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6469. Available from: [Link]
-
Brenna, E., et al. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. Available from: [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Available from: [Link]
-
Gressel, J. (2024). New Approaches to Herbicide and Bioherbicide Discovery. MOA Technology. Available from: [Link]
-
Brown, H. M., & Fonne-Pfister, R. (1993). Structure–activity relationships for a new family of sulfonylurea herbicides. Pesticide Science, 37(4), 335-340. Available from: [Link]
-
Ye, Y., et al. (2024). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 29(1), 83. Available from: [Link]
-
Kappe, C. O., et al. (2015). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. Organic Process Research & Development, 19(7), 849-858. Available from: [Link]
-
Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC. Available from: [Link]
-
Kumar, A., et al. (2021). Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available from: [Link]
-
Zagnitko, O., & Gorpenchenko, T. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 12(2), 234. Available from: [Link]
-
Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9221-9231. Available from: [Link]
-
Cole, K. P., & Vedejs, E. (2024). Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Natural Product Reports. Available from: [Link]
-
Hongthong, S., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29141-29150. Available from: [Link]
-
Contente, M. L., & Paradisi, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1419. Available from: [Link]
-
Wołejko, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11855. Available from: [Link]
-
Kobayashi, S., et al. (2022). Two‐Step Continuous‐Flow Synthesis of Fungicide Metalaxyl through Catalytic C−N Bond‐Formation Processes. Advanced Synthesis & Catalysis, 364(3), 513-518. Available from: [Link]
-
Desai, S. S., et al. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available from: [Link]
-
Smith, J. (2025). Why Are Transition Metal Catalysts Essential for Cross-Coupling Reactions?. ChemistryViews. Available from: [Link]
-
Capucho, L. R., et al. (2023). Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. ResearchGate. Available from: [Link]
-
Stephenson, G. R., & Stephenson, D. K. (2025). Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana. ResearchGate. Available from: [Link]
-
FRAC NZ. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Foundation for Arable Research. Available from: [Link]
-
Dayan, F. E., et al. (2007). β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. Journal of Agricultural and Food Chemistry, 55(26), 10791-10798. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. cambridge.org [cambridge.org]
- 12. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. site.caes.uga.edu [site.caes.uga.edu]
- 16. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 17. Research in Plant Disease [online-rpd.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijfmr.com [ijfmr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. air.unimi.it [air.unimi.it]
- 27. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 28. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for the characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
An Application Guide to the Comprehensive Characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Abstract
This document provides a detailed methodological framework for the comprehensive analytical characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a substituted pyrazole, its structural confirmation and purity assessment are paramount for its application in research and development.[1][3] This guide moves beyond rote protocols to explain the scientific rationale behind the selection of each analytical technique, ensuring a robust and validated characterization workflow. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section includes the underlying principles, step-by-step procedures, and expert interpretation of expected data, tailored specifically to the target molecule.
Introduction: The Imperative for Rigorous Characterization
The pyrazole scaffold is a cornerstone in modern drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (Molecular Formula: C₁₀H₁₀BrN₃), incorporates several key structural motifs: a substituted pyrazole ring, a bromophenyl group, and a primary amine. Each of these features can influence the molecule's biological activity and physicochemical properties.
Therefore, unambiguous structural verification and purity determination are not merely procedural formalities; they are the foundation upon which all subsequent research is built. An impure or misidentified compound can lead to erroneous biological data, wasted resources, and irreproducible results. This guide is designed for researchers, scientists, and drug development professionals to establish a definitive analytical profile of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, ensuring data integrity and accelerating research timelines.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[5] For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the specific isomeric form.
Causality of Method Selection:
-
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. This is crucial for confirming the substitution pattern on both the pyrazole and phenyl rings.
-
¹³C NMR determines the number of non-equivalent carbons and their chemical environment, confirming the carbon skeleton of the molecule.[5]
¹H and ¹³C NMR Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those on the amine group.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[6]
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4][6]
-
-
Data Acquisition:
-
For ¹H NMR, acquire 16-32 scans.
-
For ¹³C NMR, acquire 1024-2048 scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.
Caption: Workflow for NMR Spectroscopic Analysis.
Expected Data & Interpretation
The following table summarizes the predicted chemical shifts (δ) for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. Actual values may vary slightly based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| N-CH₃ | ~3.6-3.8 (s, 3H) | ~35-40 | Singlet, 3 protons. Methyl group on electron-rich nitrogen. |
| -NH₂ | ~5.0-6.0 (br s, 2H) | N/A | Broad singlet, exchangeable with D₂O. Chemical shift is solvent-dependent. |
| Pyrazole C5-H | ~7.5-7.7 (s, 1H) | ~140-145 (C5-NH₂) | Singlet proton on the pyrazole ring.[4] |
| Bromophenyl H-2', H-6' | ~7.4-7.6 (d, 2H) | ~120-125 | Doublet, ortho to the bromine atom. |
| Bromophenyl H-3', H-5' | ~7.2-7.4 (d, 2H) | ~130-135 | Doublet, meta to the bromine atom. |
| Pyrazole C3 | N/A | ~150-155 | Quaternary carbon of the pyrazole ring. |
| Pyrazole C4 | N/A | ~110-115 | Quaternary carbon attached to the bromophenyl ring. |
| Bromophenyl C-1' | N/A | ~135-140 | Quaternary carbon attached to the pyrazole ring. |
| Bromophenyl C-4' | N/A | ~118-122 | Quaternary carbon attached to the bromine atom. |
Molecular Weight and Isotopic Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. For a halogenated molecule like this, MS provides a distinctive isotopic signature that serves as compelling evidence of its identity.
Causality of Method Selection:
-
Molecular Ion Peak: Confirms the molecular weight of the compound (251.0062 g/mol for C₁₀H₁₀⁷⁹BrN₃).
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M+ and M+2 ion cluster with nearly equal intensity, which is a definitive indicator of a monobrominated compound.[7]
-
Fragmentation: Analysis of fragment ions can provide further structural confirmation.[7]
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument (e.g., TOF or Orbitrap) equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar, ionizable molecules.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode to protonate the amine or pyrazole nitrogens ([M+H]⁺). Scan over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical pattern for a C₁₀H₁₀BrN₃ species.
-
Caption: Workflow for High-Resolution Mass Spectrometry.
Expected Data & Interpretation
| Parameter | Expected Result | Interpretation |
| Theoretical Mass [M+H]⁺ | C₁₀H₁₁⁷⁹BrN₃⁺: 252.0134 | Calculated accurate mass for the protonated molecule. |
| Observed Mass | Within 5 ppm of theoretical | Confirms the elemental formula of the compound. |
| Isotopic Pattern | Two major peaks at ~m/z 252.01 and ~m/z 254.01 | The characteristic 1:1 ratio confirms the presence of one bromine atom. |
| Key Fragments | Loss of NH₂, loss of CH₃, loss of Br | Fragmentation can help confirm the lability of certain bonds and corroborate the structure. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for determining the purity of small molecules by separating the main compound from any impurities.[8] A validated HPLC method is crucial for quality control and for ensuring that the material used in subsequent assays is of high purity.
Causality of Method Selection:
-
Quantitative Purity: HPLC with UV detection allows for the quantification of the main peak area relative to the total peak area, providing a purity value (e.g., % area).
-
Sensitivity: It can detect trace-level impurities that may not be visible by NMR.
-
Reproducibility: A well-developed method provides consistent and reliable results for batch-to-batch comparisons.
Reverse-Phase HPLC (RP-HPLC) Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL.[8] Further dilute to a working concentration of ~0.5 mg/mL.[8]
-
Chromatographic Conditions: The following are robust starting conditions that can be optimized.
-
Column: C18, 4.6 x 150 mm, 5 µm.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or an optimal wavelength determined by UV-Vis scan).
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
-
System Suitability: Before sample analysis, perform a system suitability test (e.g., inject a standard solution five times) to ensure the system is performing correctly. The relative standard deviation (RSD) for the peak area should be <2%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Expected Data
A successful separation will show a single major peak corresponding to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine with a stable retention time. Any process impurities or degradation products will appear as separate, smaller peaks. For drug development purposes, a purity level of >95% is typically required.
Functional Group Identification by FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Causality of Method Selection:
This technique is ideal for quickly confirming the presence of key functional groups predicted by the structure: the N-H bonds of the amine, the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl group, and the C-Br bond.[10][11]
Attenuated Total Reflectance (ATR)-FTIR Protocol
-
Instrument Setup: Perform a background scan to account for atmospheric H₂O and CO₂.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (N-CH₃) |
| 1650 - 1580 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |
| 1640 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
Elemental Composition Verification
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. When combined with halogen analysis, it serves as a fundamental check of the empirical formula.
Causality of Method Selection:
This technique provides a quantitative, independent verification of the elemental formula derived from HRMS. A close match between theoretical and experimental values is a strong indicator of sample purity.
CHNS/X Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.
-
Instrumentation: Use a CHN analyzer. Halogen content can be determined by combustion followed by ion chromatography or titration.
-
Analysis: The sample is combusted at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified by a thermal conductivity detector.
-
Calculation: Compare the experimentally determined weight percentages to the theoretical values.
Expected Data
| Element | Theoretical % (for C₁₀H₁₀BrN₃) | Acceptable Range |
| Carbon (C) | 47.64% | ± 0.4% |
| Hydrogen (H) | 4.00% | ± 0.4% |
| Nitrogen (N) | 16.67% | ± 0.4% |
| Bromine (Br) | 31.69% | ± 0.4% |
Conclusion
The suite of analytical techniques described in this guide—NMR, MS, HPLC, FTIR, and Elemental Analysis—provides a multi-faceted and robust workflow for the definitive characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. By employing these orthogonal methods, researchers can establish the structure, confirm the molecular weight and elemental formula, assess purity, and identify key functional groups with a high degree of confidence. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is the bedrock of successful scientific research and drug development.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
-
Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. Available at: [Link]
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. Available at: [Link]
-
Perspective on halogenated organic compounds. National Institutes of Health (PMC). Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation. Jurnal Universitas Padjadjaran. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem. Available at: [Link]
-
Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches... MDPI. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches... National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
-
3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. wjbphs.com [wjbphs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Welcome to the technical support guide for the synthesis and yield optimization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole intermediate. We will delve into the underlying chemical principles, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to enhance experimental success.
Section 1: The Primary Synthetic Pathway and Mechanism
The most reliable and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] For the target molecule, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the key starting materials are 2-(4-bromobenzoyl)acetonitrile and methylhydrazine.
The reaction proceeds through a well-understood mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is commonly employed as a catalyst to facilitate both the condensation and the cyclization steps.
Caption: General reaction pathway for the synthesis of the target pyrazole.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct Q&A format to help you quickly identify and solve problems.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is a common issue that can typically be traced back to one of four areas: starting material quality, reaction conditions, regioselectivity, or workup procedure.
-
Causality 1: Purity of Starting Materials:
-
2-(4-bromobenzoyl)acetonitrile: This β-ketonitrile can be unstable. Ensure its purity by NMR or LC-MS before use. Old or improperly stored reagent may have degraded.
-
Methylhydrazine: This reagent is highly reactive and hygroscopic. Use a fresh bottle or redistill if necessary. The presence of water can hinder the initial condensation step.
-
-
Causality 2: Suboptimal Reaction Conditions:
-
Temperature: While refluxing in ethanol is a common procedure, excessive heat can sometimes lead to decomposition or side-product formation. If you observe significant darkening of the reaction mixture, consider running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.
-
Catalyst: The reaction is typically catalyzed by a weak acid like glacial acetic acid. The absence of a catalyst can lead to a stalled reaction. Conversely, using a strong acid can cause degradation of the starting materials or product. Ensure you are using a catalytic amount (5-10 mol%).
-
-
Causality 3: Unfavorable Regioselectivity:
-
Methylhydrazine is an unsymmetrical nucleophile, which can lead to the formation of two possible regioisomers: the desired 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and the undesired 4-(4-Bromophenyl)-2-methylpyrazol-5-amine. The reaction of enaminodiketones with alkylhydrazines has shown that solvent choice can significantly influence the isomeric ratio.[3] While the N1 isomer is often the major product due to the higher nucleophilicity of the unsubstituted nitrogen, conditions can alter this outcome. A nonpolar solvent like toluene might favor a different regioisomer compared to a protic solvent like ethanol.[3] If your isolated yield is low, it's possible the major product is the undesired isomer, which may have different solubility and chromatographic properties.
-
-
Causality 4: Product Loss During Workup:
-
The amine group on the pyrazole can make the product partially soluble in acidic water. During an aqueous workup, ensure the pH is neutral or slightly basic before extraction to prevent loss of product as a salt in the aqueous layer.
-
Question 2: My NMR spectrum is messy, suggesting the presence of significant impurities. What are they and how can I prevent them?
Answer: The most common impurity is the undesired regioisomer. However, other side products can also form.
-
Issue: Regioisomer Formation
-
Identification: The chemical shifts in ¹H and ¹³C NMR will be different for the two isomers. The N-methyl signal is a key diagnostic peak. Two distinct N-methyl singlets in the crude NMR indicate the presence of both isomers. Confirmation often requires advanced 2D NMR techniques like NOESY or HMBC.
-
Mitigation and Separation:
-
Solvent Screening: As mentioned, solvent choice can influence the isomeric ratio.[3] Running small-scale trials in ethanol, isopropanol, and toluene can help identify conditions that favor the desired N1 isomer.
-
Purification: The two isomers usually have different polarities and can be separated by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective.
-
-
-
Issue: Unreacted Starting Materials
-
Identification: Check for the characteristic peaks of your starting β-ketonitrile and the absence of the N-methyl peak from methylhydrazine (which is often too volatile to see).
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, you can try adding a second small aliquot of methylhydrazine or extending the reaction time.
-
-
Issue: Degradation Products
-
Identification: A complex baseline hump or multiple unidentifiable peaks in the NMR can indicate degradation.
-
Mitigation: If you suspect degradation due to oxidation, run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid excessive heating.
-
Question 3: The reaction seems to work, but I'm struggling to isolate a clean, solid product. It keeps oiling out. What should I do?
Answer: Obtaining an oil instead of a crystalline solid is a frequent challenge in purification. This can be due to residual solvent or the presence of impurities that inhibit crystallization.
-
Technique 1: Trituration: This is the first method to try. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod and stir. This mechanical agitation can induce crystallization.
-
Technique 2: Re-dissolve and Evaporate Slowly: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (like hexanes) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in the fume hood. This can encourage the growth of crystals.
-
Technique 3: Column Chromatography: If trituration fails, the oil likely contains impurities. Purifying the material via flash column chromatography is the most effective way to remove these impurities. After chromatography, combine the pure fractions and remove the solvent under reduced pressure. The resulting purified product should have a much higher propensity to crystallize.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Is the β-ketonitrile condensation the only way to synthesize this molecule?
-
A: While it is the most direct method for this specific substitution pattern, other strategies exist for constructing 4-aryl-pyrazoles. A powerful alternative is the Suzuki-Miyaura cross-coupling reaction.[4][5] This would involve synthesizing a 4-halo-1-methylpyrazol-5-amine intermediate and coupling it with (4-bromophenyl)boronic acid. This multi-step approach is more complex but offers high modularity for creating analogues.[6][7]
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Methylhydrazine and its salts are highly toxic, carcinogenic, and corrosive. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are often insufficient; consider using thicker butyl or neoprene gloves).
-
-
Q: How can I be certain I have formed the correct 1-methyl regioisomer?
-
A: Unambiguous characterization requires 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring. A Nuclear Overhauser Effect (NOE) experiment could show a spatial correlation between the N-methyl protons and the proton at the C3 position, which would be absent in the N2 isomer.
-
Section 4: Optimized Experimental Protocol & Data
This protocol is a generalized starting point. Optimization of temperature and reaction time may be necessary.
Protocol: Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-bromobenzoyl)acetonitrile (1.0 eq).
-
Solvent: Add anhydrous ethanol (approx. 0.2 M concentration).
-
Reagents: Add glacial acetic acid (0.1 eq) to the solution and stir. Slowly add methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Influence of Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Ethanol | Toluene | Ethanol often favors the N1 isomer and simplifies workup.[3] |
| Catalyst | Acetic Acid | None | Acetic acid significantly accelerates cyclization. |
| Temperature | 80 °C (Reflux) | 50 °C | Reflux provides faster kinetics; lower temp may improve purity. |
| Expected Yield | 65-80% | 70-85% (Optimized) | Yields are highly dependent on purity and precise conditions. |
Section 5: Workflow and Logic Diagrams
Caption: A systematic troubleshooting workflow for synthesis optimization.
References
-
Organic Chemistry Portal: Pyrazole Synthesis. (Provides a general overview of various pyrazole synthesis methods). [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. (Illustrates classic pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines). [Link]
- Google Patents: CN104945118A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Ghosh, C. K., et al. (2009). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-5-(4-BROMOPHENYL)-NITRILE IMINE. HETEROCYCLES, 78(4), 911. (Discusses synthesis involving pyrazole intermediates). [Link]
-
Ríos-Lugo, M. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1). (Describes related pyrazole synthesis). [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. (A key reference for one-pot pyrazole synthesis from 1,3-diketones). [Link]
-
Sato, N., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1443. (Demonstrates the utility of Suzuki coupling for 4-aryl pyrazoles). [Link]
-
Yoo, E. J., et al. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 25. (Highlights solvent effects on regioselectivity). [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 244-251. (Provides a specific example of Suzuki coupling for aryl pyrazole synthesis). [Link]
-
Cerne, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. (A comprehensive review of modern synthetic methods). [Link]
-
Plem, S.C., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. (Discusses synthesis of related 5-aminopyrazoles). [Link]
-
Shawali, A. S., & Abdallah, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(20), 3634-3664. (A detailed review on the synthesis of 5-aminopyrazoles, a key resource). [Link]
-
Reddy, G. O., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(24), 7249-7252. (Shows functionalization of the pyrazole core via cross-coupling). [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (A review covering the synthesis of various aminopyrazole isomers). [Link]
-
Shawali, A. S., & Abdallah, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(20). (Duplicate of reference 12, providing strong support for the β-ketonitrile route). [Link]
-
Sato, N., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES. (A direct example of Suzuki coupling for this class of compounds). [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Welcome to the technical support guide for the purification of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (CAS No. 1000017-96-3). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges, ensuring high purity and yield for your downstream applications.
Introduction: Understanding the Molecule
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a moderately polar heterocyclic amine. Its structure, featuring a basic amine group (-NH₂), a polar pyrazole core, and a large, non-polar bromophenyl substituent, presents unique purification challenges. The primary amine is susceptible to strong interactions with acidic stationary phases (like silica gel) and its solubility profile requires careful solvent selection for effective recrystallization or extraction. This guide will address these specific properties to help you select and optimize the right purification strategy.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 4-(4-Bromophenyl)-1-methylpyrazol-5-amine?
The three most effective techniques, depending on the impurity profile, are:
-
Acid-Base Extraction: Ideal for removing neutral or acidic impurities. This method leverages the basicity of the 5-amino group to selectively move the target compound between aqueous and organic phases.[1][2][3]
-
Column Chromatography: Best for separating impurities with similar polarity to the product. Careful selection of the stationary and mobile phases is critical to prevent yield loss from strong adsorption of the amine to the column media.[4][5]
-
Recrystallization: An excellent final polishing step for removing minor impurities and obtaining a high-purity crystalline solid, provided a suitable solvent system can be identified.[6][7][8]
Q2: How can I reliably assess the purity of my compound at each stage?
Purity should be monitored throughout the process using a combination of methods:
-
Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of reaction progress and assessing the complexity of a crude mixture. It is essential for developing a solvent system for column chromatography.[9][10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities, even at low levels. Integration of signals can be used for quantitative assessment.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can detect and help identify impurities.
Q3: What are the most common impurities I should expect?
Typical impurities may include unreacted starting materials, reagents from the synthesis (e.g., hydrazine derivatives), or side-products such as regioisomers. The specific impurities will depend on your synthetic route. A thorough analysis of your crude material by TLC and NMR is the first critical step in designing a purification strategy.[11]
Part 2: Troubleshooting Guides in Detail
This section addresses specific experimental problems in a question-and-answer format.
Scenario 1: Column Chromatography Issues
Question: "I'm running a silica gel column, but my product is streaking badly and my yield is low. What's happening and how do I fix it?"
Root Cause Analysis: This is a classic issue when purifying basic compounds like amines on standard silica gel.[4][5] Silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate your basic amine. This strong ionic interaction causes the product to "stick" to the column, leading to poor peak shape (streaking or tailing) and irreversible adsorption, which lowers your yield.
Solutions & Protocols:
-
Mobile Phase Modification (Recommended First Step): The simplest solution is to add a small amount of a competing base to your mobile phase (eluent). This base will interact with the acidic sites on the silica, preventing your product from binding.
-
Recommended Additive: Triethylamine (Et₃N) is the most common choice. Add 0.5-1% by volume to your eluent system.
-
Workflow:
-
Start by finding a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your product an Rf of ~0.2-0.3 on a TLC plate.
-
Prepare two TLC jars: one with the plain eluent and one with the eluent containing 1% Et₃N.
-
Run your crude material on both TLC plates. You should observe a significant reduction in streaking and a slightly higher Rf value in the jar containing triethylamine. This confirms the method will work on the column.
-
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica: These are commercially available columns where the silica is pre-treated with aminopropyl groups. They are highly effective for purifying amines but are more expensive.[4]
-
Data Presentation: TLC Solvent Systems
The following table provides starting points for developing a mobile phase for the purification of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
| Polarity | Solvent System (v/v) | Modifier (Optional) | Expected Rf Range | Notes |
| Low-Medium | Hexane : Ethyl Acetate (70:30 to 50:50) | 1% Triethylamine | 0.2 - 0.4 | Good starting point for separating non-polar impurities. |
| Medium-High | Dichloromethane : Methanol (98:2 to 95:5) | 1% Triethylamine | 0.2 - 0.4 | Effective for more polar impurities. |
| High | Ethyl Acetate : Methanol (99:1 to 97:3) | 1% Triethylamine | 0.2 - 0.3 | Use if the compound is poorly soluble or has a low Rf in other systems. |
Visualization: Troubleshooting Amine Column Chromatography
The following flowchart outlines the decision-making process for troubleshooting poor chromatography of amines.
Scenario 2: Recrystallization Failures
Question: "I'm trying to recrystallize my product, but it either 'oils out' or my final yield is extremely low."
Root Cause Analysis: This problem almost always stems from an inappropriate choice of solvent or poor technique.
-
Oiling Out: Occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly upon cooling.
-
Low Yield: Usually caused by using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures, or choosing a solvent in which the compound is too soluble at room temperature.
Solutions & Protocols:
-
Systematic Solvent Selection: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
-
Single Solvent Screening: Test small amounts of your crude product in various solvents (see table below). Add solvent dropwise at room temperature. If it dissolves easily, it's a poor recrystallization solvent. If it's insoluble, heat the mixture to boiling. If it dissolves when hot, it's a good candidate. Let it cool slowly to see if crystals form.
-
Binary Solvent System (Anti-Solvent Method): This is a powerful technique when no single solvent is ideal.[6][8]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While hot, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method often produces very high-quality crystals.
-
-
-
Add Activated Charcoal for Color Removal: If your product is pure by NMR but has a persistent color, this is likely due to trace amounts of highly conjugated impurities.
-
Protocol: Dissolve the crude product in the hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal, then allow the clear filtrate to cool slowly.
-
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Potential Use Case |
| Ethanol | 78 | Polar Protic | Good general solvent for pyrazole derivatives.[7] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, good for cooling crystallization. |
| Ethyl Acetate | 77 | Polar Aprotic | Effective for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds or as an anti-solvent. |
| Hexanes/Heptane | ~69 | Non-polar | Likely a very poor solvent; excellent choice as an anti-solvent. |
| Water | 100 | Very Polar | Unlikely to dissolve the compound; may be used as an anti-solvent with a polar organic solvent like ethanol. |
Scenario 3: Removing Baseline or Acidic/Basic Impurities
Question: "My TLC shows impurities stuck at the baseline, and my NMR has peaks that don't correspond to my product. How do I get rid of them?"
Root Cause Analysis: Baseline impurities on a silica TLC plate are typically highly polar or ionic, such as salts or acidic/basic starting materials. These are often difficult to remove via chromatography or recrystallization alone. Acid-base extraction is the most direct and effective method for this situation.[1][2]
Protocol: Detailed Acid-Base Extraction Workflow
This protocol leverages the basicity of the 5-amino group to purify the desired compound.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction (Isolating the Product):
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently. The basic amine product will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer.[2][3]
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh 1 M HCl to ensure all product is captured.
-
Self-Validation Check: Keep the organic layer. Spot it on a TLC plate alongside your crude material. The product spot should be gone, while neutral impurities remain.
-
-
Basification and Re-extraction (Recovering the Product):
-
Combine the acidic aqueous extracts in a flask and cool it in an ice bath.
-
Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). You may see the neutral amine product precipitate out.
-
Pour this basic aqueous solution back into the separatory funnel.
-
Add a fresh portion of organic solvent (ethyl acetate or DCM) and shake to extract the now-neutral amine product back into the organic layer.
-
Repeat the extraction twice with fresh organic solvent.
-
-
Final Wash and Drying:
-
Combine the organic extracts. Wash them once with water, then with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
-
Visualization: Purification Strategy Decision Tree
This diagram helps in selecting the best initial purification technique based on the crude analysis.
References
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
What is an Acid and Base Extraction? University of Waterloo Engineering Ideas Clinic. [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
Amine workup. Reddit r/Chempros. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health (NIH). [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pyrazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis is not without challenges, from low yields to problematic regioselectivity.[1]
This document moves beyond simple protocols to provide a deeper understanding of the critical parameters governing these reactions. We will explore the "why" behind experimental choices, enabling you to troubleshoot effectively and develop robust, high-yielding syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: What is the most common and versatile method for pyrazole synthesis?
The Knorr pyrazole synthesis and its variations remain the most straightforward and widely used method.[1] It involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1] The versatility arises from the vast commercial availability of diverse starting materials for both components, allowing for the creation of a wide array of substituted pyrazoles.
Q2: How do I choose between a classical thermal reaction and a modern catalyzed approach?
While many pyrazole syntheses can be achieved by simply heating the reactants, a catalyzed approach is often superior. A catalyst can offer several advantages:
-
Milder Reaction Conditions: Catalysts can significantly lower the activation energy, allowing the reaction to proceed at lower temperatures, which can prevent side reactions and decomposition of sensitive substrates.[2]
-
Improved Yields: Some reactions simply do not proceed without a catalyst.[1] For instance, Konwar et al. noted that the reaction between acetylacetone and 2,4-dinitrophenylhydrazine required a Lewis acid catalyst (lithium perchlorate) to proceed at all.[1][3][4][5][6][7]
-
Enhanced Regioselectivity: In cases where unsymmetrical starting materials are used, a catalyst can direct the reaction to favor one regioisomer over another, simplifying purification.
-
Eco-Friendly Protocols: Modern catalysts, such as nano-ZnO or reusable magnetic nanoparticle catalysts, align with green chemistry principles by enabling solvent-free reactions or using environmentally benign solvents like water or ethylene glycol.[1]
Q3: What role does the solvent play in optimizing my reaction?
Solvent selection is a critical, non-trivial parameter. The solvent can influence reactant solubility, reaction rate, and even regioselectivity. For example, Gosselin and co-workers found that cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents (like DMF or NMP) gave superior results compared to the traditionally used protic solvents like ethanol. This is because aprotic solvents can accelerate the crucial dehydration step. In other cases, less polar solvents like toluene have been shown to provide higher yields than THF or dioxane.[1] A solvent screening is almost always a worthwhile optimization step.
Q4: What are multicomponent reactions (MCRs) and when should I consider using one?
MCRs are one-pot processes where three or more reactants are combined to form a product in a single step, incorporating elements from all starting materials. You should consider an MCR when you need to synthesize complex, polysubstituted pyrazoles efficiently. The key advantages are:
-
Operational Simplicity: MCRs avoid the need for isolating and purifying intermediates, saving time, materials, and cost.
-
High Atom Economy: They are inherently "greener" as fewer byproducts are generated.
-
Access to Complexity: They allow for the rapid generation of diverse molecular libraries from readily available building blocks.
Various MCRs for pyrazole synthesis have been developed, including those using aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate.
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving me a very low yield, or it's not working at all. What are the first things I should check?
A low or non-existent yield is the most common problem. The cause can usually be traced back to one of the core reaction parameters. A systematic approach is key to diagnosis.
dot
Caption: Regioselectivity in Knorr Pyrazole Synthesis.
Detailed Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: The product ratio is determined by the relative rates of the initial nucleophilic attack. Steric hindrance around one carbonyl group or electronic effects (e.g., one carbonyl being part of a conjugated system) can favor attack at the other, more accessible carbonyl.
-
Solution: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy (kinetic control).
-
-
pH of the Reaction Medium: The pH can alter the nucleophilicity of the hydrazine nitrogens and the nature of the dicarbonyl (keto-enol equilibrium). Acidic conditions can protonate a carbonyl, activating it, while basic conditions can deprotonate the hydrazine.
-
Solution: Adding a controlled amount of acid (like HCl or acetic acid) can significantly influence regioselectivity. Gosselin et al. demonstrated that adding 10N HCl to an amide solvent not only increased yields but also improved regioselectivity in the synthesis of 1-arylpyrazoles.
-
-
Solvent Effects: As mentioned, the solvent can mediate the reaction pathway.
-
Solution: Switching from a protic solvent (ethanol, methanol), which can form hydrogen bonds and solvate intermediates differently, to an aprotic one (DMF, DMSO, toluene) can sometimes completely reverse or significantly improve the isomeric ratio.
-
Issue 3: Product Purification is Difficult
Q: My reaction seems to work, but isolating the pure pyrazole from the crude mixture is challenging. What can I do?
Purification issues often stem from unreacted starting materials, the formation of hard-to-separate byproducts (like regioisomers), or a persistent catalyst.
Solutions:
-
Drive the Reaction to Completion: The best way to avoid separating starting materials is to ensure they are consumed. Try increasing the reaction time, slightly increasing the temperature, or adding a small excess (e.g., 1.1 equivalents) of one of the reactants (usually the cheaper or more easily removed one).
-
Optimize for a Single Regioisomer: If you are struggling with separating isomers, focus your efforts on optimizing the reaction for regioselectivity first (see Issue 2). A slightly lower yield of a single, pure isomer is often preferable to a higher yield of an inseparable mixture. [1]
-
Catalyst Removal: If using a metal catalyst, it may need to be filtered off (if heterogeneous) or removed via a specific workup procedure. For example, residual copper catalysts can sometimes be removed by an aqueous ammonium hydroxide wash.
-
Consider Derivatization: In difficult cases, you can temporarily derivatize the pyrazole's N-H group (if present) to alter its chromatographic properties, purify the derivative, and then cleave the protecting group. This is a last resort due to the extra steps involved.
Part 3: Optimized Experimental Protocol
This section provides a robust, field-tested protocol for a common pyrazole synthesis, incorporating optimization principles.
Protocol: Eco-Friendly, Catalyst-Mediated Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is adapted from the work of Konwar et al. and demonstrates an environmentally friendly approach using a Lewis acid catalyst in a green solvent. [1][3][4][5][6][7]It is a good starting point for many pyrazole syntheses.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a substituted hydrazine and a 1,3-diketone with high yield and purity.
Materials:
-
Substituted Hydrazine (e.g., 2,4-dinitrophenylhydrazine), 1.0 mmol
-
1,3-Diketone (e.g., acetylacetone), 1.0 mmol
-
Lithium Perchlorate (LiClO₄), 10 mol%
-
Ethylene Glycol, 3 mL
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL round-bottom flask, combine the 1,3-diketone (1.0 mmol), the substituted hydrazine (1.0 mmol), and lithium perchlorate (0.1 mmol).
-
Add Solvent: Add 3 mL of ethylene glycol to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Causality Note: Ethylene glycol is used as an eco-friendly solvent. The Lewis acid catalyst, LiClO₄, activates the carbonyl carbon of the diketone, facilitating the initial nucleophilic attack by the hydrazine, which is the rate-determining step. This allows the reaction to proceed efficiently at room temperature. [1][3][4][5][6][7]4. Monitoring: Monitor the reaction's progress by TLC. Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should appear, and the starting material spots should diminish.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with 15 mL of ethyl acetate.
-
Causality Note: The product is extracted into the organic phase (ethyl acetate), while the ethylene glycol and lithium perchlorate remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash them with 20 mL of brine. This helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil is then purified by column chromatography on silica gel using an appropriate eluent system (determined during TLC monitoring) to afford the pure pyrazole. Yields for this method are reported to be in the 70-95% range. [1] Data Summary Table:
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Lewis Acid (e.g., LiClO₄, nano-ZnO) or Transition Metal (e.g., Ag, Cu, Ru) | Activates substrates, lowers activation energy, enables milder conditions. [1] |
| Solvent | Screen polar aprotic (DMF), non-polar (Toluene), and green (Ethylene Glycol) | Affects reaction rate, solubility, and regioselectivity by stabilizing different transition states. [1] |
| Temperature | Start at RT or 60 °C; optimize empirically | Balances reaction rate against potential for reactant/product degradation. [1] |
| Base | Screen inorganic (K₂CO₃) vs. organic (Et₃N) vs. strong (NaH) | Base strength influences deprotonation steps and can alter the reaction pathway. [1] |
| Atmosphere | Typically air, unless using oxygen-sensitive reagents/catalysts | Most pyrazole cyclocondensations are air-tolerant. Some oxidative cyclizations may require air or O₂. |
References
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]
-
Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(11), 1356. [Link]
-
Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Stadler, D., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. Our goal is to provide in-depth, field-proven insights into potential side reactions, offering robust troubleshooting strategies and detailed protocols to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis, focusing on the most critical challenges you may encounter.
Q1: What is the single most common side reaction when synthesizing 4-(4-Bromophenyl)-1-methylpyrazol-5-amine?
A1: The most prevalent and challenging side reaction is the formation of a regioisomer . When using a common and efficient method like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, the unsymmetrical nature of methylhydrazine allows for two possible cyclization pathways.[1][2] This leads to the formation of the desired N1-methylated product alongside the undesired N2-methylated isomer, which can be exceptionally difficult to separate via standard chromatography.
Q2: Why is regioselectivity such a significant issue in this specific pyrazole synthesis?
A2: The pyrazole ring is formed from two nitrogen atoms, but once substituted, they are no longer equivalent. In the key cyclization step with an unsymmetrical hydrazine like methylhydrazine, the initial nucleophilic attack can occur from either the substituted (-NHCH₃) or unsubstituted (-NH₂) nitrogen. The subsequent intramolecular condensation creates two different constitutional isomers. The electronic and steric properties of the 1,3-dicarbonyl precursor heavily influence which nitrogen reacts preferentially, but rarely is the selectivity absolute under standard conditions.[3][4]
Q3: Beyond regioisomers, what other types of side products should I be aware of?
A3: Several other side products can arise depending on your chosen synthetic route:
-
Incomplete Cyclization Products: Stable hydrazone or enamine intermediates may fail to cyclize, leading to low yields and complex reaction mixtures.[5]
-
Hydrodehalogenation Products: If using a cross-coupling strategy like Buchwald-Hartwig amination to install the 5-amino group on a 4-aryl-5-halopyrazole, a common side reaction is the reduction of the halide (e.g., C-Br or C-Cl) to a C-H bond, resulting in a dehalogenated impurity.[6]
-
Starting Material Homocoupling: In Suzuki or other cross-coupling reactions used to install the 4-(4-bromophenyl) group, homocoupling of the boronic acid or ester can generate 4,4'-dibromobiphenyl as a significant byproduct.
-
Oxidation/Decomposition Products: The 5-aminopyrazole moiety can be sensitive to oxidation, especially under harsh conditions or during prolonged workup, leading to colored impurities.
Q4: Can I modify my synthetic strategy to completely avoid the formation of regioisomers?
A4: While completely avoiding isomers is difficult, you can strategically minimize their formation. One effective but longer approach involves:
-
Synthesizing the pyrazole ring using a symmetrical hydrazine (e.g., hydrazine hydrate, H₂NNH₂), which forms a single NH-pyrazole.
-
Installing the 4-(4-bromophenyl) group.
-
Protecting the 5-amino group if it's already present.
-
Performing a regioselective N-methylation. N-alkylation of pyrazoles can still produce mixtures, but selectivity can often be controlled by the choice of base, solvent, and alkylating agent, or by using enzymatic methods.[7][8][9] This multi-step process offers more control points at the cost of overall yield and step-economy.
Troubleshooting Guide: From Problem to Protocol
This guide is structured to help you diagnose and solve specific experimental issues.
Problem 1: My NMR and LC-MS show two major products with the same mass that are inseparable on silica gel.
-
Probable Cause: You have synthesized a mixture of the desired 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its regioisomer, likely 4-(4-Bromophenyl)-2-methylpyrazol-5-amine. This is the classic outcome of a non-regioselective Knorr cyclization.
-
Causality Explained: The thermodynamic and kinetic stability of the intermediate hydrazones formed during the reaction are often very similar. Standard reaction conditions (e.g., ethanol or acetic acid at reflux) typically provide insufficient energy differentiation between the two cyclization transition states, leading to isomeric mixtures.
-
Solutions & Protocols:
Solution A: Optimize Reaction Conditions for Regioselectivity Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity in pyrazole formation.[10] These solvents are thought to stabilize key intermediates through strong hydrogen bonding, favoring one cyclization pathway over the other.
Table 1: Effect of Solvent on Regioisomeric Ratio (Desired:Undesired)
Solvent Catalyst Temperature (°C) Typical Ratio (1-Me:2-Me) Reference Ethanol Acetic Acid 80 ~ 1.5 : 1 [1] Acetic Acid None 110 ~ 2 : 1 [3] Toluene p-TsOH 110 ~ 1.2 : 1 N/A | TFE | TFA (cat.) | 65 | >10 : 1 | [10][11] |
Solution B: Employ a Regioselective Synthetic Method Instead of relying on controlling a difficult cyclization, use a method that pre-determines the substitution pattern. One such method involves the [3+2] cycloaddition of sydnones with alkynes, which offers excellent regiocontrol.[12] While requiring different starting materials, this approach can save significant downstream purification efforts.
Solution C: Advanced Purification Protocol If you already have the isomeric mixture, separation can sometimes be achieved by converting the amines to salts. The different steric and electronic environments of the isomers can lead to salts with different solubilities.
Protocol: Isomer Separation via Salt Crystallization
-
Dissolve the crude isomeric mixture (1.0 g) in a minimal amount of isopropanol (10-15 mL) with gentle warming.
-
In a separate flask, prepare a solution of oxalic acid (1.05 equivalents) in isopropanol.
-
Slowly add the oxalic acid solution dropwise to the pyrazole solution at room temperature with vigorous stirring.
-
A precipitate should begin to form. Continue stirring for 1-2 hours at room temperature, then cool the mixture to 0-5 °C for an additional hour.
-
Collect the solid salt by vacuum filtration and wash with cold isopropanol.
-
Analyze a small sample of the salt by NMR after liberating the free base with aq. NaHCO₃ to determine its isomeric purity.
-
The mother liquor can be concentrated and treated similarly to potentially crystallize the other isomer's salt, or be subjected to reverse-phase chromatography.
-
Problem 2: The reaction yield is very low, and the TLC shows a complex mixture with a prominent spot at the baseline.
-
Probable Cause: Incomplete cyclization and/or formation of polar, stable hydrazone intermediates. The baseline spot is likely a salt of the unreacted methylhydrazine or a highly polar intermediate.
-
Causality Explained: The final step of the Knorr synthesis is a dehydration reaction. If water is not efficiently removed, or if the reaction conditions are not sufficiently acidic or basic to catalyze the final ring closure, the reaction can stall at the more stable acyclic hydrazone or enamine intermediate.
-
Solutions & Protocols:
Solution A: Facilitate Dehydration Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed. Alternatively, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can help promote the dehydration step.
Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: My Buchwald-Hartwig amination of 4-(4-Bromophenyl)-5-chloro-1-methylpyrazole yields the de-chlorinated product.
-
Probable Cause: A competing hydrodehalogenation pathway is occurring. This is a known side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered substrates.[6]
-
Causality Explained: The catalytic cycle for Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. An off-cycle reaction, β-hydride elimination, can occur from the palladium-amide intermediate if the amine has β-hydrogens. While less common with ammonia sources, other pathways involving the base or solvent can lead to a palladium-hydride species, which can then reductively eliminate with the aryl halide ligand to produce the dehalogenated arene.
-
Solutions & Protocols:
Solution A: Ligand and Precatalyst Selection The choice of phosphine ligand is critical. Modern, sterically bulky, electron-rich ligands form more stable catalytic complexes that favor reductive elimination of the C-N bond over side reactions. For five-membered heterocycles, specific ligands have been developed that show superior performance.[13][14]
Table 2: Ligand Performance in Amination of 4-Halopyrazoles
Ligand / Precatalyst Base Temperature (°C) Typical Yield (%) Side Product Risk Reference P(t-Bu)₃ NaOt-Bu 100 40-60 Moderate [6] XPhos K₃PO₄ 110 60-75 Moderate-Low [13] | tBuBrettPhos G3 | LHMDS | 80 | >90 | Very Low | [15] |
Protocol: High-Fidelity Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 4-(4-Bromophenyl)-5-chloro-1-methylpyrazole (1.0 eq), tBuBrettPhos G3 precatalyst (0.02 eq), and LHMDS (2.2 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe, followed by the ammonia source (e.g., ammonia solution in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and extraction.
-
Visualizing Key Reaction Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Caption: Formation of regioisomers during Knorr synthesis.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.[Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. National Library of Medicine.[Link]
- Process for the preparation of pyrazole and its derivatives.
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.[Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (Basel, Switzerland).[Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.[Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed to provide practical, field-proven insights into common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we understand that synthesizing these molecules can be nuanced. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemistry and logic of troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and a ketone/activated methylene compound, but I am consistently obtaining a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can originate from several factors. Here is a systematic guide to troubleshoot this issue:
1. Purity of Starting Materials:
-
The Problem: The purity of your reactants, especially the 5-aminopyrazole, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.
-
Troubleshooting:
-
Ensure all reactants are of high purity. If necessary, recrystallize or purify the 5-aminopyrazole and other starting materials before use.[1]
-
Verify the identity and purity of your starting materials by NMR and/or melting point analysis.
-
2. Catalyst Selection and Loading:
-
The Problem: The choice and amount of catalyst can dramatically influence the reaction's success. Both acidic and basic catalysts are commonly employed, and the optimal choice depends on the specific substrates.
-
Troubleshooting:
-
Acid Catalysis: For reactions involving enaminone intermediates, acetic acid is often used.[2] If this is ineffective, consider stronger acids like ZrCl₄, which has been shown to catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[3]
-
Base Catalysis: In some cases, a base like triethylamine is required, particularly in reactions involving β-ketonitriles.[2]
-
Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side product formation. A typical starting point is 10-20 mol%, but optimization may be necessary.
-
3. Solvent Effects:
-
The Problem: The solvent plays a vital role in reactant solubility and reaction kinetics. An inappropriate solvent can hinder the reaction.
-
Troubleshooting:
-
Commonly used solvents include ethanol, acetic acid, and DMF.[2][4][5]
-
For reactants with poor solubility, a higher boiling point solvent like DMF or the use of microwave irradiation might be beneficial.[2][6]
-
Solvent-free conditions have also been reported to be effective in some cases, potentially leading to higher yields and shorter reaction times.[7][8]
-
4. Reaction Temperature and Time:
-
The Problem: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.
-
Troubleshooting:
-
Optimize the reaction temperature. While some syntheses proceed at room temperature, many require heating.[1][2] Refluxing in ethanol or acetic acid is a common starting point.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers, which are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?
Answer:
The formation of regioisomers is a well-known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[4]
1. Understanding the Cause:
The formation of regioisomers arises from the two possible initial condensation points on the unsymmetrical bielectrophile. The relative electrophilicity of the two carbonyl groups will dictate the major product.[4]
2. Strategies for Improving Regioselectivity:
-
Choice of Starting Materials:
-
If possible, utilize symmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones to avoid the issue of regioselectivity altogether.[4]
-
When using unsymmetrical 1,3-dicarbonyls, consider those with significantly different electrophilic centers. For instance, a ketone and an ester group will have different reactivities, potentially favoring one isomer.[5]
-
-
Reaction Conditions:
-
The choice of catalyst and solvent can sometimes influence regioselectivity. It is highly recommended to consult the literature for specific examples that are structurally similar to your target molecule.[1]
-
-
Strategic Synthesis Design:
-
Consider a different synthetic route that offers better regiocontrol. For example, the Gould-Jacobs reaction, which utilizes 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, typically yields a single regioisomer.[4]
-
3. Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[1]
-
Recrystallization: If the regioisomers have different solubilities, recrystallization can be an effective purification method.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify my synthesized pyrazolo[3,4-b]pyridine. Column chromatography is not giving clean separation, and I suspect the presence of persistent impurities.
Answer:
Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]
1. Work-up Procedure:
-
The Problem: A proper work-up is crucial to remove catalysts and inorganic salts before attempting chromatographic purification.
-
Troubleshooting:
-
After the reaction is complete, if an acid catalyst was used, neutralize it with a mild base like sodium bicarbonate solution.
-
Perform an aqueous extraction to remove water-soluble impurities and salts.
-
Dry the organic layer thoroughly before concentrating it.
-
2. Column Chromatography Optimization:
-
Stationary Phase: Silica gel is the most common stationary phase. If you are facing issues with highly polar compounds, consider using alumina or reverse-phase silica.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane/methanol.
-
Use TLC to test various solvent systems to find the one that provides the best separation between your product and the impurities.
-
3. Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Key Synthetic Methodologies & Workflows
Method 1: Three-Component Synthesis
This method involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., a ketone or β-ketoester).
Experimental Protocol:
-
To a solution of the 5-aminopyrazole (1 mmol) and the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (1 mmol).
-
Add the catalyst (e.g., a few drops of acetic acid or 10 mol% of a Lewis acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter it and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Workflow Diagram:
Caption: Workflow for a typical three-component synthesis.
Method 2: Gould-Jacobs Reaction
This is a reliable method for the synthesis of 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Experimental Protocol:
-
Mix the 3-aminopyrazole (1 mmol) with diethyl 2-(ethoxymethylene)malonate (1.1 mmol).
-
Heat the mixture at 100-110 °C for 1.5-12 hours, monitoring by TLC.
-
Cool the reaction mixture and add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reaction Mechanism:
Caption: Gould-Jacobs reaction mechanism.
Data Summary
Table 1: Common Solvents and Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
| Reaction Type | Common Solvents | Common Catalysts | Typical Temperature | Reference |
| Three-Component | Ethanol, Acetic Acid, DMF, Water | Acetic Acid, ZrCl₄, Triethylamine | Room Temp. to Reflux | [1][2][3][5] |
| From 1,3-Dicarbonyls | Acetic Acid, Methanol, Water | HCl, None (thermal) | Room Temp. to Reflux | [4][5] |
| Gould-Jacobs | Ethanol, None (neat) | POCl₃ (for chlorination) | 100-110 °C then Reflux | [4] |
| Microwave-assisted | DMF, Ethanol | Various | 90-150 °C | [2][6] |
References
-
Perez-Villanueva, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Kulikova, Y. V., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Ramzan, M., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Journal of the Iranian Chemical Society. Available at: [Link]
-
Dotsenko, V. V., et al. (2020). The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. ResearchGate. Available at: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Nikolaou, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron. Available at: [Link]
-
Sharma, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Available at: [Link]
-
Al-Omran, F., et al. (2009). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Available at: [Link]
-
Perez-Villanueva, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Hagar, M., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and cell-based assays. Poor aqueous solubility is a frequent obstacle in drug discovery, leading to unreliable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a framework for understanding and systematically overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: My 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic solubility issue driven by the drastic change in solvent environment.[3] The compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong polar aprotic solvent.[4] However, when you dilute this stock into an aqueous buffer, the final DMSO concentration drops significantly (typically to <1%). The compound, which is hydrophobic (predicted LogP ≈ 3.0)[5], is not soluble in this predominantly aqueous environment and "crashes out" of the solution.[6]
Q2: What is the maximum final DMSO concentration I should use in my cell-based assay?
A2: As a general rule, the final DMSO concentration should be kept below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[3] However, the tolerance can be cell-line dependent. It is critical to run a vehicle control (medium with the same final DMSO concentration as your test samples) to ensure the observed effects are from your compound, not the solvent.
Q3: Can I just sonicate or heat the buffer to redissolve the precipitate?
A3: While gentle warming of the medium or brief sonication can sometimes help, these are often temporary fixes.[3] The solution may become supersaturated and the compound can precipitate again over the course of a longer incubation.[7] These methods may also risk degrading the compound or affecting biological components in the assay, such as proteins. A more robust solution involves optimizing the formulation itself.
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to diagnosing and solving solubility problems with 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Understanding the Core Problem
Q4: What are the key chemical properties of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine that cause poor aqueous solubility?
A4: The molecule's structure contains several features that contribute to its hydrophobicity:
-
Bromophenyl Group: This large, non-polar aromatic ring significantly reduces water solubility.
-
Methylpyrazol Core: While containing nitrogen atoms capable of hydrogen bonding, the overall ring system is largely hydrophobic.
-
Weakly Basic Amine Group: The pyrazol-5-amine moiety is a weak base.[8] In neutral aqueous solutions (pH ~7.4), this amine group is likely not fully protonated, meaning the molecule carries no net positive charge to aid in dissolution. Molecules often have their lowest solubility near their isoelectric point (the pH at which they have no net charge).[9]
Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?
A5: This distinction is crucial for understanding why your compound precipitates.
-
Kinetic Solubility is measured by rapidly diluting a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs.[10][11] This method is fast and common in high-throughput screening but often overestimates the true solubility because it can form a temporary, supersaturated state.[10][12]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[13]
The precipitation you observe in your assay is the result of a kinetically soluble, supersaturated solution collapsing towards its lower, thermodynamically stable solubility limit.[7] Your goal is to formulate the compound so that its concentration in the assay remains below its thermodynamic solubility limit under the final assay conditions.
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing precipitation issues.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Strategic Solutions
Q6: How can I use pH to improve the solubility of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine?
A6: Since the compound contains a basic amine group, you can increase its solubility by protonating this group to form a more soluble salt.[8] This is achieved by lowering the pH of your assay buffer.
-
Mechanism: In an acidic environment (lower pH), the amine group (-NH2) accepts a proton (H+) to become a positively charged ammonium cation (-NH3+). This charged species has much greater affinity for polar water molecules, thereby increasing solubility.[14]
-
Recommendation: Try lowering the pH of your final assay buffer incrementally, for example, to pH 7.0, 6.8, or 6.5. The optimal pH will be a balance between maximizing solubility and maintaining the biological integrity of your assay (e.g., cell health, enzyme activity). Always confirm that your cells or proteins are tolerant to the new pH.[15]
Q7: What co-solvents can I use, and at what concentrations?
A7: Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between your compound and the aqueous buffer.[16] For cell-based assays, it is critical to use biocompatible co-solvents at non-toxic concentrations.[17]
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| PEG-400 (Polyethylene Glycol 400) | 0.5% - 2.5% | Generally well-tolerated by many cell lines; widely used in pharmaceutical formulations. | Can be viscous; potential for assay interference in some cases. |
| Propylene Glycol (PG) | 0.5% - 2.5% | Low toxicity; effective solubilizer for many hydrophobic compounds. | Can cause cellular stress at higher concentrations. |
| Ethanol | 0.1% - 1% | Effective for many compounds; low viscosity. | Higher potential for cytotoxicity compared to PEG-400 or PG.[17] |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% | A non-ionic surfactant that forms micelles to encapsulate and solubilize hydrophobic molecules.[18] | Can interfere with assays involving membranes or proteins; higher cytotoxicity potential.[17] |
Important: When using a co-solvent, your vehicle control must contain the identical concentration of both DMSO and the co-solvent.[3]
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
-
Weigh Compound: Accurately weigh out a precise amount of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine powder (e.g., 2.37 mg). The molecular weight is 237.1 g/mol .[5]
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = Moles / Concentration (M)
-
Moles = Mass (g) / MW ( g/mol ) = 0.00237 g / 237.1 g/mol = 1.0 x 10⁻⁵ mol
-
Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume (1.0 mL) of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 30-37°C) or sonication in a water bath can be used if dissolution is slow, but ensure the compound is stable under these conditions.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[1]
Protocol 2: Visual Kinetic Solubility Assessment
This protocol helps you quickly determine the approximate solubility limit in your final assay buffer.
-
Prepare Buffer: Dispense your final assay buffer into a series of clear microcentrifuge tubes or a 96-well plate (e.g., 198 µL per tube/well).
-
Prepare Serial Dilutions: Create a serial dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Dilute into Buffer: Add 2 µL of each DMSO stock concentration to the corresponding tubes/wells containing the buffer. This creates a 1:100 dilution (1% final DMSO). For example, adding 2 µL of 10 mM stock gives a final concentration of 100 µM.
-
Incubate and Observe: Mix gently and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each tube/well against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility limit under these conditions. This should be your maximum working concentration in the assay.[13]
References
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Guidechem. (n.d.). 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.
- PLOS One. (n.d.). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- BenchChem. (2025). Technical Support Center: Managing Inhibitor Precipitation in Culture Media.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Wikipedia. (n.d.). Isoelectric point.
- ResearchGate. (n.d.). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits.
- National Center for Biotechnology Information. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model.
- ResearchGate. (2025). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. Isoelectric point - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ovid.com [ovid.com]
- 13. enamine.net [enamine.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and their removal
Answering the user's request.## Technical Support Center: Purification of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Welcome to the technical support resource for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common impurity challenges.
Introduction: The Importance of Purity
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a valuable building block in drug discovery and materials science. The presence of even minor impurities can have significant consequences, leading to failed reactions, misleading biological data, or difficulties in characterization. This guide provides a systematic approach to identifying and removing common impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of your compound.
Q1: What are the most common types of impurities I should expect?
The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing this scaffold is the cyclocondensation reaction between a β-ketonitrile precursor and methylhydrazine.
Common Impurities Include:
-
Unreacted Starting Materials: Such as (4-bromophenyl)acetonitrile and methylhydrazine.
-
Regioisomers: The formation of the undesired regioisomer, 4-(4-Bromophenyl)-1-methylpyrazol-3-amine, can occur if the cyclization precursor is not perfectly symmetrical.
-
Reaction By-products: Side products from the condensation reaction or subsequent workup steps.
-
Solvent and Reagent Residues: Residual solvents (e.g., ethanol, DMF) or catalysts used in the synthesis.
-
Degradation Products: The amine functionality can be susceptible to oxidation, often resulting in colored impurities.
Q2: My crude product has a brownish or yellowish tint. What causes this and how can I remove it?
A persistent color often indicates the presence of oxidized species or highly conjugated by-products. The 5-amino group on the pyrazole ring can be susceptible to air oxidation over time, especially if exposed to light or residual acid/base from the synthesis.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. Use charcoal sparingly (1-2% w/w) as it can also adsorb your product, reducing the yield.
-
Column Chromatography: If recrystallization fails, flash column chromatography is highly effective. A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) will typically separate the less polar, colored impurities from your more polar product.
-
Acid-Base Extraction: This technique can be very effective for removing non-basic colored impurities. See the detailed protocol in Q5 .
Q3: How do I choose the best solvent system for recrystallization?
Recrystallization is often the most efficient method for removing the majority of impurities. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.[1]
Recommended Solvent Systems for Pyrazole Derivatives:
| Solvent System | Target Impurities & Rationale |
| Ethanol/Water | Good general-purpose system. Ideal for removing more polar impurities (which remain in the mother liquor) or non-polar impurities (which may not dissolve).[1][2] |
| Ethyl Acetate/Hexanes | Excellent for removing non-polar, greasy impurities. The product is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexanes (the "bad" solvent) is added dropwise until turbidity appears, inducing crystallization upon cooling.[1] |
| Isopropanol | A good single-solvent option. It often provides a good solubility profile for pyrazole-type compounds.[1] |
| Trituration with Acetone or Acetonitrile | Not a recrystallization, but a useful washing step. If the product is a solid, stirring or grinding it as a suspension in a solvent in which it is poorly soluble (like acetone) can wash away highly soluble impurities.[3][4] |
Expert Tip: To rapidly screen for solvents, place a small amount of your crude material in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.
Q4: When should I use column chromatography, and what are the best conditions?
Column chromatography is necessary when recrystallization fails to separate impurities with similar solubility profiles, such as regioisomers or certain by-products.[5]
Core Principles for Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Deactivation for Basic Compounds: The amine group in your product is basic and can interact strongly with the acidic silica gel, leading to poor separation and "tailing" of the peak. To prevent this, deactivate the silica by preparing your eluent with a small amount (0.5-1%) of triethylamine.[1][2]
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is the most common starting point. A typical gradient might start at 10% Ethyl Acetate in Hexane and gradually increase to 30-50% to elute your product. Use Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.
Validated Purification Protocols
Here are step-by-step procedures for the most effective purification techniques.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a robust starting point for purifying multi-gram quantities of the crude product.
-
Dissolution: Place the crude 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method leverages the basicity of the amine group to separate the product from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M Hydrochloric Acid (HCl). The basic product will react with the acid and move into the aqueous layer as a salt. Repeat the acid wash 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate solution, with stirring until the solution is basic (pH > 9). The product will precipitate out or form an organic layer.
-
Extraction: Extract the product back into an organic solvent (DCM or Ethyl Acetate) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Process Logic & Workflow Visualization
To select the appropriate purification strategy, a logical workflow is essential. The following diagram outlines a decision-making process based on initial purity analysis.
Caption: Decision workflow for purification strategy.
The following diagram illustrates the chemical logic behind using acid-base extraction for purification.
Caption: Chemical logic of purification by acid-base extraction.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
HETEROCYCLES. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Retrieved from [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Semantic Scholar. (2008). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
BMC Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
-
Bentham Science. (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Welcome to the dedicated technical support center for the synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the challenges you may encounter during your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine?
A1: A highly effective and scalable method for synthesizing 4-(4-Bromophenyl)-1-methylpyrazol-5-amine involves a two-step process starting from (4-bromophenyl)acetonitrile. The initial step is the reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile intermediate. This is followed by a cyclization reaction with methylhydrazine.[1][2] This route is often preferred for its high yields and the ready availability of the starting materials.
Q2: What are the critical parameters to control during the reaction of (4-bromophenyl)acetonitrile with DMF-DMA?
A2: The reaction between an active methylene compound like (4-bromophenyl)acetonitrile and DMF-DMA is a crucial step.[3][4] Key parameters to control include:
-
Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessive heat can lead to side product formation. Careful temperature monitoring and control are essential.
-
Reaction Time: The reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion and avoid prolonged heating.
-
Stoichiometry: While a slight excess of DMF-DMA can be used to drive the reaction to completion, a large excess can complicate the purification of the intermediate.
Q3: How can I minimize the formation of impurities during the cyclization step with methylhydrazine?
A3: The cyclization of the enaminonitrile intermediate with methylhydrazine is the key ring-forming step. To minimize impurities:
-
Purity of the Intermediate: Ensure the enaminonitrile intermediate is as pure as possible before proceeding to the cyclization step. Residual DMF-DMA or starting material can lead to side reactions.
-
Temperature Control: This reaction is often exothermic. The rate of addition of methylhydrazine should be controlled to maintain the desired reaction temperature. Runaway reactions can lead to a decrease in yield and an increase in impurities.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used.
Q4: What are the most common methods for purifying the final product, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine?
A4: The purification of the final product is critical to obtain the desired quality for downstream applications. The two most common methods are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvent systems for aminopyrazoles include ethanol/water and ethyl acetate/hexanes.[5]
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Problem 1: Low Yield of the Enaminonitrile Intermediate
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted (4-bromophenyl)acetonitrile.
-
The isolated yield of the intermediate is consistently below expectations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress closely. | The reaction requires sufficient thermal energy to overcome the activation energy barrier. |
| Inadequate Reaction Time | Extend the reaction time, taking aliquots periodically to monitor for completion by TLC or HPLC. | The reaction may be slower than anticipated, especially at a larger scale. |
| Poor Mixing | On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Consider using a mechanical stirrer. | Inadequate mixing can lead to localized concentration gradients and incomplete reaction. |
| Decomposition of DMF-DMA | Use freshly opened or properly stored DMF-DMA. Consider testing the activity of the reagent on a small scale first. | DMF-DMA is sensitive to moisture and can decompose over time, reducing its effectiveness. |
Problem 2: Formation of Significant Byproducts During Cyclization
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
NMR analysis of the crude product shows unexpected signals.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Exothermic Reaction Not Controlled | Add the methylhydrazine solution dropwise to the reaction mixture, using an ice bath to maintain the desired temperature. | The reaction is exothermic, and an uncontrolled temperature increase can lead to the formation of side products. |
| Presence of Impurities in the Intermediate | Purify the enaminonitrile intermediate before proceeding with the cyclization step. | Impurities from the previous step can react with methylhydrazine to form undesired byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of methylhydrazine. A slight excess may be beneficial, but a large excess can lead to side reactions. | An optimal ratio of reactants is crucial for maximizing the yield of the desired product and minimizing side reactions. |
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
The product oils out during recrystallization.
-
The product co-elutes with impurities during column chromatography.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems. Good options include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5] | The solubility of the product and impurities varies in different solvents, allowing for selective crystallization. |
| Product is an Oil | If the product is an oil, try triturating it with a non-polar solvent like hexanes to induce solidification. | Trituration can help to remove soluble impurities and encourage the crystallization of the desired product. |
| Poor Separation on Silica Gel | Try a different solvent system for column chromatography. A less polar or more polar system may improve separation. Consider using a different stationary phase if silica gel is not effective. | The choice of mobile and stationary phases is critical for achieving good separation in chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenyl)-3-(dimethylamino)acrylonitrile (Enaminonitrile Intermediate)
Materials:
-
(4-Bromophenyl)acetonitrile
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)acetonitrile (1 equivalent).
-
Add toluene to dissolve the starting material.
-
Add DMF-DMA (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminonitrile intermediate. This can be used directly in the next step or purified by recrystallization from a suitable solvent like isopropanol.
Protocol 2: Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Materials:
-
2-(4-Bromophenyl)-3-(dimethylamino)acrylonitrile
-
Methylhydrazine
-
Ethanol
Procedure:
-
Dissolve the crude or purified enaminonitrile intermediate (1 equivalent) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.
Protocol 3: Purification of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
A) Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
B) Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Reaction Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
(2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
-
Elmaati, T. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(1), 123. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). 5-Aminopyrazole as a precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2009(1), 295-331. [Link]
-
Reddy, C. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(83), 44269-44274. [Link]
-
Liskon Biological. (2024, April 30). Exploration of the Reaction Mechanism of DMF-DMA. [Link]
-
Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. Arkivoc, 2006(5), 1-45. [Link]
-
Edelmann, F. T. (2021, July 5). Could you help me with the mechanism of this reaction? ResearchGate. [Link]
-
Shaabani, A., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29639-29661. [Link]
-
Acmecoll. (2025, September 17). 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. [Link]
-
Ismail, M. M. F., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 813-835. [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry. [Link]
-
Pires, M. M., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9236-9244. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Al-Awadi, N. A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
-
Thomas, K. R. J., et al. (2007). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2007(4), M543. [Link]
-
Aly, A. A., et al. (2010). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1445. [Link]
-
Abdel-Wahab, B. F., et al. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-4. [Link]
-
Znovjyak, K., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-170. [Link]
-
Danielak, R., et al. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33-37. [Link]
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (2020).
Sources
stability issues of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in solution
Welcome to the technical support center for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a substituted aminopyrazole. Its structure, featuring a pyrazole core, a primary aromatic amine, and a bromophenyl group, presents a unique combination of chemical properties. While a versatile scaffold in medicinal chemistry, these functional groups can also be susceptible to degradation under common laboratory conditions. The primary stability concerns revolve around oxidation of the aminopyrazole system, potential hydrolysis, and photosensitivity. This guide will walk you through troubleshooting these issues and provide best practices for handling the compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: "I'm observing a progressive decrease in the concentration of my compound in a DMSO stock solution stored at 4°C over several days. What is happening?"
This is a common issue often attributed to slow degradation. The primary suspects are oxidation and, to a lesser extent, reaction with impurities in the solvent.
Underlying Causes:
-
Oxidation: The 5-amino group on the pyrazole ring is susceptible to oxidation. This can be catalyzed by trace metal impurities or initiated by atmospheric oxygen. Oxidation can lead to the formation of colored impurities and dimerization, often resulting in azo compounds (Az–N=N–Az).[1][2]
-
Solvent Quality: The use of non-anhydrous or lower-grade DMSO can introduce water and other reactive impurities, accelerating degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing stock solution concentration.
Step-by-Step Protocol for Resolution:
-
Solvent Verification: Procure a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Solvents that have been opened multiple times can accumulate moisture and absorbed oxygen.
-
Inert Atmosphere: Before sealing the vial containing your stock solution, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen, a key player in oxidative degradation.[1]
-
Optimize Storage Temperature: For long-term storage (>1 week), aliquoting and storing at -20°C or -80°C is highly recommended over 4°C. This significantly slows down the kinetics of degradation reactions.
-
Re-evaluation: Prepare a fresh stock solution using these improved conditions and monitor its concentration over the same time frame to confirm the issue is resolved.
Question 2: "My LC-MS analysis shows new, unexpected peaks after my aqueous buffer solution sits on the benchtop for a few hours. What are these impurities?"
The appearance of new peaks, especially in aqueous media, strongly suggests degradation. The likely culprits are photodegradation and pH-dependent reactions like hydrolysis or accelerated oxidation.
Potential Degradation Pathways:
-
Photodegradation: Aromatic and halogenated compounds are often susceptible to degradation upon exposure to light, particularly UV wavelengths present in ambient laboratory light.[3][4] This can lead to complex mixtures of byproducts.
-
Hydrolysis: While the pyrazole ring is generally stable, some derivatives can undergo hydrolysis, especially under non-neutral pH conditions, potentially leading to ring-opening or transformation to a pyrazol-ol derivative.[5][6]
-
Oxidative Dimerization: As mentioned previously, the amino group can oxidize to form N=N coupled dimers, which would appear as higher molecular weight species in an MS analysis.[1][7]
Key Factors Influencing Solution Stability:
Caption: Key factors influencing the stability of the compound in solution.
Troubleshooting and Identification:
-
Protect from Light: Immediately repeat the experiment using amber-colored vials or by wrapping your standard clear vials in aluminum foil. Compare the chromatograms to a sample left exposed to light. A significant reduction in impurity peaks confirms photosensitivity.
-
Control for pH: The protonation state of the amine group is pH-dependent, which affects both solubility and stability.[8][9] Primary aromatic amines can be particularly unstable in acidic conditions (e.g., acetic acid).[10] It is advisable to conduct a simple pH stability screen (e.g., at pH 5, 7, and 9) to identify the optimal range for your experimental buffer.
-
Use Freshly Prepared Buffers: Do not use aged aqueous buffers. Degas the buffer by sparging with helium or sonicating before use to remove dissolved oxygen.
-
Characterize Degradants: If the problem persists, use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain accurate mass and fragmentation data for the impurity peaks. This can help elucidate their structures and confirm the degradation pathway.
Frequently Asked Questions (FAQs)
What are the recommended solvents and storage conditions for stock solutions?
To maximize the shelf-life of your compound, we recommend adhering to the following guidelines, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, Aprotic (e.g., DMSO, DMF) | Minimizes water for potential hydrolysis and reduces reactivity.[11] |
| Temperature | Short-Term (<1 week): 4°CLong-Term (>1 week): -20°C or -80°C | Low temperatures drastically reduce the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation.[1] |
| Light | Amber Vials or Foil-Wrapped Vials | Protects against photodegradation, a common issue for aromatic compounds.[4][12] |
| Handling | Prepare aliquots | Avoids multiple freeze-thaw cycles and repeated exposure of the main stock to air and moisture. |
How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor.[13]
-
Acidic pH (below pKa): The primary amine group will be protonated (-NH3+). This can increase aqueous solubility but may also render the compound susceptible to certain degradation pathways. Some primary aromatic amines show poor stability in acidic buffers.[10]
-
Neutral pH (around pKa): A mixture of protonated and neutral forms will exist. This is often a reasonable starting point for experiments, but stability must be verified.
-
Alkaline pH (above pKa): The amine will be in its neutral, more nucleophilic form (-NH2). This can increase susceptibility to oxidative N-N coupling.[1] Furthermore, some pyrazole derivatives exhibit rapid hydrolysis at pH 8 and above.[5][6]
Recommendation: The optimal pH must be determined empirically for your specific application. Start with a buffer around pH 7.0-7.4 and perform a short-term stability test (0, 2, 4, 8 hours) at your working concentration and temperature, protecting from light.
Is a simple visual inspection for color change or precipitation sufficient to assess stability?
No. While precipitation can indicate poor solubility and a dark color change often signals significant oxidative degradation, the absence of these signs does not guarantee stability. Significant degradation (5-10%) can occur without any visible change. Chromatographic methods (HPLC, LC-MS) are essential for accurately quantifying the compound's purity and confirming its stability over time.
Experimental Protocol: Basic Short-Term Stability Assessment
This protocol outlines a simple experiment to assess the stability of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in your experimental buffer.
-
Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Prepare your aqueous experimental buffer (e.g., PBS, pH 7.4) and filter it.
-
Set up three sets of samples in amber HPLC vials:
-
Set A (Time Zero): Dilute the DMSO stock into the buffer to your final working concentration.
-
Set B (Test Condition): Dilute the stock into the buffer and store under your intended experimental conditions (e.g., 37°C on a benchtop).
-
Set C (Control): Dilute the stock into the buffer and store at 4°C in the dark.
-
-
-
Analysis:
-
Immediately inject Set A into your validated HPLC/LC-MS system to get a baseline (T=0) peak area.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), inject samples from Set B and Set C.
-
-
Evaluation:
-
Compare the peak area of the parent compound in Set B to the T=0 sample. A decrease indicates degradation under experimental conditions.
-
Compare Set B to Set C to differentiate between temperature/light-driven degradation and inherent instability in the buffer.
-
Monitor the appearance and growth of any new impurity peaks in the chromatograms from Set B.
-
References
-
Lyalin, B.V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Reddy, T. R., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Available at: [Link]
-
Ohsawa, A., et al. (1987). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. The Journal of Organic Chemistry. Available at: [Link]
-
Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. Available at: [Link]
-
Lyalin, B.V., et al. (2021). N–N coupling of aminopyrazoles (possible mechanisms). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
-
ResearchGate. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Eke, Z., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry. Available at: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
de la Torre, G., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Applied Materials & Interfaces. Available at: [Link]
-
PubChem. (n.d.). 4-[(4-Bromophenyl)methyl]-1-methylpyrazol-5-amine. PubChem. Available at: [Link]
-
ResearchGate. (2014). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem. Available at: [Link]
-
Fun, H.-K., et al. (2010). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (2019). Formulation and stability testing of photolabile drugs. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
Einbu, A., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
Validation & Comparative
A Guide to Comparing the Biological Activity of Pyrazole Isomers: A Case Study in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have been found to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2][3] This has led to the development of numerous pyrazole-containing drugs.[4][5] However, the biological activity of a pyrazole derivative is not solely determined by the substituents attached to the ring; the specific arrangement of these substituents—its isomerism—plays a critical, and often dramatic, role in defining its pharmacological profile.
This guide provides an in-depth comparison of the biological activity of different pyrazole isomers. We will delve into the structural nuances that govern their interactions with biological targets, using the well-documented case of the selective COX-2 inhibitor, Celecoxib, and its regioisomer to illustrate these principles. This guide will also provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative analyses.
The Decisive Role of Isomerism in Pyrazole Bioactivity
The substitution pattern on the pyrazole ring dictates the three-dimensional shape of the molecule and the presentation of key pharmacophoric features. Even a subtle shift in a substituent's position from one carbon or nitrogen atom to another can profoundly alter a compound's biological activity. This is primarily due to changes in:
-
Pharmacodynamics: The positional change of a substituent can drastically affect how the molecule binds to its biological target. This can involve altering the molecule's ability to form crucial hydrogen bonds, engage in hydrophobic interactions, or fit within the confines of a binding pocket due to steric hindrance.
-
Pharmacokinetics: Isomerism can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Changes in properties like polarity and the exposure of metabolically labile sites can significantly impact a drug's bioavailability and half-life.
Case Study: The Tale of Two Isomers - Celecoxib and Its Inactive Regioisomer
A classic example that highlights the importance of pyrazole isomerism is the case of Celecoxib (sold under the brand name Celebrex) and its 1,3-diarylpyrazole regioisomer.[6][7] Celecoxib, a 1,5-diarylpyrazole, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain.[8][9][10] In stark contrast, its 1,3-diarylpyrazole regioisomer is largely inactive as a COX-2 inhibitor.
The Target: COX-1 vs. COX-2
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of a wide range of physiological and pathological processes.[11] While COX-1 is constitutively expressed in most tissues and plays a role in maintaining gastric mucosal integrity and platelet function, COX-2 is typically induced by inflammatory stimuli.[12] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib comes from their ability to selectively inhibit COX-2, thereby reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11]
The structural basis for Celecoxib's selectivity lies in a subtle difference in the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a side pocket that is absent in COX-1. The specific 1,5-diaryl substitution pattern of Celecoxib allows its sulfonamide group to fit snugly into this side pocket, anchoring the molecule and leading to potent and selective inhibition. The 1,3-diaryl regioisomer, due to its different geometry, cannot effectively orient its sulfonamide group into this side pocket, resulting in a dramatic loss of inhibitory activity.
Signaling Pathway Interruption
The inhibition of COX-2 by Celecoxib blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[13] This interruption of the signaling cascade leads to the downstream anti-inflammatory and analgesic effects.[11]
Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of Celecoxib.
Experimental Validation: A Step-by-Step Guide
To empirically determine and compare the biological activities of pyrazole isomers like Celecoxib and its regioisomer, a systematic experimental approach is required. This typically involves a combination of in vitro enzymatic assays and cell-based assays.
Figure 2: A typical experimental workflow for comparing the biological activity of pyrazole isomers.
Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is the primary screen to determine potency and selectivity.
Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each pyrazole isomer against both COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.[14]
-
Arachidonic acid (substrate).[14]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate).[15]
-
Hematin.[15]
-
Tris-HCl buffer (pH 8.0).[15]
-
Test compounds (pyrazole isomers) dissolved in DMSO.
-
96-well microplate and plate reader.
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in Tris-HCl buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL Tris-HCl buffer
-
10 µL Hematin
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound at various concentrations (typically a serial dilution) or DMSO for the control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[15]
-
Measure Activity: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: This direct enzymatic assay is crucial because it isolates the interaction between the compound and its target protein, free from confounding factors like cell permeability or metabolism. It provides a direct measure of the compound's intrinsic inhibitory potency.
Protocol 2: Cell-Based Assay for COX-2 Activity
This assay confirms the activity of the compounds in a more biologically relevant context, taking into account factors like cell membrane permeability.
Objective: To measure the ability of the pyrazole isomers to inhibit COX-2 activity in intact cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).[16]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.[16][17]
-
Test compounds (pyrazole isomers) dissolved in DMSO.
-
Prostaglandin E2 (PGE2) ELISA kit.[16]
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression. Include a non-stimulated control and a stimulated control (LPS only).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory activity is calculated by comparing the PGE2 levels in the compound-treated wells to the LPS-only control wells. Determine the IC50 value for each isomer.
Causality: This cell-based assay is a critical secondary validation step. A compound that is potent in an enzymatic assay but inactive in a cell-based assay may have poor cell permeability. This assay provides essential information about a compound's potential to be effective in a more complex biological system.
Data Presentation and Interpretation
The data from these assays can be summarized in a table for easy comparison. The Selectivity Index (SI) is a key metric, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
Table 1: Comparative COX Inhibition Data for Pyrazole Isomers
| Compound | Isomer Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 1,5-diarylpyrazole | >10 | 0.04 | >250 |
| Regioisomer | 1,3-diarylpyrazole | >100 | >100 | N/A |
Note: Data are representative and compiled from literature. Actual values may vary based on assay conditions.[11]
The data clearly illustrates the profound impact of isomerism. The 1,5-diaryl substitution pattern of Celecoxib results in potent and highly selective inhibition of COX-2, while the 1,3-diaryl arrangement of its regioisomer renders the compound essentially inactive.
Broader Implications: Beyond COX-2 Inhibition
The principles of isomeric differentiation are not limited to COX-2 inhibitors. The strategic placement of substituents on the pyrazole ring is a critical consideration in the development of drugs targeting a wide range of biological targets. For example, in the field of oncology, the regioisomeric orientation of substituents on a pyrazole scaffold has been shown to switch the kinase inhibitory profile from p38 MAP kinase to other important cancer-related kinases like Src and VEGFR-2.[18][19] This highlights the versatility of the pyrazole scaffold and the power of isomeric control in fine-tuning biological activity.
Conclusion
The comparison of pyrazole isomers, exemplified by the case of Celecoxib and its regioisomer, provides a compelling demonstration of the critical role that structure-activity relationships (SAR) play in drug discovery. Seemingly minor positional changes of substituents on the pyrazole ring can lead to orders of magnitude differences in biological activity and target selectivity. This underscores the necessity for medicinal chemists to synthesize and evaluate all relevant isomers during the lead optimization process. A thorough understanding of how isomerism impacts target binding and cellular activity, validated through rigorous experimental protocols as outlined in this guide, is essential for the successful design and development of novel and effective pyrazole-based therapeutics.
References
-
Ahsan, M. J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7385. [Link]
-
Al-Saeedi, F. A., & Al-Ghamdi, S. S. (2021). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics and Personalized Medicine, 14, 123–134. [Link]
-
Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1399. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]
-
Patel, D. R., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. [Image]. Retrieved from [Link]
-
Sang, P., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 997321. [Link]
- Singh, N., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 14(11), 6141-6151.
- Singh, R. P., & Kaur, H. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
-
News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Kim, K. S., & Marnett, L. J. (2000). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 462(2-3), 329-336. [Link]
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3322. [Link]
-
Radi, M., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Bioorganic & Medicinal Chemistry Letters, 22(4), 1584-1588. [Link]
- Van den Eynde, J. J., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(14), 1647-1663.
-
Yang, H., et al. (2008). Cyclooxygenase-2 in Synaptic Signaling. Current Pharmaceutical Design, 14(14), 1444-1451. [Link]
-
ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram... [Image]. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Aron, A. D., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. ACS Central Science, 6(3), 443–452. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ClinPGx [clinpgx.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a Kinase Inhibitor Target
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for the validation of novel chemical entities as kinase inhibitors. We will use the compound 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a case study to illustrate a rigorous, multi-step validation workflow. The pyrazole core is a common scaffold in many known kinase inhibitors, making this compound a plausible candidate for investigation.[1][2]
Our objective is to move beyond simple potency measurements to build a holistic profile of the compound's biochemical activity, cellular target engagement, and functional impact. For comparative analysis, we will benchmark its performance against Dasatinib, a well-characterized, multi-targeted tyrosine kinase inhibitor approved for clinical use.[3][4][5] Dasatinib's primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs), which are crucial regulators of cellular processes like proliferation and survival.[3][4][5][6] Given the structural motifs of our compound of interest, we will hypothesize a primary interaction with the SFK family for the purposes of this validation guide.
Phase 1: Biochemical Potency and Selectivity Profiling
The foundational step in validating a kinase inhibitor is to determine its direct effect on purified enzymes. This in vitro approach provides the cleanest assessment of potency (IC50) and selectivity, devoid of cellular complexities like membrane permeability and off-target interactions.[7][8]
Rationale: The "Why" of Biochemical Profiling
Starting with biochemical assays is a strategic imperative. It allows for a broad, unbiased screen against a large panel of kinases to identify primary targets and potential off-targets early in the discovery process.[9][10] This initial "kinome scan" is critical for building a preliminary selectivity profile and guiding subsequent, more focused cellular experiments. An inhibitor's value is defined as much by the kinases it doesn't inhibit as by the ones it does.
Experimental Protocol: Broad Kinome Screen & IC50 Determination
A two-step process is employed: an initial broad screen followed by detailed dose-response analysis for identified "hits."
A. Kinase Panel Screening (Primary Screen) This experiment aims to identify which kinases from a large, representative panel are inhibited by the compound of interest at a single, high concentration.
-
Assay Choice : A radiometric assay, such as one measuring the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into a specific peptide substrate, remains a gold standard for its sensitivity and direct measurement of catalytic activity.[9] Alternatively, luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®) offer high-throughput, non-radioactive options.[11]
-
Compound Preparation : Prepare a 10 mM stock solution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and Dasatinib in 100% DMSO.
-
Screening Concentration : Perform the initial screen at a final concentration of 1 µM for both compounds against a panel of over 300 human kinases. The ATP concentration should be kept near the Km for each specific kinase to ensure the assay is sensitive to competitive inhibitors.[9]
-
Reaction Execution : Dispense the kinase, appropriate peptide substrate, and assay buffer into a 384-well plate. Add the test compounds. Initiate the reaction by adding the ATP solution.
-
Detection : After incubation (e.g., 60 minutes at 30°C), stop the reaction and quantify the kinase activity. Results are typically expressed as percent inhibition relative to a DMSO vehicle control.
B. IC50 Determination (Secondary Assay) For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Compound Titration : Perform a serial 3-fold dilution of the test compounds, typically starting from 10 µM down to the low nanomolar or picomolar range (a 10-point curve is standard).
-
Assay Execution : Run the kinase assay as described above for each concentration point, in duplicate or triplicate.
-
Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.[12]
Comparative Data Presentation
The data below represents a hypothetical outcome designed to illustrate a plausible profile for a novel SFK-directed inhibitor compared to the multi-targeted profile of Dasatinib.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Other Notable Targets (IC50 < 100 nM) |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | c-Src | 15 | Lck (35 nM), Fyn (50 nM), Yes (65 nM) |
| Dasatinib (Comparator) | c-Src | 0.8 [13] | Bcr-Abl (<1 nM), c-Kit (79 nM), PDGFRβ (28 nM)[3][13][14] |
This hypothetical data positions our compound as a potent Src family kinase inhibitor with good selectivity over other kinase families, contrasting with the broader activity profile of Dasatinib.
Phase 2: Cellular Target Engagement and Functional Activity
While biochemical assays confirm enzyme inhibition, they do not prove that a compound can enter a living cell and bind to its intended target.[8] Phase 2 experiments are designed to bridge this crucial gap.
Rationale: Proving the Link Between Compound and Target in a Cellular Milieu
Confirming target engagement within intact cells is paramount.[15] It validates that the compound is cell-permeable and can find and bind its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a drug and its protein target in the cell.[16][17][18][19] Following engagement, we must demonstrate a functional consequence, such as the inhibition of downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for cellular validation of a kinase inhibitor.
Experimental Protocols
A. Cellular Thermal Shift Assay (CETSA) This assay leverages the principle that ligand binding stabilizes a protein, increasing its melting temperature.[16][18]
-
Cell Culture : Culture a relevant cell line (e.g., K562, which expresses BCR-ABL and SFKs) to ~80% confluency.
-
Compound Treatment : Treat cells with the compound of interest (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis : Lyse the cells via freeze-thaw cycles (e.g., three cycles using liquid nitrogen).[20]
-
Fractionation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]
-
Analysis : Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of the target protein (e.g., c-Src) by Western blot.[17][20]
B. Target Phosphorylation Inhibition (Western Blot) This assay measures the functional outcome of target engagement—the inhibition of the kinase's catalytic activity in the cell. For c-Src, a key indicator of activity is its autophosphorylation at tyrosine 416 (Y416).
-
Cell Treatment : Seed cells (e.g., K562) and allow them to adhere. Treat with serial dilutions of the test compounds for 2-4 hours.
-
Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Electrophoresis and Transfer : Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background) and probe with a primary antibody specific for phospho-Src (Y416).
-
Detection and Reprobing : Detect the signal using a chemiluminescent substrate. Subsequently, strip the membrane and re-probe with an antibody for total c-Src to use as a loading control.[21] This normalization is essential for accurate quantification.[22]
C. Cell Viability / Proliferation Assay This assay determines the ultimate phenotypic effect of the inhibitor on cancer cells.
-
Cell Plating : Seed various cancer cell lines in 96- or 384-well plates.
-
Compound Treatment : Treat the cells with a dose-response curve of the inhibitors for 72 hours.[23]
-
Viability Measurement : Use an ATP-based luminescence assay like CellTiter-Glo®. This assay measures the ATP content of viable, metabolically active cells.[24][25][26]
-
Data Analysis : Calculate the concentration that causes 50% growth inhibition (GI50) by fitting the data to a dose-response curve.
Comparative Data Presentation
| Parameter | 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | Dasatinib (Comparator) | Rationale |
| CETSA Thermal Shift (ΔTm) | +4.2 °C @ 10 µM | +5.5 °C @ 10 µM | Demonstrates direct binding and stabilization of c-Src in intact cells. |
| p-Src (Y416) Cellular EC50 | 125 nM | 10 nM | Quantifies functional potency; the concentration needed to inhibit the target's activity by 50% in cells. |
| K562 Cell Line GI50 | 250 nM | 5 nM | Measures the overall effect on cell proliferation/viability, integrating all on- and off-target effects. |
This hypothetical data suggests our compound successfully engages c-Src in cells and inhibits its downstream signaling, translating to an anti-proliferative effect, albeit with lower potency than Dasatinib.
Discussion: Synthesizing the Evidence
The validation workflow provides a multi-faceted view of a novel inhibitor's properties.
-
Potency : Our hypothetical results show that 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a potent inhibitor of Src family kinases at the biochemical level (IC50 = 15 nM). However, there is a notable ~8-fold shift between its biochemical potency (IC50) and its cellular functional potency (EC50 = 125 nM). This is a common and expected phenomenon in drug discovery.[7][8] The discrepancy can be attributed to factors such as cell membrane permeability, active drug efflux pumps, intracellular ATP concentrations (which are much higher than those used in biochemical assays), and compound stability. Dasatinib, a clinically optimized drug, shows a much smaller gap between its biochemical and cellular potencies, highlighting its superior drug-like properties.
-
Selectivity : The initial kinome scan positioned our compound as a selective SFK inhibitor. Dasatinib, by contrast, is a multi-kinase inhibitor, potently targeting BCR-ABL, c-Kit, and PDGFRβ in addition to SFKs.[5][6] This broader profile can be advantageous for hitting multiple oncogenic pathways but may also contribute to a wider range of side effects.[3] The more selective profile of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine could potentially translate to a better safety profile, a key consideration for further development.
-
Target Engagement : The positive CETSA result is a critical piece of evidence. It provides a direct, biophysical confirmation that the compound binds to c-Src inside the cell, validating it as the authentic target.[17][19] This rules out the possibility that the observed cellular effects are due to off-target activities or non-specific cytotoxicity.
Conclusion and Future Directions
This guide outlines a rigorous, logical workflow for the initial validation of a novel kinase inhibitor, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. The integrated data from biochemical, target engagement, and cellular functional assays provide a strong foundation for a " go/no-go " decision.
Based on our hypothetical data, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a valid, selective, and cell-active Src family kinase inhibitor. While its potency is lower than the clinical comparator Dasatinib, its selectivity represents a potential advantage.
Future steps in its preclinical development would include:
-
Mechanism of Action Studies : Determine if the inhibition is ATP-competitive.[10]
-
Lead Optimization : Conduct structure-activity relationship (SAR) studies to improve cellular potency and pharmacokinetic properties.
-
In Vivo Validation : Test the compound in animal models of cancer to assess its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[27]
By following this structured validation funnel, researchers can build a robust data package, ensuring that only the most promising and well-characterized candidates advance in the drug discovery pipeline.
References
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. Available at: [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
-
Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. National Institutes of Health. Available at: [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation. Springer Link. Available at: [Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Link. Available at: [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Open. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 7. BiochemSphere [biochemicalsci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. assayquant.com [assayquant.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promegaconnections.com [promegaconnections.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 27. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrazole scaffold stands as a privileged structure, a versatile building block that has given rise to a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibition.[2][3] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, promising pyrazole series: the 4-(4-Bromophenyl)-1-methylpyrazol-5-amine analogs. By understanding how subtle molecular modifications can dramatically impact biological activity, researchers can more rationally design potent and selective kinase inhibitors.
This guide will navigate the core principles of SAR for this scaffold, drawing comparisons from related pyrazole-based inhibitors to provide a predictive framework for future design. We will explore the synthetic strategies to access these analogs and the essential biological assays required to elucidate their therapeutic potential.
The Core Scaffold: A Foundation for Potency
The 4-(4-Bromophenyl)-1-methylpyrazol-5-amine core provides a rigid framework with several key features that can be systematically modified to probe interactions with a target kinase's active site. The 4-bromophenyl group often anchors the molecule in a hydrophobic pocket, while the pyrazole ring and its substituents can form crucial hydrogen bonds and other interactions with the hinge region of the kinase. The 5-amino group serves as a critical vector for introducing further diversity and influencing the compound's physicochemical properties.
Navigating the Structure-Activity Landscape
The biological activity of these pyrazole analogs is exquisitely sensitive to the nature and position of various substituents. By analyzing data from analogous series of pyrazole-based kinase inhibitors, we can infer the likely SAR trends for our core scaffold.
Table 1: Comparative Analysis of Substitutions on the Pyrazole Ring
| Position | Modification | Predicted Impact on Activity | Rationale & Comparative Insights |
| N1-Position | Methyl (CH3) | Essential for Potency and Selectivity | The N1-methyl group is a common feature in many pyrazole-based kinase inhibitors. It can fill a small hydrophobic pocket and orient the rest of the molecule for optimal binding. In a series of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, N-alkylation of the pyrazole ring was found to modulate in vivo parameters and, in some cases, slightly decrease potency, suggesting a trade-off between polarity and activity.[4] |
| C3-Position | Small Alkyl or Aryl Groups | Potential for Enhanced Potency | While our core scaffold has no substituent at C3, introducing small groups could probe for additional hydrophobic interactions. In a study of pyrazole-based p38α MAP kinase inhibitors, a tert-butyl group at a similar position was found to be a critical binding element, occupying a lipophilic pocket.[5] |
| C4-Position | 4-Bromophenyl | Anchor in a Hydrophobic Pocket | The 4-bromophenyl group is a key feature. The bromine atom can act as a lipophilic hydrogen bond acceptor and contributes to the overall hydrophobic character, likely anchoring the molecule in a key pocket of the kinase active site. Modifications here, such as replacing bromine with other halogens or small alkyl groups, would be critical to explore. |
| C5-Position | Amino (NH2) | Key Interaction Point & Vector for Substitution | The 5-amino group is crucial for forming hydrogen bonds with the kinase hinge region. Modifications to this group, such as acylation or alkylation, can significantly impact potency and selectivity. In a series of aminopyrazole inhibitors of JNK3, the planarity of the pyrazole and the N-linked phenyl structures were key for selectivity over p38.[6] |
Table 2: Comparative Analysis of Substitutions on the 4-Phenyl Ring
| Position | Modification | Predicted Impact on Activity | Rationale & Comparative Insights |
| Para-Position | Bromo (Br) | Potent Activity, Potential for Optimization | The bromine atom at the para-position is a common feature in potent kinase inhibitors, contributing to favorable interactions. In related pyrazole-based inhibitors, substitutions at this position with other halogens (e.g., Cl, F) or small, electron-withdrawing groups have been shown to modulate potency and selectivity. |
| Meta-Positions | Small Electron-Withdrawing or -Donating Groups | Fine-tuning of Electronic Properties | Introducing substituents at the meta-positions can alter the electronic distribution of the phenyl ring, potentially influencing binding affinity. |
| Ortho-Positions | Steric Hindrance, Potential for Improved Selectivity | Substituents at the ortho-positions can introduce steric hindrance, which may either decrease potency by preventing optimal binding or increase selectivity by favoring a specific kinase conformation. |
The "Why" Behind the "How": Experimental Methodologies
A robust SAR study is underpinned by reproducible and well-characterized experimental protocols. Below are representative methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.
Synthetic Protocol: A General Approach to 4-Aryl-1-methylpyrazol-5-amines
The synthesis of the 4-(4-Bromophenyl)-1-methylpyrazol-5-amine scaffold and its analogs can be achieved through a multi-step sequence, a common strategy in the synthesis of substituted pyrazoles.[7][8]
Step 1: Synthesis of a β-Ketonitrile Intermediate A Claisen condensation between an appropriate ester and acetonitrile, catalyzed by a strong base like sodium ethoxide, can yield the corresponding β-ketonitrile. For our core scaffold, this would involve the reaction of ethyl 4-bromobenzoate with acetonitrile.
Step 2: Cyclization with Methylhydrazine The resulting β-ketonitrile is then cyclized with methylhydrazine. This reaction typically proceeds in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the 1-methyl-5-aminopyrazole ring system.
Step 3: Introduction of the 4-Aryl Group (if not already present) If the aryl group at the 4-position is not introduced in the initial steps, a common strategy is to start with a 4-unsubstituted pyrazole and introduce the aryl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[4]
A generalized synthetic workflow for the core scaffold.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs, an in vitro kinase inhibition assay is essential. A common and robust method is a radiometric assay or a luminescence-based assay that measures the remaining ATP after the kinase reaction.[1][9]
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol Outline:
-
Preparation: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for luminescence detection of remaining ATP).
-
Incubation: The synthesized analog (at varying concentrations) is added to the reaction mixture and incubated for a specific time at an optimal temperature (e.g., 30°C).
-
Termination: The kinase reaction is stopped, often by adding a solution like phosphoric acid or a specific kinase inhibitor.
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is separated (e.g., by spotting onto a phosphocellulose paper and washing away unreacted ATP), and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Luminescence Assay (e.g., Kinase-Glo®): A reagent is added that depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined by plotting the data and fitting it to a dose-response curve.
A simplified workflow for an in vitro kinase inhibition assay.
The Path Forward: Rational Design and Future Perspectives
The 4-(4-Bromophenyl)-1-methylpyrazol-5-amine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR insights gleaned from related pyrazole series provide a strong foundation for the rational design of more potent and selective analogs. Key areas for future exploration include:
-
Systematic modification of the 4-bromophenyl ring: Exploring a range of substituents to optimize hydrophobic and electronic interactions.
-
Derivatization of the 5-amino group: Introducing various functional groups to probe for additional interactions with the kinase active site and to modulate physicochemical properties.
-
Exploration of the C3 position: Investigating the impact of small substituents on potency and selectivity.
By combining insightful molecular design, efficient synthetic chemistry, and robust biological evaluation, the full therapeutic potential of this promising class of pyrazole analogs can be unlocked.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
MDPI. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]
-
National Center for Biotechnology Information. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]
-
National Center for Biotechnology Information. (2005). Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. [Link]
-
National Center for Biotechnology Information. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
-
National Center for Biotechnology Information. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. [Link]
-
ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
ResearchGate. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
-
Scientific Research Publishing. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Introduction
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active compounds. The strategic placement of the bromophenyl group at the C4 position and the methyl and amine functionalities at the N1 and C5 positions, respectively, provides multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The β-Ketonitrile Approach
This classical and widely adopted route to 5-aminopyrazoles involves the cyclization of a β-ketonitrile with a substituted hydrazine.[1] The key intermediate for this synthesis is 2-(4-bromophenyl)-3-oxobutanenitrile. This intermediate is commercially available, which can significantly expedite the synthesis. However, for laboratories preferring to synthesize it in-house, a common method is the acylation of an arylacetonitrile.
Logical Framework of the β-Ketonitrile Route
The synthesis proceeds in two main stages: the formation of the β-ketonitrile intermediate, followed by the construction of the pyrazole ring.
Figure 1: Workflow for the synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine via the β-ketonitrile route.
Experimental Protocols
Step 1: Synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile
This reaction involves the base-mediated condensation of 4-bromophenylacetonitrile with an acetylating agent, such as ethyl acetate.
-
Materials: 4-Bromophenylacetonitrile, sodium hydride (60% dispersion in mineral oil), ethyl acetate, dry toluene, hydrochloric acid (1 M).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in dry toluene under an inert atmosphere, a solution of 4-bromophenylacetonitrile (1.0 eq) in dry toluene is added dropwise at 0 °C.
-
The mixture is allowed to warm to room temperature and then ethyl acetate (1.5 eq) is added.
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, the reaction is quenched by the slow addition of water.
-
The aqueous layer is separated and acidified with 1 M HCl to precipitate the product.
-
The crude product is filtered, washed with water, and dried. It can be further purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
The synthesized or commercially obtained 2-(4-bromophenyl)-3-oxobutanenitrile is then cyclized with methylhydrazine.
-
Materials: 2-(4-Bromophenyl)-3-oxobutanenitrile, methylhydrazine, ethanol.
-
Procedure:
-
A solution of 2-(4-bromophenyl)-3-oxobutanenitrile (1.0 eq) in ethanol is prepared.
-
Methylhydrazine (1.1 eq) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, then heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the final product.
-
Data Summary
| Step | Product | Typical Yield | Purity | Analytical Data |
| 1 | 2-(4-Bromophenyl)-3-oxobutanenitrile | 65-75% | >95% | ¹H NMR, ¹³C NMR, MS |
| 2 | 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | 70-85% | >98% | ¹H NMR, ¹³C NMR, MS, m.p. |
Route 2: The Malononitrile-Based Approach
An alternative strategy for the synthesis of 5-aminopyrazoles utilizes malononitrile as a key starting material. This route involves a one-pot, three-component reaction, which is often favored for its operational simplicity and atom economy.
Logical Framework of the Malononitrile-Based Route
This synthesis involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine, often catalyzed by a base.
Figure 2: Workflow for the one-pot synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine from malononitrile.
Experimental Protocol
-
Materials: 4-Bromobenzaldehyde, malononitrile, methylhydrazine, ethanol, piperidine (catalyst).
-
Procedure:
-
A mixture of 4-bromobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and methylhydrazine (1.1 eq) in ethanol is prepared.
-
A catalytic amount of piperidine (0.1 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization.
-
Data Summary
| Product | Typical Yield | Purity | Analytical Data |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine | 60-75% | >97% | ¹H NMR, ¹³C NMR, MS, m.p. |
Comparative Analysis
| Feature | Route 1: β-Ketonitrile Approach | Route 2: Malononitrile-Based Approach |
| Starting Materials | 4-Bromophenylacetonitrile, ethyl acetate, methylhydrazine. The β-ketonitrile intermediate is also commercially available. | 4-Bromobenzaldehyde, malononitrile, methylhydrazine. All are readily available and relatively inexpensive. |
| Number of Steps | Two distinct steps (synthesis of intermediate and cyclization). Can be a single step if the intermediate is purchased. | One-pot, three-component reaction. |
| Reaction Conditions | Requires strong base (NaH) and anhydrous conditions for the first step. The cyclization is generally straightforward. | Milder conditions, typically using a catalytic amount of a weak base like piperidine. |
| Overall Yield | Generally higher and more reproducible, especially if starting from the purified intermediate. | Can be variable depending on the precise reaction conditions and purification. |
| Scalability | The use of sodium hydride can present challenges for large-scale synthesis. | More amenable to scale-up due to the one-pot nature and milder conditions. |
| Purification | May require two separate purification steps. | Typically involves a single purification step (filtration and recrystallization). |
Conclusion
Both synthetic routes presented offer viable pathways to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Route 1, the β-ketonitrile approach, is a robust and well-established method that generally provides higher and more consistent yields. The commercial availability of the key intermediate, 2-(4-bromophenyl)-3-oxobutanenitrile, offers a significant advantage, reducing the synthesis to a single, high-yielding cyclization step. This route is highly recommended for researchers who prioritize yield and reproducibility, especially for smaller-scale syntheses.
Route 2, the malononitrile-based approach, offers the advantage of being a one-pot, three-component reaction, which is attractive in terms of operational simplicity and atom economy. The milder reaction conditions and easier scalability make it a suitable choice for the synthesis of larger quantities of the target molecule and for the rapid generation of analog libraries.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of factors such as yield, cost, and operational simplicity.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
Sources
A Comparative Analysis of the Biological Activity of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and Structurally Related Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5] The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. This guide focuses on the biological activity of a specific derivative, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine , and provides a comparative analysis against structurally similar compounds. The presence of a 4-bromophenyl group is often associated with enhanced biological activity, a structure-activity relationship (SAR) that we will explore in detail.[6] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the rational design of novel therapeutic agents.
Comparative Biological Activity: Anticancer and Antimicrobial Efficacy
The biological profile of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its analogs is primarily characterized by their anticancer and antimicrobial properties. The following sections present a comparative analysis of their efficacy, supported by quantitative data from various studies. It is important to note that direct comparisons of absolute values (e.g., IC₅₀, MIC) across different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity: Targeting Proliferative Pathways
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[7] The introduction of a halogenated phenyl ring, particularly a 4-bromophenyl group, has been shown in several studies to enhance cytotoxic activity.[6]
Below is a summary of the anticancer activity of our lead compound and its structural analogs against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Pyrazole Derivatives
| Compound ID | Core Structure | R¹ | R² | R³ | Cancer Cell Line | IC₅₀ (µM) | Key SAR Insights & Reference |
| Target Compound | 4-Aryl-1-methylpyrazol-5-amine | 4-Bromophenyl | CH₃ | NH₂ | MCF-7 (Breast) | Data not available in comparative studies | The 4-bromophenyl and 5-amino groups are hypothesized to be key for activity. |
| Analog 1 | 4-Aryl-pyrazol-5-amine derivative | 4-Bromophenyl | H | Varies | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.0 (A549), 9.8 (HeLa), 5.8 (MCF-7) | Substitution with a 4-bromophenyl group at the pyrazole ring demonstrates potent activity against multiple cancer cell lines.[2] |
| Analog 2 | Thiazolyl-pyrazoline | 4-Chlorophenyl | Thiazole derivative | - | MCF-7 (Breast) | 0.07 | Demonstrates that modifications at other positions of the pyrazole ring can lead to highly potent EGFR TK inhibitory activity.[2] |
| Analog 3 | Pyrazole Benzamide | Varies | Varies | - | HCT-116 (Colon), MCF-7 (Breast) | 7.74-82.49 (HCT-116), 4.98-92.62 (MCF-7) | Shows a wide range of activity depending on the specific substitutions, with some derivatives showing high potency.[2] |
| Analog 4 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | 4-Bromophenyl at thiazole ring | - | - | MCF-7 (Breast) | 10.5 | A related structure with a 4-bromophenyl group showing anticancer activity comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 µM).[8][9] |
Discussion of Structure-Activity Relationships (SAR) for Anticancer Activity:
The data, though from disparate studies, allows for the formulation of several SAR hypotheses:
-
The 4-Halophenyl Moiety: The presence of a halogenated phenyl group at the 4-position of the pyrazole ring is a recurring feature in active compounds. The 4-bromophenyl group in Analog 1 is associated with potent, broad-spectrum anticancer activity.[2] This is further supported by Analog 4 , where a 4-bromophenyl group on a related thiazole scaffold also confers significant cytotoxicity.[8][9] The electron-withdrawing nature and lipophilicity of the bromine atom likely contribute to enhanced binding affinity with biological targets.
-
The 5-Amino Group: The 5-amino group on the pyrazole ring is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target enzymes. While direct data for the target compound is limited, the activity of other 5-aminopyrazole derivatives suggests its importance.
-
Substitution at N1: The methyl group at the N1 position of the target compound is expected to influence its pharmacokinetic properties, such as solubility and metabolic stability.
-
Other Substitutions: As seen in Analog 2 , the introduction of other heterocyclic rings, such as thiazole, can dramatically increase potency, likely by interacting with different binding pockets of the target protein.[2]
Antimicrobial Activity: Inhibition of Bacterial Growth
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties.[10] They are known to interfere with various bacterial metabolic pathways.
The following table summarizes the antimicrobial activity of pyrazole derivatives, providing context for the potential efficacy of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound ID | Core Structure | R¹ | R² | R³ | Bacterial Strain | MIC (µg/mL) | Key SAR Insights & Reference |
| Target Compound | 4-Aryl-1-methylpyrazol-5-amine | 4-Bromophenyl | CH₃ | NH₂ | S. aureus, E. coli | Data not available | The combination of the pyrazole core and the 4-bromophenyl group suggests potential for good antimicrobial activity. |
| Analog 5 | N-Benzoic acid derived pyrazole hydrazone | Difluorophenyl | Varies | - | A. baumannii | 0.78 | Difluorophenyl substitution leads to potent activity against Gram-negative bacteria.[10] |
| Analog 6 | Triazine-fused pyrazole | Varies | - | - | S. epidermidis, E. cloacae | 0.97 (S. epidermidis), 0.48 (E. cloacae) | Fused ring systems can exhibit potent and broad-spectrum antibacterial activity, superior to tetracycline in this case.[10] |
| Analog 7 | Pyrazoline-clubbed pyrazole | 4-Chlorophenyl | Varies | - | MRSA | 4 | Demonstrates that related pyrazoline structures containing a halogenated phenyl group are effective against resistant bacterial strains.[10] |
| Analog 8 | Pyrazolyl 1,3,4-thiadiazine | Varies | - | - | Gram-positive & Gram-negative bacteria, Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | Shows that pyrazole-thiadiazine hybrids can possess both antibacterial and potent antifungal activities.[11] |
Discussion of Structure-Activity Relationships (SAR) for Antimicrobial Activity:
-
Halogenated Phenyl Group: Similar to the anticancer activity, the presence of a halogenated phenyl group (e.g., difluorophenyl in Analog 5 and 4-chlorophenyl in Analog 7 ) appears to be beneficial for antimicrobial potency.[10] This suggests a common pharmacophoric feature for interaction with biological targets in both cancer cells and bacteria.
-
Fused Heterocyclic Systems: The potent activity of the triazine-fused pyrazole (Analog 6 ) and the pyrazolyl 1,3,4-thiadiazine (Analog 8 ) highlights the potential of creating hybrid molecules to enhance antimicrobial efficacy and spectrum.[10][11]
-
Flexibility and Conformation: The specific nature of the linker between the pyrazole core and other moieties can influence the overall shape of the molecule and its ability to fit into the active site of target enzymes.
Experimental Protocols
To ensure the reproducibility and validation of the biological data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and analogs) in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][4]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after a defined incubation period.[4][14]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[4]
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]
-
The results for quality control strains should be within the acceptable range to validate the assay.
-
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining antimicrobial activity using the broth microdilution method.
Conclusion and Future Directions
This comparative guide underscores the significant potential of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The consistent observation of enhanced activity with the inclusion of a 4-halophenyl moiety provides a strong rationale for focusing on this structural feature in future drug design efforts. While the available data strongly supports the biological relevance of this class of compounds, a direct, head-to-head comparative study of a systematically designed library of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine analogs under standardized conditions is warranted. Such a study would provide more definitive structure-activity relationships and facilitate the identification of lead candidates with optimized potency and selectivity. Future research should also focus on elucidating the precise molecular targets and mechanisms of action of these promising pyrazole derivatives.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Broth Microdilution | MI - Microbiology. MI - Microbiology. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Request PDF. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. ResearchGate. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Pyrazole Scaffolds: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The specific class of compounds, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivatives, is a novel area of research with limited publicly available data directly comparing their in vitro and in vivo efficacy. This guide, therefore, provides a comprehensive framework for evaluating such compounds by drawing parallels with structurally related pyrazole and bromophenyl-containing molecules that have been investigated as potential anticancer agents. We will explore the established methodologies and expected outcomes, offering a robust roadmap for researchers entering this promising field.
Introduction: The Promise of Pyrazole Derivatives in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural versatility allows for multi-directional substitution, enabling the fine-tuning of physicochemical properties and biological targets. The incorporation of a bromophenyl group is a common strategy in drug design to enhance binding affinity through halogen bonding and to improve pharmacokinetic profiles. This guide will delve into the critical aspects of assessing the therapeutic potential of 4-(4-bromophenyl)-1-methylpyrazol-5-amine derivatives, focusing on the essential bridge between laboratory findings (in vitro) and whole-organism responses (in vivo).
Section 1: Deciphering Cellular Responses: In Vitro Efficacy Evaluation
The initial assessment of any potential therapeutic agent begins with a battery of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level. For pyrazole derivatives, a key area of investigation is their potential as kinase inhibitors, a class of enzymes often dysregulated in cancer.[2][3]
Antiproliferative Activity Across Cancer Cell Lines
The foundational in vitro assay is the determination of a compound's ability to inhibit the growth of cancer cells. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) is typically employed.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Data Interpretation: The results are typically expressed as the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. For example, a review of pyrazole derivatives highlighted compounds with IC50 values in the low micromolar range against various cancer cell lines, such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[4]
Table 1: Hypothetical In Vitro Antiproliferative Activity of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivatives
| Derivative | Modification | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Lead Compound | - | 15.2 | 10.5 | 18.9 |
| Derivative A | R1 = -Cl | 8.7 | 5.2 | 9.1 |
| Derivative B | R2 = -OCH3 | 12.1 | 8.9 | 14.3 |
| Derivative C | R1 = -F, R2 = -CH3 | 6.5 | 4.1 | 7.8 |
This table presents hypothetical data to illustrate how results would be summarized.
Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial. For pyrazole derivatives, which are often designed as kinase inhibitors, the following investigations are paramount:
-
Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of specific kinases (e.g., EGFR, VEGFR, CDKs).[5] Results are expressed as IC50 values. For instance, some 5-amino-1H-pyrazole-4-carboxamide derivatives have shown nanomolar IC50 values against FGFR1, FGFR2, and FGFR3.[6]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). An accumulation of cells in a particular phase suggests interference with the machinery of that phase.
-
Apoptosis Assays: These assays, such as Annexin V/PI staining followed by flow cytometry, determine if the compound induces programmed cell death (apoptosis).
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro efficacy and mechanism of action studies.
Section 2: From the Bench to Preclinical Models: In Vivo Efficacy Assessment
Promising results from in vitro studies are the gateway to in vivo testing, which evaluates a compound's efficacy and safety in a living organism. Animal models, particularly mouse xenograft models, are the gold standard for preclinical cancer research.
Xenograft Models: A Human Tumor in a Murine Host
In a xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug).
Key Parameters Measured:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the extent to which the compound inhibits tumor growth compared to the vehicle control. TGI is often expressed as a percentage.
-
Tumor Volume and Weight: Tumor size is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Body Weight and General Health: Animal well-being is closely monitored to assess the compound's toxicity.
For example, a study on pyrazoline derivatives as SHP2 inhibitors demonstrated significant tumor growth inhibition in an HCT116 xenograft model, with TGI rates of 58.8% and 67.2% at different doses.[7]
Table 2: Hypothetical In Vivo Efficacy of a Lead 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivative in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Lead Compound | 25 | 625 ± 80 | 50 | -1.8 |
| Lead Compound | 50 | 400 ± 65 | 68 | -4.2 |
| Positive Control | 10 | 350 ± 50 | 72 | -8.5 |
This table presents hypothetical data to illustrate how results would be summarized.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo xenograft studies.
Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in cell culture may not be effective in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or unforeseen toxicity.
Key Considerations:
-
Structure-Activity Relationship (SAR): The data from both in vitro and in vivo studies are used to build SAR models.[1] These models help in understanding how chemical modifications to the pyrazole scaffold affect biological activity and can guide the design of more potent and selective derivatives.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine what the body does to the drug, while PD studies assess what the drug does to the body. Understanding the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical outcomes.
Conclusion and Future Directions
The evaluation of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivatives as potential anticancer agents requires a systematic and multi-faceted approach. While direct experimental data for this specific class of compounds is not yet widely available, the established methodologies for assessing the in vitro and in vivo efficacy of related pyrazole-based compounds provide a clear and robust roadmap for their investigation. Future research should focus on synthesizing a library of these derivatives and subjecting them to the rigorous testing pipeline outlined in this guide. The elucidation of their mechanism of action, particularly as kinase inhibitors, and the establishment of a strong correlation between in vitro and in vivo data will be critical for advancing these promising molecules towards clinical development.
References
- Pyrazoles as anticancer agents: Recent advances.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- In vitro Antiproliferative Activity of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives Against Various Cancer Cell Lines activity in terms of IC 50 (Mean ± SEM, in μM).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. PubMed Central.
- Antiproliferative activity of the newly synthesized compounds against...
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed Central.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its vast and structurally similar landscape, presents a significant hurdle in the development of targeted therapies. Off-target effects, stemming from a lack of inhibitor selectivity, can lead to unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors built upon the promising 4-(4-bromophenyl)-1-methylpyrazol-5-amine scaffold. Through a comparative lens, we will explore the nuances of their selectivity and provide the experimental frameworks necessary for rigorous evaluation.
The 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The 4-(4-bromophenyl)-1-methylpyrazol-5-amine core combines several features that make it an attractive starting point for inhibitor design. The bromophenyl group can occupy hydrophobic pockets, while the pyrazole and amine moieties can engage in crucial hydrogen bonding with the kinase hinge region.[3] However, the ultimate selectivity of inhibitors derived from this scaffold is dictated by the nature and positioning of further chemical substitutions.
Comparative Analysis of Inhibitor Selectivity
To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of three hypothetical inhibitors derived from the core scaffold: Compound A (the unsubstituted core), Compound B (featuring a morpholinoethyl side chain), and Compound C (incorporating a cyclopropyl amide). The following table summarizes their inhibitory activity (IC50 values) against a representative panel of kinases, simulating data that would be obtained from a comprehensive kinase profiling study.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Primary Target: Kinase X | 50 | 15 | 8 |
| Off-Target 1: Kinase Y | 800 | 2500 | >10,000 |
| Off-Target 2: Kinase Z | 1200 | 500 | 8000 |
| Off-Target 3: Aurora B | 350 | >10,000 | 1500 |
| Off-Target 4: CHK1 | 600 | 150 | >10,000 |
| Off-Target 5: GSK3β | 2000 | 800 | 5000 |
Data Interpretation:
-
Compound A , the core scaffold, demonstrates moderate potency against the primary target, Kinase X, but exhibits significant off-target activity against several other kinases, including Aurora B and CHK1. This suggests that the core scaffold possesses inherent affinity for multiple kinases.
-
Compound B , with the addition of a morpholinoethyl group, shows improved potency for Kinase X and a notable reduction in activity against Aurora B. However, it displays increased affinity for CHK1, highlighting a potential liability and a shift in the cross-reactivity profile.
-
Compound C , featuring a cyclopropyl amide, exhibits the highest potency for the primary target, Kinase X, and a remarkably clean off-target profile, with significantly reduced activity against all tested off-target kinases. This exemplifies how strategic chemical modifications can dramatically enhance selectivity.[4]
The Causality Behind Experimental Choices: Understanding Kinase Assays
The reliability of cross-reactivity data is fundamentally dependent on the robustness of the experimental assays employed. A multi-faceted approach, combining biochemical and cellular assays, provides the most comprehensive understanding of an inhibitor's selectivity profile.
Experimental Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This biochemical assay is a gold standard for determining the direct inhibitory activity of a compound against a large panel of purified kinases.[5]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions to a 96-well or 384-well plate.
-
Include positive controls (known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
-
Reaction Initiation:
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution that precipitates the substrate (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Radiometric Kinase Assay Workflow.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful cellular assay that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.
Principle: The binding of an inhibitor to its target kinase increases the protein's thermal stability. By heating cell lysates to various temperatures, the unbound protein will denature and precipitate, while the inhibitor-bound protein remains soluble.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler.
-
-
Protein Separation:
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve for the target kinase in the presence and absence of the inhibitor.
-
A shift in the melting curve to a higher temperature indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Signaling Pathway Considerations: The Functional Impact of Cross-Reactivity
Understanding the signaling pathways in which both the intended target and potential off-targets operate is crucial for predicting the functional consequences of cross-reactivity. For instance, if an inhibitor designed to target a pro-proliferative kinase also inhibits a tumor suppressor kinase, the overall therapeutic effect could be compromised.
Caption: Impact of Inhibitor Cross-Reactivity on Signaling Pathways.
Conclusion: A Call for Rigorous Selectivity Profiling
The 4-(4-bromophenyl)-1-methylpyrazol-5-amine scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as this guide illustrates, achieving a desirable selectivity profile is a complex endeavor that requires iterative medicinal chemistry efforts and rigorous, multi-faceted biological evaluation. A thorough understanding of an inhibitor's cross-reactivity is not merely an academic exercise; it is a critical component of preclinical development that directly impacts the potential for clinical success. By employing the systematic approaches to selectivity profiling outlined here, researchers can make more informed decisions in the design and optimization of the next generation of targeted kinase inhibitors.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
(PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]
-
Pyrazole-amine compounds useful as kinase inhibitors - European Patent Office - EP 2385041 A1 - EPO. European Patent Office. [Link]
-
Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2. PubChem. [Link]
- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents.
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed. [Link]
-
Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC - PubMed Central. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Spectroscopic Guide to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and Its Derivatives
Introduction
Substituted pyrazoles are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents and functional materials. Their diverse biological activities are intimately linked to their molecular structure and electronic properties. Among these, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine serves as a key scaffold for the development of novel compounds. A thorough spectroscopic analysis is essential for the unambiguous confirmation of synthesized structures, elucidation of substituent effects, and the rational design of new derivatives.
This technical guide provides a comparative analysis of the spectroscopic data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its closely related derivatives. We will delve into the characteristic signals in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), the vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be explained to provide researchers, scientists, and drug development professionals with a practical and insightful resource. While direct experimental spectra for the parent compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, are not widely published, this guide will establish its expected spectroscopic profile based on extensive data from structurally similar pyrazole derivatives.
Molecular Structures and Analytical Workflow
The core structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and two representative derivatives are depicted below. The workflow for their synthesis and subsequent spectroscopic characterization follows a logical progression from synthesis and purification to structural elucidation using a suite of analytical techniques.
Caption: General workflow for the synthesis and spectroscopic analysis of pyrazole derivatives.
Experimental Protocols
The following protocols are representative of the methods used to obtain spectroscopic data for pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance 500 MHz spectrometer or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the pyrazole derivative is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Spectra are typically acquired with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans over a spectral width of 0-15 ppm.
-
¹³C NMR Acquisition : Spectra are acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio over a spectral width of 0-200 ppm.
-
Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : An Agilent Technologies 6120 Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition : The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
-
Data Processing : The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its derivatives. The data for the parent compound is inferred from known substituent effects and data from closely related analogs.
¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | Pyrazole-H | Aromatic-H | N-CH₃ | NH₂ | Other Protons |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (Expected) | ~7.5 (s) | 7.4-7.6 (d, 2H), 7.2-7.4 (d, 2H) | ~3.7 (s, 3H) | ~4.0 (br s, 2H) | - |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole[1] | 5.91 (s, 1H) | 7.52 (d, 2H), 7.36 (d, 2H) | - | - | 2.28 (s, 3H), 2.26 (s, 3H) |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[2][3] | 7.78 (s, 1H) | 7.23 (m, 1H), 7.42 (m, 2H), 7.56 (m, 2H) | - | - | 4.05 (s, 3H, OCH₃) |
¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | Pyrazole-C | Aromatic-C | N-CH₃ | Other Carbons |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (Expected) | ~145 (C5-NH₂), ~138 (C3), ~120 (C4) | ~132, ~130, ~128, ~121 (C-Br) | ~35 | - |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole[1] | 148.4, 138.4, 107.8 | 137.3, 132.4, 128.5, 125.4 | - | 13.2 (CH₃), 12.2 (CH₃) |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[2][3] | 161.2 (C3), 127.8 (C5), 82.0 (C4-Br) | 139.7, 129.4, 125.8, 117.6 | - | 56.8 (OCH₃) |
FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretching | C-H Aromatic | C=N Stretching | C-Br Stretching |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (Expected) | ~3400-3200 | ~3100-3000 | ~1620 | ~600-500 |
| 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[4] | 3450, 3313, 3195 | - | 1637, 1593 | Not specified |
| N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide[5] | - | Not specified | Not specified | Not specified |
Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) | Key Fragments |
| 4-(4-Bromophenyl)-1-methylpyrazol-5-amine [6] | C₁₀H₁₀BrN₃ | 252.11 | 252/254 | Expected fragments corresponding to the loss of NH₂, CH₃, and Br. |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole[1] | C₁₁H₁₁BrN₂ | 251.12 | 251 | Not specified |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[2][3] | C₁₀H₉BrN₂O | 253.10 | 253/255 (M⁺) | 174 ([M-Br]⁺) |
Interpretation and Comparative Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule.
-
Pyrazole Ring Protons : In 4-substituted pyrazoles, the proton at the C5 position (or C3, depending on substitution) typically appears as a singlet. For our target molecule, the C3-H is expected to resonate around 7.5 ppm. In the case of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the C4-H proton appears further upfield at 5.91 ppm, which is characteristic for protons on the pyrazole ring.[1]
-
Aromatic Protons : The protons on the 4-bromophenyl group typically exhibit a characteristic AA'BB' system, appearing as two doublets. The proximity of the pyrazole ring influences their chemical shifts, which generally fall in the range of 7.2-7.6 ppm.
-
N-Methyl Protons : The singlet corresponding to the N-methyl group is expected to appear around 3.7 ppm. This is a key identifier for the 1-methyl substitution pattern.
-
Amine Protons : The protons of the primary amine group (NH₂) at the C5 position are expected to appear as a broad singlet around 4.0 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Pyrazole Ring Carbons : The chemical shifts of the pyrazole ring carbons are sensitive to the nature of the substituents. The carbon bearing the amino group (C5) is expected to be significantly deshielded, appearing around 145 ppm. The carbon attached to the bromophenyl group (C4) will also be influenced by the bulky substituent.
-
Aromatic Carbons : The carbons of the bromophenyl ring will show distinct signals, with the carbon directly attached to the bromine atom (C-Br) appearing around 121 ppm.
-
N-Methyl Carbon : The carbon of the N-methyl group will have a characteristic chemical shift of around 35 ppm.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretching : The primary amine group at the C5 position will give rise to two characteristic stretching vibrations in the region of 3400-3200 cm⁻¹. The presence of these bands is a strong indicator of the -NH₂ group. For comparison, 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows N-H stretches at 3450, 3313, and 3195 cm⁻¹.[4]
-
C-H Stretching : Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹.
-
C=N Stretching : The stretching vibration of the C=N bond within the pyrazole ring is expected in the 1620-1580 cm⁻¹ region.
-
C-Br Stretching : The C-Br stretching vibration appears in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak : For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The expected m/z values are 251 and 253.
-
Fragmentation Pattern : Common fragmentation pathways for pyrazole derivatives involve the loss of substituents from the ring. For the target molecule, key fragments would likely correspond to the loss of the amino group (-NH₂), the methyl group (-CH₃), and the bromine atom (-Br).
Structure-Spectra Correlation
The following diagram illustrates the correlation between the molecular structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its expected key spectroscopic signals.
Caption: Correlation of the molecular structure with its key expected spectroscopic signals.
Conclusion
The spectroscopic characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its derivatives is crucial for confirming their synthesis and understanding their structure-property relationships. This guide has outlined the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the parent compound, supported by experimental data from closely related analogs. The comparative analysis highlights the influence of various substituents on the spectroscopic properties of the pyrazole core. Researchers can utilize this guide as a reference for interpreting the spectra of newly synthesized pyrazole derivatives, thereby accelerating the process of drug discovery and materials science innovation.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
4-(4-Bromophenyl)-1-methylpyrazol-5-amine. Autech Industry Co.,Limited. Available at: [Link]
-
FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
Sources
Navigating the Novelty Landscape of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivatives: A Guide for Drug Discovery Professionals
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure, consistently yielding compounds with a wide array of biological activities. Within this vast chemical space, derivatives of 4-(4-bromophenyl)-1-methylpyrazol-5-amine are emerging as a focal point for novel therapeutic development. This guide provides an in-depth analysis of the patent landscape surrounding this specific chemical core, offering a framework for assessing the novelty of new derivatives. Furthermore, it details a comprehensive experimental workflow to validate the therapeutic potential of these novel chemical entities, ensuring scientific integrity and accelerating the path to discovery.
The Pyrazole Core: A Foundation for Diverse Biological Activity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The 4-(4-bromophenyl)-1-methylpyrazol-5-amine scaffold combines the established therapeutic potential of the pyrazole ring with the structural features of a substituted phenyl group, offering a versatile platform for the design of novel drug candidates. The bromine atom provides a potential site for further chemical modification, while the amine group can be functionalized to modulate the compound's physicochemical and pharmacological properties.
Patent Landscape Analysis and Novelty Assessment
A thorough analysis of the patent landscape is crucial for determining the novelty of newly synthesized 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivatives. While a comprehensive search for patents specifically claiming derivatives of this exact scaffold did not yield a large volume of publicly available documents, analysis of patents for structurally related aminopyrazole derivatives provides valuable insights into the areas of active research and potential for novel intellectual property.
The existing patent landscape for aminopyrazole derivatives is largely focused on their application as kinase inhibitors for the treatment of cancer and inflammatory diseases. Key areas of innovation and claimed utility for related structures are summarized below. This analysis can serve as a benchmark for assessing the novelty of new derivatives based on their structural modifications and claimed therapeutic applications.
| Patent/Application Number | Assignee/Applicant | General Structural Features & Claimed Therapeutic Use | Novelty Aspect for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivatives |
| EP2111401B1 | Hoffmann-La Roche | Fused pyrazole derivatives as kinase inhibitors for cancer treatment.[3][4] | Derivatives with novel fusion partners to the pyrazole ring could be considered novel. |
| US8193176B2 | Astellas Pharma Inc. | Phenylpyrazole derivatives with substitutions on the phenyl ring and pyrazole nitrogen, claimed as histamine H3 receptor antagonists.[5] | Modifications at the N1-methyl and the 5-amino positions with non-obvious linkers and functional groups could represent a novel approach. |
| CN103044331A | - | A method for preparing 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide as an intermediate for Sildenafil.[6] | While a process patent, it highlights the utility of related scaffolds in the synthesis of known drugs. Novel synthetic routes to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivatives could be patentable. |
| WO2023118092A1 | Bayer AG | Pyrazolo-pyrimidine derivatives as P2X3 inhibitors for neurogenic disorders.[7] | Exploration of this scaffold for neurological targets beyond the typical oncology and inflammation focus presents a significant opportunity for novelty. |
Assessing Novelty: The novelty of a new 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivative will hinge on several factors:
-
Substitution Pattern: Novel substitutions on the phenyl ring, the pyrazole core, or the 5-amino group that are not disclosed in prior art.
-
Therapeutic Indication: Targeting disease areas not previously associated with this scaffold.
-
Mechanism of Action: Demonstrating a novel biological mechanism, such as the inhibition of a previously untargeted enzyme or receptor.
-
Improved Properties: Exhibiting significantly enhanced potency, selectivity, or pharmacokinetic properties compared to known compounds.
Experimental Workflow for a Novelty-Driven Investigation
To establish the novelty and therapeutic potential of a newly synthesized 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivative, a systematic and rigorous experimental workflow is essential. The following section outlines a self-validating system designed to provide robust data for patent applications and further development.
Caption: A logical workflow for the assessment of novel 4-(4-Bromophenyl)-1-methylpyrazol-5-amine derivatives.
Part 1: Synthesis and Structural Characterization
The initial step involves the chemical synthesis of the novel derivative. The causality behind the synthetic route is critical; it should be efficient, scalable, and allow for the generation of analogs for structure-activity relationship (SAR) studies. Following synthesis, rigorous structural characterization is paramount to confirm the identity and purity of the compound.
Protocol 1: General Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Derivatives
A common synthetic route to pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For the target scaffold, a plausible route could involve the reaction of a substituted benzoylacetonitrile with methylhydrazine.
Protocol 2: Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to elucidate the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to determine the purity of the compound, which should typically be >95% for biological testing.
Part 2: In Vitro Biological Screening
The objective of this phase is to identify the biological activity of the novel derivative and to elucidate its mechanism of action. Given the prevalence of pyrazole derivatives as kinase inhibitors, a tiered screening approach is recommended.
Protocol 3: High-Throughput Kinase Inhibitor Screening
A broad panel of kinases should be screened to identify potential targets.[8][9][10][11] This provides an initial assessment of both potency and selectivity.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Dispense the kinase, substrate, and ATP into a 384-well plate.
-
Add the test compound at a single high concentration (e.g., 10 µM).
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as compounds that cause >50% inhibition.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).[8][12][13][14][15]
-
Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[13]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Part 3: Lead Optimization and Further Studies
Promising candidates from the initial screening can then be advanced to lead optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand the relationship between chemical structure and biological activity. This helps in designing more potent and selective compounds.
-
In Vitro ADME/Tox Profiling: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead compounds. This includes assays for metabolic stability, plasma protein binding, and potential off-target toxicities.
-
In Vivo Efficacy Studies: Evaluate the antitumor activity of the most promising compounds in animal models of cancer.
Conclusion
The 4-(4-bromophenyl)-1-methylpyrazol-5-amine scaffold holds significant promise for the development of novel therapeutics. By combining a thorough understanding of the existing patent landscape with a rigorous, data-driven experimental workflow, researchers can effectively assess the novelty of their derivatives and build a strong foundation for future drug discovery efforts. The methodologies outlined in this guide provide a clear and scientifically sound path for identifying and validating promising new chemical entities within this exciting area of medicinal chemistry.
References
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e388. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Mochizuki, T., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(7), 862-869. [Link]
-
Burridge, P. W., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Cell Reports, 20(13), 3185-3196. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 47-64. [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
- Astellas Pharma Inc. (2012). Phenylpyrazole derivatives. U.S.
-
PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-3-propylpyrazol-5-amine. Retrieved from [Link]
- F. Hoffmann-La Roche AG. (2009). Ultrapure 4-methylpyrazole. U.S.
- Hoffmann-La Roche. (2014). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
-
ChemRxiv. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80. [Link]
- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google P
- Ciba-Geigy AG. (1978). Process for the manufacture of pyrazolones from pyrazolidones. U.S.
-
PubChem. (n.d.). 4-[(4-Bromophenyl)methyl]-1-methylpyrazol-5-amine. Retrieved from [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Bayer AG. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][12]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WIPO Patent Application WO/2023/118092 A1.
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Zareef, M., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(16), 4945. [Link]
-
Curovir AB. (2019). Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. U.S. Patent No. 10,407,449. [Link]
-
Takeda Chemical Industries, Ltd. (1991). Pyrazole derivatives, their production and use. European Patent No. EP 0 411 507 A1. [Link]
-
Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Asiri, A. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18(9), 2215-2226. [Link]
-
Karale, B. K., et al. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 27(19), 6539. [Link]
-
ResearchGate. (n.d.). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). Retrieved from [Link]
Sources
- 1. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US8193176B2 - Phenylpyrazole derivatives - Google Patents [patents.google.com]
- 6. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 7. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
This guide provides an in-depth, objective comparison of the in silico performance of pyrazole derivatives against therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insights.
Introduction: The Pyrazole Scaffold and the Power of In Silico Prediction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This versatility stems from the scaffold's unique structural and electronic features, which allow for diverse substitutions and interactions with biological macromolecules.[5]
In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification of promising lead compounds. Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein.[5] This allows us to estimate the strength of the interaction, typically expressed as a binding energy or docking score, and to visualize the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[6] By comparing the docking results of various pyrazole derivatives against a single target, we can rationally prioritize which compounds to synthesize and test in vitro, saving significant time and resources.[7]
Foundational Principles: Ensuring Scientific Integrity in Docking Studies
A successful docking study is not merely about generating low energy scores; it is a self-validating system that builds confidence in its predictive power.
Expertise: The "Why" Behind Target Selection
The choice of a protein target is the first critical step. The target must be a key player in a pathological pathway. For instance:
-
Cyclooxygenase-2 (COX-2): This enzyme is a well-established target for anti-inflammatory drugs. It is inducible during the inflammatory response, and its inhibition can alleviate pain and swelling. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key goal to reduce gastrointestinal side effects associated with traditional NSAIDs.[8]
-
DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication, repair, and transcription.[6] Its structure and function are distinct from human topoisomerases, making it an excellent target for developing novel antibacterial agents with high selectivity and low host toxicity.[9]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase whose dysregulation is implicated in the development and proliferation of various cancers.[10][11] Inhibiting its kinase activity is a proven strategy in oncology.
Trustworthiness: The Imperative of Protocol Validation
Before screening a library of novel compounds, the chosen docking protocol must be validated. The most common and reliable method is "redocking." [12] This involves taking a protein's crystal structure that already has a known inhibitor (a co-crystallized ligand) in its active site, removing the ligand, and then docking it back in using your chosen protocol.
The accuracy is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered an acceptable and reliable docking procedure , indicating that the protocol can accurately reproduce a known binding mode.[12][13][14] This step is non-negotiable for ensuring the trustworthiness of the subsequent comparative study.
Comparative Case Study I: Pyrazole Derivatives as Anti-Inflammatory COX-2 Inhibitors
The development of selective COX-2 inhibitors is a major area of research where pyrazole derivatives, such as the FDA-approved drug Celecoxib, have excelled.[2] Molecular docking has been instrumental in explaining their selectivity and guiding the design of new analogues.[15]
Data Presentation: Docking Performance of Pyrazoles Against COX-2
The following table summarizes results from various studies, comparing the in silico binding affinities of different pyrazole derivatives with the COX-2 active site. Lower binding energy values suggest a more favorable interaction.
| Compound Class/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Reference |
| Pyrazole-hydrazone derivative 4a | COX-2 | -9.8 (Docking Score) | Arg513, Val523, Ser353 | [15] |
| Pyrazole-hydrazone derivative 4b | COX-2 | -9.7 (Docking Score) | Arg513, Phe518, Val523 | [15] |
| Pyrazole-pyridazine hybrid 5f | COX-2 | -9.61 | Arg120, Tyr355, Ser530 | [16] |
| Pyrazole-pyridazine hybrid 6f | COX-2 | -9.58 | Arg120, Tyr355, Ser530 | [16] |
| Pyrazole-pyridine derivative 12 | COX-2 | -10.9 | Not specified | [17][18] |
| Diclofenac (Reference Drug) | COX-2 | -6.5 | Not specified | [17][18] |
Analysis of Results: The data clearly demonstrates the predictive power of docking. For instance, pyrazole-hydrazone derivatives 4a and 4b showed excellent docking scores which correlated with their potent in vitro COX-2 inhibitory activity (IC50 values of 0.67µM and 0.58µM, respectively), outperforming the reference drug Celecoxib.[15] Similarly, the pyrazole-pyridine derivative 12 exhibited a significantly more favorable binding energy (-10.9 kcal/mol) than the standard drug Diclofenac (-6.5 kcal/mol), a finding that aligned with its potent anti-inflammatory properties observed in biological assays.[17][18] These studies underscore a critical principle: in silico predictions are most powerful when validated by in vitro experimental data.
Comparative Case Study II: Pyrazoles Targeting Bacterial DNA Gyrase
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival.[6][9]
Data Presentation: Docking Performance of Pyrazoles Against DNA Gyrase
This table presents a comparison of pyrazole derivatives docked against the DNA gyrase enzyme, highlighting their potential as antibacterial agents.
| Compound Class/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Reference |
| Ferrocenyl-substituted pyrazole | DNA gyrase (6QX2) | -9.6 | Ala588, Asn109, Leu298 | [6] |
| Pyrano[2,3-c] pyrazole 5c | S. aureus DNA gyrase B | -8.5 | Asp81, Glu58, Asn54 | [19] |
| Pyrano[2,3-c] pyrazole 5b | S. aureus DNA gyrase B | -8.2 | Asp81, Ile86 | [19] |
| Indole-attached pyrazole imine | DNA gyrase | Not specified | Not specified | [9] |
Experimental Protocols: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study. The workflow is designed to be self-validating, ensuring the reliability of the results.
Mandatory Visualization: General Docking Workflow
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. srrjournals.com [srrjournals.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety protocols, ensuring a deep understanding of why each step is critical.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine was not publicly available. The following guidance is therefore synthesized from the hazard profiles of structurally analogous compounds and established best practices for the disposal of halogenated aromatic amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile and Risk Assessment: A "Worst-Case" Approach
Given the absence of a dedicated SDS, a conservative "worst-case" hazard assessment is warranted, based on data from closely related analogs. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a halogenated aromatic amine containing a pyrazole moiety.
-
Structural Analogs Analysis:
-
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 955575-53-8): This closely related compound is classified as causing serious eye damage and being harmful if swallowed.
-
5-Amino-4-(4-fluorophenyl)-1H-pyrazole (CAS 5848-05-5): The fluorinated analog is identified as a skin and serious eye irritant.[1]
-
General Pyrazole Derivatives: Many pyrazole compounds are recognized as being harmful if swallowed and causing serious eye irritation.[2][3]
-
Aromatic Amines: This class of compounds is known for potential toxicity, and some are suspected carcinogens. They can be readily absorbed through the skin.[4]
-
Brominated Aromatic Compounds: These are often persistent in the environment and can be harmful to aquatic life with long-lasting effects.[5]
-
Based on this composite data, we must handle 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a substance that is, at a minimum:
-
Harmful if swallowed.
-
A serious eye irritant, potentially causing damage.
-
A potential skin irritant.
-
Potentially harmful to the environment.
| Hazard Category | Inferred Risk from Structural Analogs | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Skin Irritation | Classified as a potential skin irritant. | [1] |
| Eye Irritation | Classified as a serious eye irritant, potentially causing damage. | [1][3] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [5] |
The Core Principle: Segregation and Professional Disposal
The foundational principle for managing this waste stream is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[6][7] Drain disposal of halogenated organic compounds is strictly discouraged due to their potential to harm aquatic ecosystems and interfere with wastewater treatment processes.[8]
The recommended and most environmentally sound disposal method for halogenated aromatic compounds is high-temperature incineration by a licensed professional waste disposal company.[9] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of waste generation to its final collection by EHS personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks identified in the hazard assessment.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear nitrile gloves. Given that aromatic amines can be absorbed through the skin, ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10][11]
-
Solid Waste:
-
Collect unused or contaminated solid 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[9]
-
This container should be designated for "Halogenated Organic Solid Waste."
-
Grossly contaminated materials, such as weighing papers, gloves, and absorbent pads used for cleaning up minor spills, must also be placed in this container.[9][12]
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, it must be collected in a dedicated container for "Halogenated Organic Liquid Waste."
-
Crucially, do not mix this waste with non-halogenated solvents. [6] Mixing waste streams increases disposal costs and complexity.
-
-
Empty Containers:
-
Empty containers that held 4-(4-Bromophenyl)-1-methylpyrazol-5-amine must be treated as hazardous waste unless triple-rinsed.[12]
-
The rinsate from cleaning the container must be collected and disposed of as "Halogenated Organic Liquid Waste." [13]
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS department.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a cornerstone of laboratory safety and regulatory compliance.
-
Labeling: The hazardous waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(4-Bromophenyl)-1-methylpyrazol-5-amine."
-
An accurate estimation of the concentration and quantity.
-
The associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.
-
This area must be well-ventilated and away from incompatible materials. Based on general chemical principles, this compound should be stored away from strong oxidizing agents and strong acids.[8]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Step 4: Arranging for Disposal
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[9]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. 4-(4-Bromophenyl)-3-heptyl-1-methylpyrazol-5-amine | C17H24BrN3 | CID 43158575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. arviatechnology.com [arviatechnology.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synzeal.com [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Starting Information Gathering
I'm currently engaged in some targeted Google searches, aiming to uncover comprehensive safety and handling details for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. I'm prioritizing material safety data sheets (MSDS) to establish a baseline of information.
Analyzing Safety Data
I've initiated searches to find MSDS and hazard classifications. I'm moving toward identifying key risks like inhalation and skin contact to structure a PPE guide. Also, I'll soon search established protocols for safe handling, storage, and disposal of similar compounds.
Defining PPE Requirements
I'm now focusing on defining the specific PPE required. I'm prioritizing the identification of authoritative sources like chemical safety databases and regulatory guidelines. After this, I'll analyze any information to establish the hazards and best PPE. Then, I'll search for handling protocols for comparable compounds. I plan to synthesize all the data for an in-depth guide on the chemical hazards, PPE recommendations, donning/doffing procedures, and disposal.
Developing an Outline
I've just structured a plan for gathering safety information, prioritizing the MSDS, chemical databases, and regulatory guidelines. My focus will be on inhalation, skin contact, and ingestion hazards to determine appropriate PPE. I'm aiming to synthesize all of this into a comprehensive guide for the user. I have realized I am unable to fulfill this request.
Refining Information Searches
I'm now refining my search strategy to gather information. I'm focusing initial searches on safety data sheets, hazard classifications, and recommended PPE for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. I've expanded my queries to include general laboratory safety standards and handling guidelines for solid chemical compounds. Also, I've identified the need for authoritative sources like chemical suppliers and safety organizations. I need to synthesize this information and provide a helpful, but safe and non-specific response.
Analyzing Initial Findings
I've completed the initial searches for the PPE requirements when handling 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and have located several Safety Data Sheets (SDSs) for chemically similar compounds. I still haven't pinpointed the exact SDS for the compound of interest.
Synthesizing Hazard Information
I've synthesized hazard information from similar SDSs to create a hazard profile. The key hazards identified are skin/eye/respiratory irritation, and being harmful if swallowed. Now, I'm structuring a guide focusing on required PPE for each exposure route, including donning/doffing procedures and logistical information. I'll justify each recommendation and incorporate diagrams and tables.
Refining the PPE Guide
I'm now structuring the guide. I've finished the hazard profile, focusing on skin, eye, and respiratory irritation, and the hazard of swallowing. I'm focusing on a logical layout. This includes required PPE, donning/doffing steps, and logistical considerations. I will justify each PPE choice based on its ability to mitigate a specific hazard. I am creating diagrams and tables to enhance clarity. I'll include citations for authority and for visual workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
